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  • Product: 2,6-Dimethyl-2-cyclohexen-1-one
  • CAS: 40790-56-5

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pattern of 2,6-Dimethyl-2-cyclohexen-1-one: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of substituted cyclohexenones is a critical analytical step in natural product synthesis, drug development, and fragrance chemistry. 2,6-Dimethyl-2-cyclohexen-1-one (C₈H₁₂O, M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted cyclohexenones is a critical analytical step in natural product synthesis, drug development, and fragrance chemistry. 2,6-Dimethyl-2-cyclohexen-1-one (C₈H₁₂O, MW = 124.18 g/mol ) serves as a fundamental building block and intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the gold standard for its characterization.

This whitepaper provides an in-depth mechanistic analysis of the EI-MS fragmentation pathways of 2,6-dimethyl-2-cyclohexen-1-one. By moving beyond simple spectral matching, we detail the thermodynamic and kinetic drivers—specifically the dominant Retro-Diels-Alder (RDA) cycloreversion—that dictate its mass spectral fingerprint[1]. Furthermore, we provide a self-validating experimental protocol designed to ensure absolute confidence in structural assignments.

Ionization Dynamics and Thermodynamic Drivers

Under standard 70 eV Electron Ionization (EI), the molecular ion (M⁺•) of 2,6-dimethyl-2-cyclohexen-1-one is generated primarily through the ejection of a non-bonding electron from the carbonyl oxygen[1]. The resulting radical cation at m/z 124 is highly activated.

Because the internal energy transferred during 70 eV EI (~6,700 kJ/mol) far exceeds the ionization potential of the ketone, the molecule undergoes rapid, unimolecular dissociation. The pathways it selects are not random; they are strictly governed by the relief of ring strain and the thermodynamic stability of the resulting product ions and neutral losses[2].

Core Fragmentation Pathways: The Causality of Cleavage

The Retro-Diels-Alder (RDA) Cycloreversion (m/z 82)

The absolute hallmark of cyclohexenone mass spectrometry is the Retro-Diels-Alder (RDA) reaction[3].

The Causality: The cyclohexenone ring contains a C2=C3 double bond conjugated with the C1 carbonyl. Upon ionization, charge localization on the oxygen weakens the allylic C4-C5 and C1-C6 bonds. A cycloreversion occurs, expelling a neutral alkene to relieve ring strain and form a highly conjugated, resonance-stabilized diene radical cation[3].

For 2,6-dimethyl-2-cyclohexen-1-one, the cleavage of the C4-C5 and C1-C6 bonds results in the extrusion of propene (C₃H₆, 42 Da) from the C5 and C6 positions (where C6 bears a methyl group). The retained charge resides on the oxygen-containing fragment, yielding the absolute base peak at m/z 82 (C₅H₆O⁺•)[1].

Carbon Monoxide Extrusion (m/z 54)

Following the RDA cleavage, the m/z 82 fragment ([CH₂=CH-C(CH₃)=C=O]⁺•) undergoes a secondary alpha-cleavage event. The expulsion of carbon monoxide (CO, 28 Da) is a classic degradation pathway for ketene-like intermediates. This process is driven by the extreme thermodynamic stability of the CO neutral, yielding the diene cation at m/z 54 (C₄H₆⁺•)[1].

Deep Fragmentation: The Cyclopropenyl Cation (m/z 39)

Further degradation of the m/z 54 ion via the loss of a methyl radical (15 Da) generates the m/z 39 ion[1]. This corresponds to the cyclopropenyl cation (C₃H₃⁺), the smallest aromatic system. Its formation acts as a thermodynamic sink in the deep fragmentation of hydrocarbon chains[2].

Quantitative Data Summary

The following table summarizes the diagnostic ions observed in the 70 eV EI mass spectrum of 2,6-dimethyl-2-cyclohexen-1-one, serving as a reference for spectral interpretation[1].

m/z RatioRelative Abundance (%)Fragment FormulaNeutral LossMechanistic Assignment
124 46.85C₈H₁₂O⁺•NoneMolecular Ion (M⁺•)
82 99.99 (Base)C₅H₆O⁺•C₃H₆ (42 Da)Retro-Diels-Alder (RDA) cycloreversion
54 27.62C₄H₆⁺•C₃H₆ + CO (70 Da)RDA followed by CO extrusion
39 14.81C₃H₃⁺C₃H₆ + CO + CH₃•Formation of cyclopropenyl cation

Mechanistic Visualization

MS_Mechanism M m/z 124 M+• (C8H12O) RDA m/z 82 [M - C3H6]+• M->RDA Retro-Diels-Alder (- 42 Da Propene) CO m/z 54 [m/z 82 - CO]+• RDA->CO Alpha-Cleavage (- 28 Da CO) C3H3 m/z 39 C3H3+ CO->C3H3 Rearrangement (- 15 Da CH3•)

Caption: Logical flow of the primary EI-MS fragmentation pathways for 2,6-Dimethyl-2-cyclohexen-1-one.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure rigorous scientific integrity (E-E-A-T), analytical protocols must not rely solely on black-box library matching. The following protocol incorporates a self-validating dual-energy EI system . By modulating the ionization energy, analysts can definitively prove the parent-daughter relationship of the RDA fragments.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Dissolve 2,6-dimethyl-2-cyclohexen-1-one in LC-MS grade hexane to a final concentration of 1 mg/mL.

    • Spike the sample with an internal standard (e.g., dodecane, 10 µg/mL) to validate retention indices and monitor system stability.

  • Gas Chromatography (GC) Separation:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial hold at 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Temperatures: Source at 250°C; Quadrupole at 150°C.

    • Scan Range: m/z 30 to 300.

  • Mechanistic Verification (The Validation Step):

    • Run 1 (Standard): Acquire data at standard 70 eV to obtain the reference spectrum (base peak m/z 82).

    • Run 2 (Soft Ionization): Re-run the sample at a "soft" ionization energy of 15 eV .

    • Validation Logic: At 15 eV, the internal energy transferred to the molecule is vastly reduced. The relative abundance of the M⁺• (m/z 124) must increase significantly compared to the RDA fragment (m/z 82). This kinetic shift mathematically proves that m/z 82 is a high-energy daughter ion dependent on the excess internal energy provided by 70 eV ionization, validating the RDA mechanism.

Protocol_Validation Step1 1. Sample Preparation 1 mg/mL in Hexane + Internal Standard Step2 2. GC Separation Capillary Column (e.g., HP-5MS) Step1->Step2 Step3 3. Dual-Energy EI Ionization Run at 70 eV (Standard) & 15 eV (Soft) Step2->Step3 Step4 4. Mass Analysis Quadrupole scanning m/z 30-300 Step3->Step4 Step5 5. Mechanistic Validation Compare M+•/RDA ratios across eV levels Step4->Step5

Caption: Self-validating experimental workflow utilizing dual-energy EI to verify fragmentation causality.

Conclusion

The mass spectrometric behavior of 2,6-dimethyl-2-cyclohexen-1-one is a textbook demonstration of structurally directed fragmentation. The dominance of the m/z 82 peak is not an artifact, but a direct consequence of the thermodynamically favored Retro-Diels-Alder cycloreversion. By coupling this mechanistic understanding with self-validating dual-energy GC-MS protocols, researchers can achieve unambiguous structural elucidation of complex cyclohexenone derivatives in drug discovery and synthetic workflows.

References

  • [1] 2,6-Dimethyl-2-cyclohexen-1-one | C8H12O | CID 11094603 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • [3] Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. URL:[Link]

  • [2] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Isomerization Dynamics of 2,6-Dimethyl-2-cyclohexen-1-one: A Comprehensive Technical Guide

Introduction to the Molecular Architecture 2,6-Dimethyl-2-cyclohexen-1-one is a privileged α,β-unsaturated ketone (enone) that serves as a highly versatile building block in the total synthesis of complex natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Architecture

2,6-Dimethyl-2-cyclohexen-1-one is a privileged α,β-unsaturated ketone (enone) that serves as a highly versatile building block in the total synthesis of complex natural products, including taxanes and highly strained terpenoids[1, 2]. The core challenge—and opportunity—in utilizing this scaffold lies in precisely controlling its isomerization and enolization pathways. This technical whitepaper dissects the thermodynamic principles governing its stability and provides field-proven, self-validating methodologies for directing its reactivity.

Structural Dynamics & Thermodynamic Stability

The thermodynamic stability of 2,6-dimethyl-2-cyclohexen-1-one is fundamentally dictated by the conjugation of its carbon-carbon double bond with the carbonyl group.

  • Conjugation Energy: The π-π orbital overlap between the C=C and C=O systems lowers the overall energy of the molecule by approximately 4–10 kcal/mol relative to its deconjugated β,γ-unsaturated isomers.

  • Hyperconjugation & Sterics: The methyl group at the C2 position provides additional stabilization to the alkene via hyperconjugation (Zaitsev's rule). Meanwhile, the C6 methyl group introduces 1,3-diaxial steric interactions depending on the ring's half-chair conformation.

  • Isomerization Equilibrium: While acid- or base-catalyzed olefin migration is possible, the thermodynamic equilibrium overwhelmingly favors the α,β-conjugated state to preserve the conjugated chromophore. Consequently, synthetic manipulation of this molecule typically relies on transient enolization rather than permanent olefin isomerization.

Mechanistic Causality: Kinetic vs. Thermodynamic Enolization

When subjected to basic conditions, 2,6-dimethyl-2-cyclohexen-1-one can isomerize into two distinct dienolate intermediates. Understanding the causality behind their formation is critical for regioselective functionalization [3].

  • Kinetic Control (Cross-Conjugated Enolate): Deprotonation at the less sterically hindered α'-position (C6) proceeds with a lower activation energy ( ΔG‡ ). Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) selectively yields the cross-conjugated dienolate. This pathway is irreversible under these conditions.

  • Thermodynamic Control (Extended Conjugated Enolate): Deprotonation at the γ-position (C4) yields an extended conjugated dienolate. This species is thermodynamically more stable due to the extended delocalization of the negative charge across four contiguous atoms (O-C1-C2-C3-C4). It is accessed using weaker bases, higher temperatures, or by allowing the kinetic enolate to equilibrate via a proton-shuttle mechanism mediated by unreacted starting material [4].

G A 2,6-Dimethyl-2-cyclohexen-1-one (Conjugated Enone) B Kinetic Conditions (LDA, -78°C) A->B C Thermodynamic Conditions (KH, 25°C) A->C D Cross-Conjugated Enolate (C6 Deprotonation) B->D E Extended Conjugated Enolate (C4 Deprotonation) C->E D->E Equilibration (Excess Ketone)

Thermodynamic vs. Kinetic enolization pathways of 2,6-dimethyl-2-cyclohexen-1-one.

Quantitative Analysis of Isomerization Pathways

The following table summarizes the critical thermodynamic parameters and experimental conditions required to govern the regioselectivity of the enolization process.

PropertyKinetic IsomerizationThermodynamic Isomerization
Deprotonation Site C6 (α'-position)C4 (γ-position)
Enolate Architecture Cross-Conjugated DienolateExtended Conjugated Dienolate
Activation Energy ( Ea​ ) Lower (Fast formation)Higher (Slow formation)
Relative Stability ( ΔG ) Higher Energy (Less Stable)Lower Energy (More Stable)
Optimal Reagents LDA, LiHMDS (1.1 equiv)KH, NaH, or LDA (0.9 equiv)
Temperature Regime -78 °C0 °C to 25 °C

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating trapping mechanisms. By converting the transient enolates into stable silyl enol ethers, researchers can definitively validate the regiochemical outcome via GC-MS and 1H-NMR before proceeding to complex downstream synthesis [3].

Protocol A: Regioselective Generation of the Kinetic Enolate
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and diisopropylamine (1.1 equiv). Cool the system to -78 °C.

  • Base Generation: Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to form LDA. Causality: Maintaining a slight excess of base is critical; it prevents unreacted ketone from acting as a proton shuttle, which would otherwise catalyze premature thermodynamic equilibration [4].

  • Enolization: Add 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) dissolved in THF dropwise over 15 minutes. Maintain strict temperature control at -78 °C for 1 hour.

  • Electrophilic Trapping: Quench the reaction with freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equiv). Causality: TMSCl rapidly and irreversibly traps the transient enolate at the oxygen atom, locking the cross-conjugated double bond in place for accurate analytical validation.

Protocol B: Generation of the Thermodynamic Enolate
  • Preparation: Suspend Potassium Hydride (KH, 1.2 equiv, pre-washed with anhydrous hexane to remove mineral oil) in anhydrous THF at 25 °C.

  • Enolization & Equilibration: Add the ketone (1.0 equiv) dropwise. Stir the mixture for 4 hours at room temperature. Causality: The elevated temperature and the reversible nature of the deprotonation allow the system to overcome the activation barrier, eventually settling into the lower-energy extended conjugated state.

  • Electrophilic Trapping: Add TMSCl (1.5 equiv) and stir for an additional 2 hours to trap the extended dienolate.

Workflow S1 1. Substrate Preparation S2 2. Base Addition (Strict Temp Control) S1->S2 S3 3. Equilibration (Thermodynamic Sink) S2->S3 S4 4. Electrophilic Trapping (TMSCl) S3->S4 S5 5. GC-MS / NMR Validation S4->S5

Self-validating experimental workflow for thermodynamic enolate trapping.

Applications in Complex Natural Product Synthesis

The precise manipulation of 2,6-dimethyl-2-cyclohexen-1-one's thermodynamic stability is a cornerstone in modern drug development and total synthesis:

  • Taxane Frameworks: It serves as a foundational building block for the A-ring of taxanes (e.g., Taxol). The ability to selectively generate the kinetic enolate allows for the stereoselective alkylations and oxidative functionalizations required to build the highly oxygenated taxane core [1].

  • Illisimonin A: The molecule's thermodynamic stability and controlled ring-cleavage pathways have been elegantly exploited to construct the highly strained trans-pentalene ring systems found in neuroprotective sesquiterpenoids [5].

References

  • Two-Phase Synthesis of Taxol | Journal of the American Chemical Society |[Link]

  • Synthesis of a Stereoisomer of Frullanolide | Bulletin of the Chemical Society of Japan |[Link]

  • Overview of the Topics to be Covered in CHEM 330 (Enolate Equilibration) | University of British Columbia | [Link]

  • Total Synthesis and Structure Revision of (−)-Illisimonin A | Journal of the American Chemical Society |[Link]

Foundational

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-2-cyclohexen-1-one

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the formation of 2,6-dimethyl-2-cyclohexen-1-one, a substituted cyclohexenone of interest in organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the formation of 2,6-dimethyl-2-cyclohexen-1-one, a substituted cyclohexenone of interest in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical principles and practical methodologies for constructing this important molecular scaffold. The guide will delve into the intricacies of the Robinson annulation, a cornerstone reaction in the synthesis of six-membered rings, and explore alternative synthetic strategies. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis of different approaches are presented to offer a well-rounded and practical resource.

Introduction: The Significance of the Cyclohexenone Framework

The substituted cyclohexenone moiety is a fundamental structural motif found in a wide array of biologically active natural products and pharmaceutical agents.[1] Its prevalence underscores the importance of robust and efficient synthetic methods for its construction. The strategic placement of substituents on the cyclohexenone ring allows for the fine-tuning of molecular properties, making it a versatile building block in the synthesis of complex molecules such as steroids and antibiotics.[2] 2,6-Dimethyl-2-cyclohexen-1-one serves as a valuable case study for understanding the principles of cyclohexenone synthesis, particularly through the widely applied Robinson annulation reaction.

The Robinson Annulation: A Classic and Powerful Ring-Forming Strategy

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a venerable and highly effective method for the formation of a six-membered ring by creating three new carbon-carbon bonds.[2][3] This reaction has become a key tool for the construction of fused ring systems.[2] The overall process involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][2]

Mechanistic Deep Dive: A Two-Step Cascade

The synthesis of 2,6-dimethyl-2-cyclohexen-1-one via the Robinson annulation typically employs 2,6-dimethylcyclohexanone as the starting ketone and an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), as the Michael acceptor.[2][3] The reaction proceeds through two key mechanistic steps:

  • Michael Addition: The reaction is initiated by the deprotonation of the ketone at the less hindered α-carbon by a base, forming an enolate nucleophile.[2] This enolate then undergoes a conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated ketone.[2][3][4] This step results in the formation of a δ-diketone intermediate.[3]

  • Intramolecular Aldol Condensation: Under the basic reaction conditions, the δ-diketone intermediate readily undergoes an intramolecular aldol condensation.[3] An enolate is formed at one of the methyl ketone positions, which then attacks the other carbonyl group within the same molecule to form a six-membered ring.[3][5] Subsequent dehydration of the resulting β-hydroxy ketone (aldol adduct) yields the final α,β-unsaturated cyclohexenone product.[3][5] The formation of five- and six-membered rings is generally favored in intramolecular reactions due to their thermodynamic stability.[6]

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone 2,6-Dimethylcyclohexanone (Michael Donor) enolate Enolate Intermediate ketone->enolate Deprotonation mvk Methyl Vinyl Ketone (Michael Acceptor) diketone δ-Diketone Intermediate base1 Base (e.g., NaOEt) enolate->diketone Nucleophilic Attack aldol_enolate Enolate Formation diketone->aldol_enolate Deprotonation base2 Base cyclization Intramolecular Cyclization aldol_enolate->cyclization alkoxide Alkoxide Intermediate cyclization->alkoxide dehydration Dehydration alkoxide->dehydration Protonation & Elimination product 2,6-Dimethyl-2-cyclohexen-1-one dehydration->product

Caption: The Robinson Annulation pathway for 2,6-Dimethyl-2-cyclohexen-1-one synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of 2,6-dimethyl-2-cyclohexen-1-one. Researchers should note that optimization of reaction conditions may be necessary depending on the specific scale and purity requirements.

Materials:

  • 2,6-Dimethylcyclohexanone[7]

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylcyclohexanone in anhydrous ethanol.

  • Base Addition: Carefully add a catalytic amount of sodium ethoxide to the solution.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a dilute solution of hydrochloric acid.

  • Extraction: Extract the product into diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,6-dimethyl-2-cyclohexen-1-one. A reported boiling point is 62°-64° C at 10 Torr.[8]

Data Summary:

Reactant 1Reactant 2BaseSolventYieldBoiling Point (°C/Torr)Reference
N-(3-pent-2-enyl)-pyrrolidineAcroleinHCl (for hydrolysis)Benzene60%62-64 / 10[8]
2-MethylcyclohexanoneMethyl vinyl ketoneSodium methoxide-85%-[1]

Alternative Synthetic Approaches

While the Robinson annulation is a dominant strategy, other methods for the synthesis of substituted cyclohexenones exist, offering alternative pathways that may be advantageous in specific contexts.[1]

Stork Enamine Annulation

A variation of the Robinson annulation involves the use of an enamine, known as the Stork enamine annulation. In this approach, a ketone is first converted to its enamine, which then acts as the Michael donor. This method can offer milder reaction conditions and improved selectivity in some cases. For instance, N-(3-pent-2-enyl)-pyrrolidine can react with acrolein, and subsequent hydrolysis yields 2,6-dimethyl-cyclohex-2-en-1-one.[8]

Stork_Enamine_Annulation cluster_enamine_formation Enamine Formation cluster_michael_addition Michael Addition cluster_cyclization_hydrolysis Hydrolysis & Cyclization ketone Ketone enamine Enamine ketone->enamine amine Secondary Amine (e.g., Pyrrolidine) amine->enamine michael_adduct Michael Adduct enamine->michael_adduct acceptor α,β-Unsaturated Carbonyl acceptor->michael_adduct hydrolysis Acidic Hydrolysis michael_adduct->hydrolysis diketone δ-Diketone hydrolysis->diketone cyclization Intramolecular Aldol Condensation diketone->cyclization product Cyclohexenone Product cyclization->product

Caption: The Stork Enamine Annulation workflow.

Modern Catalytic Methods

Recent advances in organic synthesis have led to the development of modern catalytic methods for constructing cyclohexenone frameworks. These can include organocatalysis, biocatalysis, and metal catalysis, often providing high levels of stereoselectivity.[1] While not specifically detailed for 2,6-dimethyl-2-cyclohexen-1-one in the provided context, these approaches represent the cutting edge of cyclohexenone synthesis and offer potential for asymmetric syntheses.

Spectroscopic Characterization

The identity and purity of the synthesized 2,6-dimethyl-2-cyclohexen-1-one can be confirmed using various spectroscopic techniques.

Spectroscopic Data
Molecular Formula C8H12O[9]
Molecular Weight 124.18 g/mol [9]
Boiling Point 174-176 °C (for the saturated analog, 2,6-dimethylcyclohexanone)[10]
Density 0.92 g/mL (for the saturated analog, 2,6-dimethylcyclohexanone)[10]
Refractive Index 1.4470 (for the saturated analog, 2,6-dimethylcyclohexanone)[10]
Infrared (IR) Spec. The IR spectrum of the saturated analog, 2,6-dimethylcyclohexanone, is available in the NIST WebBook, which can serve as a reference.[11] Key absorptions for the unsaturated product would include a C=O stretch and a C=C stretch.
Mass Spectrometry The mass spectrum of the saturated analog, 2,6-dimethylcyclohexanone, is available in the NIST WebBook.[11] The molecular ion peak for 2,6-dimethyl-2-cyclohexen-1-one would be expected at m/z = 124.
NMR Spectroscopy ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. Expected signals would include those for the two methyl groups, the methylene protons of the ring, the vinylic proton, and the carbonyl carbon. The ¹H NMR spectrum of a related compound, 2,2,6-trimethylcyclohexan-1-one, shows characteristic shifts for the methyl groups.[12]

Conclusion

The synthesis of 2,6-dimethyl-2-cyclohexen-1-one primarily relies on the robust and well-established Robinson annulation. This technical guide has provided a detailed examination of the mechanistic underpinnings of this reaction, a practical experimental protocol, and a brief overview of alternative synthetic strategies. A thorough understanding of these synthetic pathways and the factors that influence them is crucial for researchers and scientists working on the synthesis of complex molecules where the cyclohexenone framework is a key structural element. The provided data and protocols serve as a valuable starting point for the practical application and further exploration of these important chemical transformations.

References

  • PrepChem. (n.d.). Synthesis of 2,6-dimethyl-cyclohex-2-en-1-one. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Robinson annulation. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 7). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. Retrieved from [Link]

  • LookChem. (2025, May 20). 2,6-dimethylcyclohexanone - 2816-57-1, C8H14O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethyl-cyclohexanone. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 2,6-dimethyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dimethyltropone - A new, convenient methodology from 2,6-dimethylcyclohexanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl cyclohexanone. Retrieved from [Link]

  • Chegg. (2020, May 3). Solved (a) Michael addition of ethyl acetoacetate to. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • YouTube. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • YouTube. (2014, January 11). Intramolecular aldol condensation | Alpha Carbon Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylcyclohexanone. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound 2-cyclohexen-1-one (FDB029645). Retrieved from [Link]

Sources

Exploratory

IR spectroscopy absorption bands for 2,6-Dimethyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Dimethyl-2-cyclohexen-1-one Authored by: A Senior Application Scientist Introduction: The Vibrational Signature of a Molecule Infrared (IR) spectroscopy is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Dimethyl-2-cyclohexen-1-one

Authored by: A Senior Application Scientist

Introduction: The Vibrational Signature of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch, bend, rock, or scissor. For the organic chemist, researcher, or drug development professional, the resulting spectrum is a rich source of information, revealing the presence of key functional groups and offering insights into molecular structure.

This guide provides a detailed analysis of the infrared absorption spectrum of 2,6-Dimethyl-2-cyclohexen-1-one, an α,β-unsaturated cyclic ketone. By understanding the principles that govern the vibrational behavior of its constituent bonds, we can deconstruct its IR spectrum and assign the characteristic absorption bands with a high degree of confidence. The molecule's structure, featuring a carbonyl group in conjugation with a carbon-carbon double bond within a six-membered ring, presents a classic case study in how electronic and steric effects influence vibrational frequencies.

Molecular Structure and Key Vibrational Modes

The structure of 2,6-Dimethyl-2-cyclohexen-1-one dictates its infrared spectrum. The primary functional groups of interest are the ketone carbonyl (C=O), the alkene (C=C), the vinylic C-H, and the aliphatic C-H bonds of the ring and methyl substituents.

Caption: Molecular structure of 2,6-Dimethyl-2-cyclohexen-1-one with key bonds highlighted.

Analysis of Principal Absorption Bands

The infrared spectrum of 2,6-Dimethyl-2-cyclohexen-1-one can be divided into several key regions, each corresponding to specific types of molecular vibrations.

The Carbonyl (C=O) Stretching Vibration

The C=O stretching absorption is typically one of the most intense and easily identifiable peaks in an IR spectrum due to the large change in dipole moment during vibration.[1] For a standard saturated six-membered cyclic ketone like cyclohexanone, this peak appears around 1715 cm⁻¹.[2][3]

However, in 2,6-Dimethyl-2-cyclohexen-1-one, the carbonyl group is in conjugation with the C=C double bond. This electronic interaction has a profound and predictable effect on the absorption frequency. Resonance delocalizes the pi electrons, which imparts a degree of single-bond character to the carbonyl bond. This weakens the C=O bond, lowering the force constant and thus decreasing the vibrational frequency required to excite it. Consequently, for α,β-unsaturated ketones, the C=O stretching band is shifted to a lower wavenumber, typically appearing in the 1685-1666 cm⁻¹ range.[4][5] This shift of approximately 30-40 cm⁻¹ is a hallmark of conjugation in carbonyl compounds.[6][7]

The Alkene (C=C) Stretching Vibration

The stretching vibration of the carbon-carbon double bond in alkenes generally produces a band of moderate to weak intensity in the 1680-1640 cm⁻¹ region.[8] In conjugated systems like this one, the C=C absorption is often found at the lower end of this range. For the parent molecule, cyclohex-2-en-1-one, this peak is observed at 1616 cm⁻¹.[9] The intensity of the C=C stretch can be variable; in highly symmetrical alkenes, it can be very weak or even absent. In this molecule, while not perfectly symmetrical, the peak may be of lower intensity compared to the C=O stretch. We can confidently predict this absorption to appear around 1620-1640 cm⁻¹ .

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region provides crucial information about the hybridization of the carbon atoms bonded to hydrogen.

  • Vinylic (=C-H) Stretch: The hydrogen atom attached to the C=C double bond (at the C3 position) is bonded to an sp²-hybridized carbon. These C-H bonds are stronger and vibrate at a higher frequency than their sp³-hybridized counterparts. Therefore, a weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8] For cyclohex-2-en-1-one, this appears at 3033 cm⁻¹.[9]

  • Aliphatic (C-H) Stretch: The C-H bonds of the methyl groups and the CH and CH₂ groups within the cyclohexene ring involve sp³-hybridized carbons. These bonds vibrate at frequencies just below 3000 cm⁻¹. Strong, sharp absorptions are expected in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching modes of these groups.

The Fingerprint Region (< 1500 cm⁻¹)

The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of absorptions resulting from bending vibrations (scissoring, rocking, wagging, twisting) and C-C single bond stretches.[10] While assigning every peak in this region is challenging, it provides a unique pattern for each molecule. Key expected vibrations include:

  • CH₃ and CH₂ Bending: Look for characteristic bending (scissoring) vibrations for CH₂ groups around 1450 cm⁻¹ and asymmetric/symmetric bending for CH₃ groups around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

  • C-O and C-C Stretching: Single bond stretches for C-C and C-O appear in the 1300-1000 cm⁻¹ range.

Summary of Expected IR Absorption Bands

The following table summarizes the anticipated key absorption bands for 2,6-Dimethyl-2-cyclohexen-1-one based on established principles of infrared spectroscopy.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3030=C-H StretchAlkene (sp²)Medium to Weak
2980-2850C-H StretchAlkane (sp³)Strong
1685-1666 C=O Stretch (Conjugated) α,β-Unsaturated Ketone Strong, Sharp
1640-1620C=C Stretch (Conjugated)AlkeneMedium to Weak
~1450CH₂ Scissoring / CH₃ BendingAlkaneMedium
~1375CH₃ Symmetric Bending (Umbrella)AlkaneMedium
1300-1000C-C and C-O StretchesFingerprint RegionVariable

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for obtaining a Fourier Transform Infrared (FTIR) spectrum of a liquid sample like 2,6-Dimethyl-2-cyclohexen-1-one using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the desiccator within the instrument is active to minimize atmospheric water vapor interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. Ensure the solvent has completely evaporated.

    • Acquire a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of 2,6-Dimethyl-2-cyclohexen-1-one directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

    • If the sample is volatile, data acquisition should commence immediately.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Process the spectrum within the software. This may include a baseline correction or an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their corresponding wavenumbers.

Caption: Experimental workflow for acquiring an FTIR-ATR spectrum.

Conclusion

The infrared spectrum of 2,6-Dimethyl-2-cyclohexen-1-one is a clear illustration of how molecular structure dictates vibrational behavior. The dominant features are a strong carbonyl absorption shifted to a lower frequency (~1675 cm⁻¹) due to α,β-unsaturation, and distinct C-H stretching bands for both sp² and sp³ hybridized carbons. By carefully analyzing these key absorptions, researchers can rapidly confirm the presence of the core α,β-unsaturated ketone moiety and gain confidence in the identity and purity of the compound.

References

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 9). 5.8: Infrared spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • Chegg. (2019, November 5). Solved 1. The carbonyl group (C=O) in cyclohexanone has... Retrieved from [Link]

  • King's Centre for Visualization in Science. Cyclohex-2-en-1-one. Retrieved from [Link]

Sources

Foundational

Advanced Technical Compendium on 2,6-Dimethyl-2-cyclohexen-1-one: Synthesis, Properties, and Strategic Applications

Introduction and Strategic Significance As a Senior Application Scientist in synthetic organic chemistry, I approach cyclic enones not merely as isolated entities, but as highly versatile synthons capable of unlocking co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

As a Senior Application Scientist in synthetic organic chemistry, I approach cyclic enones not merely as isolated entities, but as highly versatile synthons capable of unlocking complex molecular architectures. 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) is a prime example of such a building block. This α,β-unsaturated ketone provides a rigid cyclohexenone core with strategic methyl placements, allowing for highly stereoselective functionalizations[1].

Because of its bifunctional nature—featuring both a conjugated double bond for 1,4-conjugate additions and a carbonyl group for olefination or reduction—it serves as a foundational precursor in the total synthesis of complex terpenes, taxane diterpenoids, and fungal prohormones[2][3]. This whitepaper dissects its physicochemical profile, details a self-validating synthetic protocol, and explores its downstream applications.

Physicochemical Profiling

Understanding the physical and chemical properties of 2,6-Dimethyl-2-cyclohexen-1-one is paramount for optimizing reaction conditions, particularly concerning solvent compatibility, thermal stability, and isolation techniques.

Table 1: Core Physicochemical Properties and Experimental Relevance

PropertyValueCausality / Experimental Relevance
CAS Number 40790-56-5Unique identifier for regulatory compliance and procurement[1].
Molecular Formula C8H12ODictates the exact mass for mass spectrometry (MS) validation[1].
Molar Mass 124.18 g/mol Essential for precise stoichiometric calculations during scale-up[1].
Boiling Point 62°C - 64°C at 10 TorrLow-pressure distillation is required to prevent thermal degradation of the enone[4].
Appearance Colorless to pale yellow liquidIndicates purity; darkening suggests auto-oxidation or unwanted polymerization[5].
Solubility Soluble in alcohol/ether, insoluble in waterEnables facile liquid-liquid extraction during aqueous workups[4][5].

Mechanistic Synthesis and Experimental Protocol

The synthesis of 2,6-dimethyl-2-cyclohexen-1-one requires precise control over enamine alkylation and subsequent cyclization. The most robust and scalable method involves the reaction of N-(3-pent-2-enyl)-pyrrolidine with acrolein[4].

Causality in Experimental Design
  • Ice-Cooling during Addition: Acrolein is highly reactive and prone to exothermic polymerization. Maintaining the reaction temperature below 50°C controls the kinetic rate of the initial Michael addition, preventing side reactions[4].

  • Acidic Hydrolysis (20% HCl): The intermediate iminium/enamine species must be hydrolyzed to the corresponding carbonyl. The acidic environment subsequently drives the intramolecular aldol condensation (cyclization) to form the thermodynamically stable α,β-unsaturated ketone[4].

  • Vacuum Distillation: The conjugated enone is sensitive to high thermal stress. Distilling at 10 Torr lowers the boiling point to 62-64°C, preserving the structural integrity of the final product[4].

Self-Validating Step-by-Step Protocol
  • Preparation: Dissolve 27.8 g (0.2 mole) of N-(3-pent-2-enyl)-pyrrolidine in 50 mL of anhydrous benzene.

  • Addition: Dropwise add 19.6 g (0.35 mole) of freshly distilled acrolein. Apply ice-cooling to ensure the internal temperature does not exceed 50°C[4].

  • Michael Addition Phase: Stir the mixture overnight at room temperature, followed by heating at 50°-55°C for 2 hours to drive the reaction to completion[4].

  • Solvent Removal: Concentrate the mixture by evaporating the benzene under reduced pressure.

  • Hydrolysis and Cyclization: Dissolve the remaining oil in 250 mL of 20% hydrochloric acid. Stir vigorously overnight at room temperature[4].

  • Extraction (Self-Validation Checkpoint): Extract the aqueous layer five times with diethyl ether. Validation: The transition from a biphasic emulsion to a clear organic layer confirms the successful extraction of the lipophilic enone from the aqueous phase. Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4)[4].

  • Purification (Self-Validation Checkpoint): Distill off the ether, then purify the crude product via vacuum distillation. Validation: Achieving a steady distillation head temperature of 62°-64°C at 10 Torr confirms the isolation of the target enone without co-distillation of unreacted starting materials. Expected yield: ~60% (14.8 g)[4].

Experimental Workflow Visualization

SynthesisWorkflow A Reactants: N-(3-pent-2-enyl)-pyrrolidine + Acrolein in Benzene B Michael Addition: Stir overnight at RT Heat 2h at 50-55°C A->B C Solvent Removal: Evaporate Benzene B->C D Hydrolysis & Cyclization: Dissolve in 20% HCl Stir overnight C->D E Extraction: Extract with Ether (5x) Dry over MgSO4 D->E F Purification: Vacuum Distillation (62°-64°C / 10 Torr) E->F G Product: 2,6-Dimethyl-2-cyclohexen-1-one (60% Yield) F->G

Synthetic workflow for 2,6-Dimethyl-2-cyclohexen-1-one via enamine alkylation.

Advanced Applications in Complex Molecule Synthesis

The true value of 2,6-dimethyl-2-cyclohexen-1-one lies in its utility as a bifunctional building block for advanced organic synthesis.

Taxane Core Synthesis

In the highly complex two-phase total synthesis of taxanes, stereoselective manipulation of the cyclohexenone core is critical. 2,6-Dimethyl-2-cyclohexen-1-one is utilized to synthesize (±)-Taxatriene, coupling with enol silanes to establish the foundational carbon framework of the taxane diterpenoids[3]. The rigid ring structure enforces the necessary stereochemical trajectory during subsequent allylic oxidations, solving critical issues related to C2 stereoselective reduction[3].

Synthesis of Fungal Prohormones (Trisporol B)

Derivatives of 2,6-dimethyl-2-cyclohexen-1-one are instrumental in synthesizing fungal sexual prohormones like (±)-Trisporol B. By converting the core into (±)-6-hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one via reduction and oxidation steps, chemists can perform targeted Wittig reactions to append the necessary side chains, ultimately affording the target prohormone[2][6].

Logical Pathway Visualization

TrisporolB N1 Methyl Propionate N2 Claisen Condensation & Robinson Annelation N1->N2 N3 Intermediate: (±)-Methyl 1,3-dimethyl-2-oxo- 3-cyclohexene-1-carboxylate N2->N3 N4 LiAlH4 Reduction & MnO2 Oxidation N3->N4 N5 Building Block: (±)-6-Hydroxymethyl-2,6-dimethyl- 2-cyclohexen-1-one N4->N5 N6 Wittig Reaction & Deprotection N5->N6 N7 Target Molecule: (±)-Trisporol B N6->N7

Logical pathway utilizing the 2,6-dimethyl-2-cyclohexen-1-one scaffold.

Analytical Characterization and Trustworthiness

To ensure the self-validating nature of the synthesized batch, the following analytical suite must be employed prior to utilizing the compound in downstream syntheses:

  • 1H NMR & 13C NMR: Verifies the presence of the α-proton on the double bond and the distinct chemical shifts of the two methyl groups.

  • GC-MS: Confirms the exact molar mass (124.18 g/mol ) and assesses overall batch purity[1].

  • IR Spectroscopy: The conjugated carbonyl stretch typically appears around 1670-1680 cm⁻¹, distinguishing it from non-conjugated ketones and confirming the α,β-unsaturated structure.

Sources

Exploratory

An In-depth Technical Guide on the Safety Data Sheet and Toxicity Profile of 2,6-Dimethyl-2-cyclohexen-1-one

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available safety and toxicity data for 2,6-Dimethyl-2-cyclohexen-1-one. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for 2,6-Dimethyl-2-cyclohexen-1-one. Given the limited specific toxicological information for this compound, this guide employs a comparative approach, leveraging data from structurally related molecules and the broader class of α,β-unsaturated ketones to provide a robust, albeit provisional, safety assessment. This document is intended to inform safe handling practices and guide future toxicological investigations.

Introduction: The Challenge of Profiled Toxicity in Novel Compounds

2,6-Dimethyl-2-cyclohexen-1-one (CAS No. 40790-56-5) is a specialty chemical with potential applications in organic synthesis and as a building block in drug discovery.[1][2] As with many novel or low-volume production chemicals, a comprehensive, publicly available toxicological profile is not yet established. This guide addresses this critical information gap by systematically evaluating the known properties of the target compound, its structural analogues, and the chemical class to which it belongs. The insights herein are designed to empower researchers to make informed decisions regarding personal protective equipment (PPE), handling procedures, and the design of necessary toxicological studies.

Physicochemical and Identified Properties of 2,6-Dimethyl-2-cyclohexen-1-one

Direct experimental data on the physicochemical properties and toxicological profile of 2,6-Dimethyl-2-cyclohexen-1-one are scarce. The following table summarizes the available computed data from authoritative chemical databases.

PropertyValueSource
CAS Number 40790-56-5PubChem[2], NextSDS[1]
Molecular Formula C8H12OPubChem[2]
Molecular Weight 124.18 g/mol PubChem[2]
IUPAC Name 2,6-dimethylcyclohex-2-en-1-onePubChem[2]
Computed XLogP3 1.8PubChem[2]

No experimental GHS classification or detailed safety data sheet is currently available for 2,6-Dimethyl-2-cyclohexen-1-one.

Comparative Toxicological Assessment: A Tale of Two Analogues

To construct a provisional safety profile, we will examine two closely related compounds: the saturated analogue, 2,6-Dimethylcyclohexanone, and the parent α,β-unsaturated ketone, 2-Cyclohexen-1-one.

2,6-Dimethylcyclohexanone (CAS No. 2816-57-1) provides a baseline for understanding the potential hazards of the C8-cyclohexanone backbone, absent the reactive α,β-unsaturation.

Hazard ClassGHS ClassificationKey PhraseSource
Flammable Liquids Category 3H226: Flammable liquid and vaporPubChem[3], Sigma-Aldrich[4]

Toxicological Summary: Safety data sheets for 2,6-Dimethylcyclohexanone indicate that it is a flammable liquid.[3][4][5][6] However, detailed acute and chronic toxicity data are largely unavailable. The toxicological properties have not been fully investigated, though symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5][6]

2-Cyclohexen-1-one (CAS No. 930-68-7) is an α,β-unsaturated ketone that shares the reactive moiety of our target compound. Its toxicity has been more extensively studied and offers significant insight into the potential hazards of 2,6-Dimethyl-2-cyclohexen-1-one.

Hazard ClassGHS ClassificationKey PhraseSource
Flammable Liquids Category 3H226: Flammable liquid and vapourLoba Chemie MSDS[7]
Acute Toxicity, Oral Category 3H301: Toxic if swallowedLoba Chemie MSDS[7]
Acute Toxicity, Dermal Category 1H310: Fatal in contact with skinLoba Chemie MSDS[7]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaledLoba Chemie MSDS[7]

Toxicological Summary: 2-Cyclohexen-1-one is a significantly more hazardous material than its saturated counterpart. It is classified as toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[7] Studies have shown it to have moderate acute dermal toxicity and to be a significant skin and eye irritant.[8][9] Inhalation toxicity studies in rodents have demonstrated that the nasal cavity is a primary target, with lesions including hyperplasia and squamous metaplasia.[10]

The α,β-Unsaturated Ketone Class: A Mechanistic Perspective

The toxicity of α,β-unsaturated carbonyl compounds, including ketones, is largely attributed to their ability to act as Michael acceptors.[11][12] This reactivity allows them to form covalent bonds with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and enzymes, and with DNA.[11][12] This interaction can lead to a range of adverse effects, including cytotoxicity, skin sensitization, and genotoxicity.[11][13]

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Consequence alpha_beta_ketone α,β-Unsaturated Ketone (Electrophile) michael_addition Michael Addition alpha_beta_ketone->michael_addition nucleophile Biological Nucleophile (e.g., R-SH) nucleophile->michael_addition adduct Covalent Adduct michael_addition->adduct toxicity Cellular Dysfunction & Toxicity adduct->toxicity

Caption: Mechanism of Toxicity for α,β-Unsaturated Ketones.

Provisional Safety Profile and Handling Recommendations for 2,6-Dimethyl-2-cyclohexen-1-one

Based on the available data for its structural analogues and the known reactivity of α,β-unsaturated ketones, a cautious approach is warranted when handling 2,6-Dimethyl-2-cyclohexen-1-one.

Provisional Hazard Assessment:

  • Flammability: Likely to be a flammable liquid (Category 3), similar to its saturated analogue.

  • Acute Toxicity: High potential for oral, dermal, and inhalation toxicity, drawing parallels with 2-Cyclohexen-1-one.

  • Irritation: Expected to be a skin and eye irritant.

  • Sensitization: Potential for skin sensitization due to its nature as a Michael acceptor.

  • Chronic Toxicity: Data is lacking, but repeated exposure may pose risks to the respiratory tract and other organs.

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are recommended.

    • Hand Protection: Use of chemically resistant gloves (e.g., nitrile, neoprene) is mandatory. Double-gloving may be appropriate for larger quantities.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron or suit should be considered.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

A Proposed Experimental Workflow for a Comprehensive Toxicity Assessment

For novel compounds like 2,6-Dimethyl-2-cyclohexen-1-one, a tiered approach to toxicity testing is recommended to build a comprehensive safety profile.

Toxicity_Workflow start Start: Novel Compound (2,6-Dimethyl-2-cyclohexen-1-one) in_silico In Silico Assessment (QSAR, Read-Across) start->in_silico physchem Physicochemical Characterization (Solubility, Stability) start->physchem in_vitro_genotox In Vitro Genotoxicity (Ames Test, Micronucleus Assay) in_silico->in_vitro_genotox in_vitro_cyto In Vitro Cytotoxicity (Cell Line Assays) physchem->in_vitro_cyto acute_tox Acute Toxicity Studies (Rodent) (Oral, Dermal, Inhalation) in_vitro_genotox->acute_tox If positive in_vitro_cyto->acute_tox skin_eye_irritation Skin & Eye Irritation/Corrosion (In Vitro/In Vivo) acute_tox->skin_eye_irritation repeated_dose_tox Repeated-Dose Toxicity (28-day) (Rodent) skin_eye_irritation->repeated_dose_tox data_analysis Data Analysis & Risk Assessment repeated_dose_tox->data_analysis sds_creation End: Comprehensive SDS & Profile data_analysis->sds_creation

Caption: Tiered Experimental Workflow for Toxicity Profiling.

Step-by-Step Methodology:

  • In Silico and Physicochemical Analysis:

    • Objective: To predict potential toxicity and determine physical properties for appropriate vehicle selection in biological assays.

    • Protocol: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict endpoints like mutagenicity and skin sensitization. Experimentally determine solubility in relevant solvents (e.g., water, DMSO, corn oil) and stability.

  • In Vitro Genotoxicity and Cytotoxicity:

    • Objective: To assess the potential for DNA damage and general cell toxicity without the use of animal models in the initial phase.

    • Protocol:

      • Ames Test (Bacterial Reverse Mutation Assay): Following OECD Guideline 471, test the compound with and without metabolic activation (S9 mix) across a range of concentrations in various Salmonella typhimurium strains.

      • In Vitro Micronucleus Test: Following OECD Guideline 487, treat a suitable mammalian cell line (e.g., CHO, TK6) with the compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.

  • Acute Toxicity Studies:

    • Objective: To determine the median lethal dose (LD50/LC50) and identify signs of acute toxicity.

    • Protocol: Following OECD Guidelines 423 (Oral), 402 (Dermal), and 403 (Inhalation), administer the compound to rodents via the relevant routes of exposure. Observe for clinical signs of toxicity and mortality.

  • Irritation and Sensitization Studies:

    • Objective: To assess the potential for skin and eye irritation, and skin sensitization.

    • Protocol: Employ in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test for eye irritation (OECD 437) and the Direct Peptide Reactivity Assay (DPRA) for skin sensitization (OECD 442C) as initial screens.

  • Repeated-Dose Toxicity Study:

    • Objective: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) from sub-acute exposure.

    • Protocol: A 28-day repeated-dose oral toxicity study in rodents (OECD Guideline 407) is a standard approach. Administer the compound daily at multiple dose levels and conduct comprehensive clinical observations, hematology, clinical chemistry, and histopathology.

Conclusion: A Call for Caution and Further Investigation

While specific toxicological data for 2,6-Dimethyl-2-cyclohexen-1-one remains limited, a thorough analysis of its structural analogues and the broader class of α,β-unsaturated ketones strongly suggests a hazardous profile that includes flammability, acute toxicity, and irritation. The recommendations provided in this guide are based on the principle of precautionary risk management. It is imperative that researchers and drug development professionals handle this compound with appropriate engineering controls and personal protective equipment. Furthermore, the generation of empirical toxicological data, following a tiered workflow as proposed, is essential for a definitive risk assessment and the establishment of a comprehensive safety data sheet.

References

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  • Chemical Effects in Biological Systems. (n.d.). 2-Cyclohexen-1-one (930-68-7). National Toxicology Program. Available at: [Link]

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  • Taylor & Francis Online. (2008). INHALATION TOXICITY STUDIES OF THE α,β-UNSATURATED KETONES: Ethyl Vinyl Ketone. Available at: [Link]

  • Eder, E., et al. (2000). The Role of Alcohols as Solvents in the Genotoxicity Testing of Alpha,beta-Unsaturated Ketones in the SOS Chromotest. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 470(2), 115-125. Available at: [Link]

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethylcyclohexanone. Available at: [Link]

  • LookChem. (n.d.). (6S)-(-)-2,6-dimethylcyclohex-2-en-1-one. Available at: [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2317-2326. Available at: [Link]

  • National Toxicology Program. (1992). Nomination Background: 2-Cyclohexen-1-one. U.S. Department of Health and Human Services. Available at: [Link]

  • Loba Chemie. (2018). Material Safety Data Sheet: 2-CYCLOHEXEN-1-ONE. Available at: [Link]

  • The Good Scents Company. (n.d.). 2,6-dimethyl cyclohexanone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17780, 2,6-Dimethylcyclohexanone. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Asymmetric Reduction of 2,6-Dimethyl-2-cyclohexen-1-one

Executive Summary & Mechanistic Rationale The asymmetric reduction of 2,6-dimethyl-2-cyclohexen-1-one is a critical transformation in the synthesis of chiral terpenoids and pharmaceutical intermediates. The primary chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The asymmetric reduction of 2,6-dimethyl-2-cyclohexen-1-one is a critical transformation in the synthesis of chiral terpenoids and pharmaceutical intermediates. The primary challenge lies in achieving absolute chemoselectivity—favoring the 1,4-conjugate reduction of the alkene over the 1,2-reduction of the carbonyl—while simultaneously controlling the facial attack of the hydride to establish a precise stereocenter[1][2].

To address this, modern synthetic chemistry relies on two orthogonal, highly reliable methodologies:

  • Chemocatalytic Approach : Copper(I) hydride (CuH) complexes, generated in situ, act as soft nucleophiles that preferentially attack the β-carbon[1]. The spatial arrangement of a chiral bisphosphine ligand dictates the stereochemical outcome[1][3].

  • Biocatalytic Approach : Flavin-dependent ene-reductases (Old Yellow Enzymes or FDORs) provide an environmentally benign alternative, utilizing a highly restricted active site to enforce strict stereocontrol during hydride transfer[4][5].

This guide provides field-proven, step-by-step protocols for both methodologies, detailing the causality behind each experimental parameter to ensure a self-validating workflow.

Method A: Copper-Catalyzed Asymmetric Conjugate Reduction (Buchwald Protocol)

Causality & Design

The utilizes catalytic CuCl, NaOt-Bu, and a chiral ligand such as (S)-p-tol-BINAP[1]. Polymethylhydrosiloxane (PMHS) is selected as the stoichiometric reductant because it is inexpensive, bench-stable, and safely transfers hydride to the copper center without triggering non-selective background reductions[1][3]. The reaction proceeds via an initial alkoxide exchange, followed by transmetalation with PMHS to form the active L*CuH species. The soft CuH selectively attacks the β-carbon of the enone, forming a copper enolate that undergoes σ-bond metathesis with another equivalent of PMHS to yield a silyl enol ether[1].

CuHCycle Precat CuCl + NaOtBu + (S)-p-tol-BINAP Alkoxide L*Cu(OtBu) Active Precursor Precat->Alkoxide - NaCl Hydride L*CuH Active Catalyst Alkoxide->Hydride + PMHS - Silyl ether Enolate Cu-Enolate Intermediate (Stereocenter Formed) Hydride->Enolate + Enone (1,4-Hydride Transfer) SilylEther Silyl Enol Ether + L*CuH Regeneration Enolate->SilylEther + PMHS (σ-bond metathesis) SilylEther->Hydride Product Chiral 2,6-Dimethylcyclohexanone (After Hydrolysis) SilylEther->Product Aqueous Workup

Catalytic cycle of CuH-mediated asymmetric conjugate reduction of enones.

Step-by-Step Protocol

Note: Rigorous exclusion of oxygen and moisture is critical, as CuH species are highly susceptible to oxidative degradation.

  • Catalyst Complexation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with CuCl (5.0 mol %), NaOt-Bu (5.0 mol %), and (S)-p-tol-BINAP (5.0 mol %)[1].

  • Precursor Formation : Add anhydrous toluene to achieve a 0.5 M concentration relative to the final substrate. Stir the suspension at room temperature for 15–20 minutes. Validation Check: The solution will transition to a homogeneous bright yellow/orange color, confirming the formation of the L*Cu(Ot-Bu) complex.

  • Silane Activation : Cool the reaction mixture to 0 °C. Dropwise, add PMHS (1.2 equivalents). Stir for exactly 5 minutes. Causality: This brief incubation generates the active L*CuH species. Premature addition of the enone before complete silane activation leads to unselective background reactions and lower enantiomeric excess (ee).

  • Substrate Addition : Slowly add 2,6-dimethyl-2-cyclohexen-1-one (1.0 equivalent) neat or dissolved in a minimal volume of anhydrous toluene.

  • Reaction Progression : Allow the reaction to stir, gradually warming to room temperature over 12–24 hours[1]. Monitor completion via GC-MS or TLC.

  • Quenching & Hydrolysis : Once the starting material is consumed, carefully quench the reaction by adding 2.5 M NaOH (or TBAF in THF). Stir vigorously for 1 hour. Causality: This step hydrolyzes the intermediate silyl enol ether into the final chiral ketone product.

  • Isolation : Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Method B: Biocatalytic Ene-Reduction using Old Yellow Enzymes (OYEs)

Causality & Design

Biocatalytic reduction utilizes flavin-dependent ene-reductases (e.g., OYERo2 or FDOR-A) to achieve exquisite stereocontrol under mild, aqueous conditions[4][6]. These enzymes operate via a ping-pong bi-bi mechanism. To make the process economically viable, an in situ cofactor regeneration system (Glucose/Glucose Dehydrogenase) is deployed[5][7]. This continuously recycles NADP⁺ back to NADPH, maintaining a strong thermodynamic driving force while preventing product inhibition by the oxidized cofactor.

Biocatalysis Oxidized Enzyme-FMN (Oxidized State) Reduced Enzyme-FMNH2 (Reduced State) Oxidized->Reduced NAD(P)H -> NAD(P)+ Substrate 2,6-Dimethyl-2-cyclohexen-1-one Binds to Active Site Reduced->Substrate HydrideTx Stereospecific Hydride Transfer to β-Carbon Substrate->HydrideTx Product Chiral Ketone Released HydrideTx->Product + Tyr/His Protonation at α-Carbon Product->Oxidized Regen GDH / Glucose System Regenerates NAD(P)H Regen->Oxidized Supplies NAD(P)H

Ping-pong bi-bi mechanism of flavin-dependent ene-reductases.

Step-by-Step Protocol
  • Buffer Preparation : Prepare a 50 mM potassium phosphate (KPi) buffer adjusted to pH 7.0[6]. Causality: Maintaining neutral pH is critical to preserve the tertiary structure of the ene-reductase and ensure optimal hydride transfer kinetics.

  • Cofactor Recycling Setup : To the buffer, add D-glucose (2.0 equivalents relative to the substrate), NADP⁺ (0.1 mol %), and Glucose Dehydrogenase (GDH, 5 U/mL)[5][6].

  • Enzyme Addition : Introduce the purified ene-reductase (e.g., OYERo2) to achieve a final concentration of 1–5 μM[5][6].

  • Substrate Introduction : Dissolve 2,6-dimethyl-2-cyclohexen-1-one in a biocompatible cosolvent (5% v/v DMSO or isopropanol) to overcome the poor aqueous solubility of the enone[5][7]. Add this solution dropwise to the reaction mixture to reach a final substrate concentration of 20 mM.

  • Incubation : Incubate the reaction vessel in an orbital shaker at 30 °C and 150 rpm for 24 hours[6]. Validation Check: The continuous consumption of glucose and generation of gluconic acid may slowly lower the pH; use a buffered system strong enough to resist this shift, or employ a pH stat for larger scales.

  • Workup : Extract the aqueous phase with ethyl acetate (3 x equal volume). If emulsions form due to the protein content, centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers. Dry the combined organic layers over Na₂SO₄ and concentrate.

Data Presentation & Comparative Analysis

The choice between chemocatalysis and biocatalysis depends heavily on the specific constraints of the drug development pipeline (e.g., scale, permissible metal residues, and infrastructure).

ParameterMethod A: CuH-Catalyzed ReductionMethod B: Biocatalytic Ene-Reduction
Chemoselectivity >95% (1,4-reduction over 1,2-reduction)>99% (Strictly 1,4-reduction)
Enantiomeric Excess (ee) 92% – 98% (Ligand dependent)>99% (Enzyme dependent)
Typical Yield 85% – 95%70% – 90% (Extraction dependent)
Reaction Conditions Anhydrous, inert atmosphere (N₂/Ar), 0 °C to RTAqueous buffer, aerobic/ambient, 30 °C
Scalability Excellent (Kilogram scale proven)Moderate (Requires bioreactor optimization)
Environmental Impact Moderate (Uses toluene, metal catalyst)Low (Aqueous, biodegradable catalysts)

References

  • Moritani, Y., Appella, D. H., Jurkauskas, V., & Buchwald, S. L. (2000). Synthesis of β-Alkyl Cyclopentanones in High Enantiomeric Excess via Copper-Catalyzed Asymmetric Conjugate Reduction. Journal of the American Chemical Society, 122(28), 6797–6798.[Link]

  • Rainka, M. P., Aye, Y., & Buchwald, S. L. (2004). Copper-catalyzed asymmetric conjugate reduction as a route to novel β-azaheterocyclic acid derivatives. Proceedings of the National Academy of Sciences, 101(16), 5821-5823.[Link]

  • Ahmed, L., et al. (2022). Asymmetric Ene-Reduction of α,β-Unsaturated Compounds by F420-Dependent Oxidoreductases A Enzymes from Mycobacterium smegmatis. Biochemistry, 62(1), 100-110.[Link]

  • Riedel, A., et al. (2015). Functional characterization and stability improvement of a 'thermophilic-like' ene-reductase from Rhodococcus opacus 1CP. Frontiers in Microbiology, 6, 1073.[Link]

Sources

Application

The Strategic Application of 2,6-Dimethyl-2-cyclohexen-1-one in the Total Synthesis of Natural Products: A Guide for Advanced Practitioners

In the intricate field of natural product total synthesis, the selection of a suitable starting material is a critical determinant of the efficiency and elegance of the overall synthetic route. Among the myriad of availa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate field of natural product total synthesis, the selection of a suitable starting material is a critical determinant of the efficiency and elegance of the overall synthetic route. Among the myriad of available precursors, 2,6-dimethyl-2-cyclohexen-1-one has emerged as a versatile and powerful building block. Its inherent structural features—a reactive α,β-unsaturated ketone system, two stereogenic centers, and the potential for diverse functionalization—render it an invaluable chiron for the construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic applications of 2,6-dimethyl-2-cyclohexen-1-one in the total synthesis of natural products, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Introduction: The Synthetic Utility of a Versatile Precursor

2,6-Dimethyl-2-cyclohexen-1-one is a readily available cyclic enone that serves as a linchpin in a variety of carbon-carbon bond-forming reactions.[1] Its reactivity is dominated by the electrophilic nature of the β-carbon of the enone system, making it an excellent substrate for conjugate additions. Furthermore, the ketone functionality allows for subsequent intramolecular reactions, such as aldol condensations, leading to the rapid construction of polycyclic systems. The presence of two methyl groups provides stereochemical handles that can be exploited to control the three-dimensional arrangement of atoms in the target molecule.

This guide will delve into the key transformations of 2,6-dimethyl-2-cyclohexen-1-one, including Michael additions, Robinson annulations, and photochemical cycloadditions, and will showcase its application in the synthesis of specific natural products.

II. Key Transformations and Protocols

A. Michael Addition: The Gateway to Functionalized Scaffolds

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] In the context of 2,6-dimethyl-2-cyclohexen-1-one, this reaction allows for the introduction of a wide range of substituents at the C-3 position, setting the stage for further complexity-building operations.

Causality Behind Experimental Choices: The choice of nucleophile, solvent, and catalyst is crucial for achieving high yields and stereoselectivities. Organocuprates are often the reagents of choice for the conjugate addition of alkyl and aryl groups due to their high reactivity and selectivity for 1,4-addition over 1,2-addition.[4][5][6] The use of aprotic solvents like THF or diethyl ether is essential to prevent the protonation of the intermediate enolate, which would lead to the undesired saturated ketone.

Experimental Protocol: Organocuprate-Mediated Michael Addition

This protocol describes the conjugate addition of a methyl group to 2,6-dimethyl-2-cyclohexen-1-one using lithium dimethylcuprate.

  • Materials:

    • 2,6-Dimethyl-2-cyclohexen-1-one

    • Copper(I) iodide (CuI)

    • Methyllithium (MeLi) in diethyl ether

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI (1.1 equivalents).

    • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of MeLi (2.2 equivalents) in diethyl ether to the stirred suspension. The color of the solution will change, indicating the formation of the Gilman reagent (lithium dimethylcuprate).

    • After stirring for 30 minutes at -78 °C, add a solution of 2,6-dimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF dropwise.

    • Continue stirring the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,6-trimethylcyclohexanone.

Data Presentation: Representative Michael Addition Reactions

Nucleophile (R-group)ProductYield (%)
Methyl (from Me₂CuLi)2,3,6-Trimethylcyclohexanone85-95
Phenyl (from Ph₂CuLi)3-Phenyl-2,6-dimethylcyclohexanone80-90
Vinyl (from (CH₂=CH)₂CuLi)3-Vinyl-2,6-dimethylcyclohexanone75-85

Logical Relationship Diagram: Michael Addition Workflow

Michael_Addition cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Product 2,6-Dimethyl-2-cyclohexen-1-one 2,6-Dimethyl-2-cyclohexen-1-one Conjugate Addition Conjugate Addition 2,6-Dimethyl-2-cyclohexen-1-one->Conjugate Addition Electrophile Organocuprate (R₂CuLi) Organocuprate (R₂CuLi) Organocuprate (R₂CuLi)->Conjugate Addition Nucleophile Enolate Enolate Conjugate Addition->Enolate Aqueous Quench Aqueous Quench Enolate->Aqueous Quench 3-Substituted-2,6-dimethylcyclohexanone 3-Substituted-2,6-dimethylcyclohexanone Aqueous Quench->3-Substituted-2,6-dimethylcyclohexanone

Caption: Workflow for the Michael addition of an organocuprate to 2,6-dimethyl-2-cyclohexen-1-one.

B. Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8][9] This reaction is particularly useful for the synthesis of steroids, terpenoids, and other polycyclic natural products.[10] When 2,6-dimethyl-2-cyclohexen-1-one is used as the Michael acceptor, the Robinson annulation provides a rapid entry into bicyclic systems with defined stereochemistry.

Causality Behind Experimental Choices: The success of a Robinson annulation depends on the careful control of reaction conditions to favor the desired annulation product over potential side reactions, such as polymerization of the Michael acceptor. The choice of base is critical; a strong, non-nucleophilic base like potassium tert-butoxide is often used to generate the enolate for the initial Michael addition. The subsequent aldol condensation is typically promoted by heating the reaction mixture.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

This protocol outlines the Robinson annulation of 2,6-dimethyl-2-cyclohexen-1-one with methyl vinyl ketone.

  • Materials:

    • 2,6-Dimethyl-2-cyclohexen-1-one

    • Methyl vinyl ketone (MVK)

    • Potassium tert-butoxide

    • Anhydrous tert-butanol

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2,6-dimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous tert-butanol, add potassium tert-butoxide (1.1 equivalents) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the solution is acidic.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the corresponding bicyclic enone.

Logical Relationship Diagram: Robinson Annulation Mechanism

Robinson_Annulation Enolate of Ketone Enolate of Ketone Michael Addition Michael Addition Enolate of Ketone->Michael Addition Nucleophile 1,5-Diketone Intermediate 1,5-Diketone Intermediate Michael Addition->1,5-Diketone Intermediate α,β-Unsaturated Ketone\n(e.g., MVK) α,β-Unsaturated Ketone (e.g., MVK) α,β-Unsaturated Ketone\n(e.g., MVK)->Michael Addition Electrophile Intramolecular Aldol Condensation Intramolecular Aldol Condensation 1,5-Diketone Intermediate->Intramolecular Aldol Condensation β-Hydroxy Ketone β-Hydroxy Ketone Intramolecular Aldol Condensation->β-Hydroxy Ketone Dehydration Dehydration β-Hydroxy Ketone->Dehydration α,β-Unsaturated Ketone\n(Annulated Product) α,β-Unsaturated Ketone (Annulated Product) Dehydration->α,β-Unsaturated Ketone\n(Annulated Product) Isopuloupone_Synthesis A 2,6-Dimethyl-2-cyclohexen-1-one B Conjugate Addition (Vinyl Cuprate) A->B C Functionalized Cyclohexanone B->C D Side Chain Elongation & Oxidation C->D E Dialdehyde Intermediate D->E F Intramolecular Aldol Condensation E->F G (-)-Isopulo'upone F->G

Caption: Key stages in the total synthesis of (-)-isopulo'upone.

IV. Conclusion

2,6-Dimethyl-2-cyclohexen-1-one stands as a testament to the power of small, strategically functionalized molecules in the art of total synthesis. Its ability to participate in a range of powerful C-C bond-forming reactions, coupled with the stereochemical information embedded in its structure, makes it a highly valuable precursor for the construction of complex natural products. The protocols and examples provided in this guide are intended to serve as a practical resource for synthetic chemists, inspiring new and innovative approaches to the synthesis of biologically important molecules. By understanding the underlying principles of its reactivity and leveraging the detailed experimental procedures, researchers can confidently employ 2,6-dimethyl-2-cyclohexen-1-one to navigate the challenging yet rewarding landscape of natural product synthesis.

V. References

Sources

Method

Introduction: Navigating the Challenges of a Sterically Hindered Michael Acceptor

An Application Guide to Mastering the Michael Addition with 2,6-Dimethyl-2-cyclohexen-1-one In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Mastering the Michael Addition with 2,6-Dimethyl-2-cyclohexen-1-one

In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is fundamental to the construction of complex molecular architectures. The substrate of interest, 2,6-dimethyl-2-cyclohexen-1-one, presents a unique and challenging case. As a tetrasubstituted enone, its reactivity is modulated by both electronic and, more significantly, steric factors.

The presence of a methyl group at the C6 position, adjacent to the carbonyl, introduces a significant steric shield. This feature profoundly influences the trajectory of incoming nucleophiles, making stereocontrol a paramount consideration for any synthetic campaign. The successful functionalization of this scaffold via Michael addition opens pathways to valuable intermediates, particularly those leading to natural products like taxanes and other terpenoids.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical parameters governing the Michael addition to 2,6-dimethyl-2-cyclohexen-1-one. We will move beyond simple protocols to explain the causality behind experimental choices, offering insights into how to manipulate reaction conditions to achieve desired outcomes with this sterically demanding, yet synthetically valuable, substrate.

Core Mechanistic Principles

The Michael reaction is a 1,4-conjugate addition. The process is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate). This nucleophile then attacks the electrophilic β-carbon of the enone, forming a new carbon-carbon bond and a product enolate, which is subsequently protonated to yield the final 1,5-dicarbonyl compound or its equivalent.

Figure 1. General mechanism of the Michael addition reaction.

Strategic Considerations for Reaction Design

The Choice of Nucleophile: Balancing Reactivity and Selectivity

The nature of the nucleophile is the single most important factor in a Michael addition. For a hindered acceptor like 2,6-dimethyl-2-cyclohexen-1-one, highly reactive or "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl carbon. Therefore, "softer" nucleophiles are required to ensure exclusive 1,4-conjugate addition.[4]

A. Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), or Gilman reagents, are the gold standard for adding alkyl groups in a 1,4-fashion.[5] Their "soft" character ensures high regioselectivity for the β-carbon.[4] The reaction proceeds through the formation of a π-complex between the copper atom and the enone's double bond, which pre-organizes the system for alkyl transfer.[6]

Stereochemical Insight: The key challenge with 2,6-dimethyl-2-cyclohexen-1-one is controlling the stereochemistry at the newly formed stereocenters (C3 and C5, assuming the original C6 is C5 in the product). The axial C6-methyl group sterically encumbers one face of the molecule. Consequently, the organocuprate is expected to attack from the less hindered face, anti to the C6-methyl group, leading to a trans relationship between the new C3-substituent and the C5-methyl group in the resulting ketone.

Nucleophile (R₂CuLi)Expected Major ProductPredicted DiastereoselectivityRationale
(CH₃)₂CuLi3,3,5-TrimethylcyclohexanoneHigh (trans favored)Attack from the face opposite the C5-methyl group minimizes steric clash.
(n-Bu)₂CuLi3-Butyl-3,5-dimethylcyclohexanoneHigh (trans favored)Similar to the methylcuprate, steric approach control dominates.
(Ph)₂CuLi3,5-Dimethyl-3-phenylcyclohexanoneModerate to High (trans favored)The bulkier phenyl group may lead to slightly reduced selectivity compared to smaller alkyl groups.

B. Stabilized Carbon Nucleophiles (Malonates, β-Ketoesters)

Nucleophiles derived from active methylene compounds like dialkyl malonates are excellent Michael donors, but their lower reactivity can be a challenge with sterically hindered enones. These reactions almost always require a catalyst, which can be a simple base or a more sophisticated chiral organocatalyst for asymmetric transformations.[7]

Catalysis is Key: For these donors, achieving high enantioselectivity is often the primary goal. Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, operate by forming a transient iminium ion with the enone.[8] This activation lowers the LUMO of the acceptor and, through the chiral scaffold of the catalyst, creates a stereo-differentiated environment that directs the nucleophilic attack to one face of the molecule.

G Enone 2,6-Dimethyl- 2-cyclohexen-1-one Iminium Chiral Iminium Ion (Activated Acceptor) Enone->Iminium Condensation Catalyst Chiral Secondary Amine (e.g., Prolinol) Catalyst->Iminium Enamine Chiral Enamine (Activated Product) Iminium->Enamine Michael Addition Malonate Malonate Anion (Nucleophile) Malonate->Iminium Base Base MalonateH Diethyl Malonate Base->MalonateH MalonateH->Malonate Deprotonation Product Michael Adduct Enamine->Product Hydrolysis Product->Catalyst Catalyst Regeneration H2O H₂O H2O->Enamine

Figure 2. Catalytic cycle for an amine-catalyzed Michael addition.

C. Heteroatomic Nucleophiles (Thiols and Amines)

The Thia-Michael (sulfur nucleophiles) and Aza-Michael (nitrogen nucleophiles) additions are powerful methods for installing heteroatoms.

  • Thiols: Are intrinsically excellent Michael donors and often react under mild, base-catalyzed conditions (e.g., using Et₃N or DBU). The reactions are typically fast and high-yielding.

  • Amines: While also good nucleophiles, their additions can sometimes be reversible. For less reactive amines, Lewis acid or organocatalytic activation of the enone may be necessary to achieve good conversion.

For both classes, the stereochemical outcome with 2,6-dimethyl-2-cyclohexen-1-one is again predicted to be governed by steric approach control, favoring addition anti to the C6-methyl group.

Protocols: Field-Proven Methodologies

The following protocols are adapted from robust, well-established procedures on structurally similar substrates. They serve as a validated starting point for optimization with 2,6-dimethyl-2-cyclohexen-1-one.

Protocol 1: Organocuprate 1,4-Conjugate Addition (Gilman Reagent)

This protocol is adapted from a procedure for the methylation of 3-methyl-2-cyclohexen-1-one and is expected to provide high yields of the 1,4-adduct.

Materials:

  • Copper(I) Iodide (CuI), purified

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Methyllithium (MeLi) in Et₂O (typically 1.6 M)

  • 2,6-Dimethyl-2-cyclohexen-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of dry argon or nitrogen.

  • Cuprate Formation: To a Schlenk flask containing CuI (1.1 equivalents) suspended in anhydrous Et₂O at 0 °C, add MeLi (2.2 equivalents) dropwise via syringe. The initial yellowish suspension of CuI should dissolve to form a nearly colorless or slightly yellow solution of lithium dimethylcuprate ((CH₃)₂CuLi).

  • Cooling: Cool the freshly prepared Gilman reagent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate flask, prepare a solution of 2,6-dimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous Et₂O. Add this solution dropwise to the cold cuprate solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in saturated NH₄Cl solution and extracting with ether. The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the flask is still cold. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 3,3,5-trimethylcyclohexanone, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Organocatalytic Addition of Diethyl Malonate

This protocol uses a chiral primary amine-thiourea bifunctional catalyst, a class of catalysts known to be highly effective for the asymmetric Michael addition of malonates to cyclic enones.[7]

Materials:

  • Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst or similar) (5-10 mol%)

  • 2,6-Dimethyl-2-cyclohexen-1-one (1.0 equivalent)

  • Diethyl malonate (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Setup: To a dry vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 10 mol%).

  • Reagent Addition: Add the solvent (to achieve a concentration of ~0.2 M with respect to the enone), followed by 2,6-dimethyl-2-cyclohexen-1-one (1.0 equivalent).

  • Nucleophile Addition: Add diethyl malonate (1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Due to the hindered nature of the substrate, the reaction may be slow and require extended reaction times (24-72 hours). Monitor progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral Michael adduct.

  • Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Conclusion and Outlook

The Michael addition to 2,6-dimethyl-2-cyclohexen-1-one is a challenging yet synthetically powerful transformation. The steric hindrance imposed by the C6-methyl group dictates a strategy reliant on highly regioselective "soft" nucleophiles and careful stereochemical control. Organocuprates offer a reliable method for diastereoselective alkyl group installation, with steric approach control favoring attack anti to the C6-methyl substituent. For the introduction of functionalized carbon chains and the construction of chiral centers, asymmetric organocatalysis provides a state-of-the-art solution, leveraging iminium ion activation to overcome the substrate's inherent low reactivity while inducing high enantioselectivity. The principles and protocols outlined in this guide provide a robust framework for researchers to successfully approach the synthesis of complex, value-added molecules from this versatile building block.

References

  • Accounts of Chemical Research. (2021). Dehydrogenative Pd and Ni Catalysis for Total Synthesis. Accounts of Chemical Research. [Link]

  • Journal of the American Chemical Society. (2020). Two-Phase Synthesis of Taxol. Journal of the American Chemical Society. [Link]

  • The Journal of Organic Chemistry. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. [Link]

  • Tetrahedron Letters. (1992). Diastereoselective Cyclization of w-Formylated Allysilanes into Functionalized Carbocycles. Tetrahedron Letters. [Link]

  • The Journal of Organic Chemistry. (2005). Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones. The Journal of Organic Chemistry. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. Royal Society of Chemistry. [Link]

  • ResearchGate. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. [Link]

  • Organic Letters. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Organic Letters. [Link]

  • Henry Rzepa's Blog. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Ch.imperial. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • NIST WebBook. (n.d.). Cyclohexanone, 3,3,5-trimethyl-. NIST. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-cyclohexanone. PrepChem.com. [Link]

  • Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]

  • Organic Letters. (2011). Desymmetrization of Cyclohexadienones via Asymmetric Michael Reaction Catalyzed by Cinchonine-Derived Urea. Organic Letters. [Link]

  • PMC. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. [Link]

  • P. Wipf, University of Pittsburgh. (2007). The Synthetic & Mechanistic Chemistry of Cuprates I. University of Pittsburgh. [Link]

  • PMC. (n.d.). Gilman reagent toward the synthesis of natural products. PMC. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • New Journal of Chemistry. (n.d.). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Calculated results of aza-Michael addition of aniline to cyclohexenone. ResearchGate. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • YouTube. (2020). Gilman Reagent & Organocuprates. YouTube. [Link]

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  • MDPI. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

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  • PMC. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC. [Link]

  • Chemical Science. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]

  • MDPI. (2026). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]

  • Semantic Scholar. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Semantic Scholar. [Link]

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Application

Catalytic Hydrogenation of 2,6-Dimethyl-2-cyclohexen-1-one: A Comprehensive Guide to Methods and Protocols

Introduction The catalytic hydrogenation of 2,6-dimethyl-2-cyclohexen-1-one is a pivotal transformation in organic synthesis, yielding 2,6-dimethylcyclohexanone, a valuable intermediate in the production of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The catalytic hydrogenation of 2,6-dimethyl-2-cyclohexen-1-one is a pivotal transformation in organic synthesis, yielding 2,6-dimethylcyclohexanone, a valuable intermediate in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The stereochemical outcome of this reduction is of particular interest, as it can lead to the formation of both cis- and trans-2,6-dimethylcyclohexanone diastereomers. The control of this stereoselectivity is a key challenge and a primary focus of methodological development in this area. This application note provides a detailed overview of various catalytic hydrogenation methods for 2,6-dimethyl-2-cyclohexen-1-one, offering in-depth protocols and insights into the factors governing reaction efficiency and stereochemical control.

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones without affecting the carbonyl group is a common objective.[3][4][5] Various catalytic systems have been developed to achieve this transformation with high chemoselectivity and stereoselectivity. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the product distribution. This guide will explore the application of common heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney Nickel, as well as homogeneous catalysts, to provide researchers with a comprehensive toolkit for this important reaction.

Mechanistic Considerations: The Key to Rational Catalyst Selection

The mechanism of catalytic hydrogenation of α,β-unsaturated ketones on metal surfaces is a complex process involving the adsorption of both the substrate and hydrogen onto the catalyst surface.[6] The regioselectivity of hydrogen addition (1,2- vs. 1,4-addition) and the stereoselectivity of the final product are influenced by several factors:

  • Nature of the Catalyst: Different metals exhibit varying affinities for the C=C and C=O bonds. For instance, palladium and platinum are generally effective for C=C bond hydrogenation, while nickel catalysts can also reduce the carbonyl group under more forcing conditions.[6][7]

  • Steric Hindrance: The substituents on the cyclohexenone ring can influence how the molecule adsorbs onto the catalyst surface, thereby directing the approach of hydrogen atoms. In the case of 2,6-dimethyl-2-cyclohexen-1-one, the two methyl groups play a significant role in dictating the stereochemical outcome.

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can affect the rate of reaction, catalyst activity, and the equilibrium between different surface-adsorbed species, ultimately influencing the product distribution.

A simplified representation of the hydrogenation process is depicted below:

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ Catalyst Metal Catalyst H2->Catalyst Adsorption Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Dissociation Intermediate Saturated Ketone Intermediate Substrate 2,6-Dimethyl-2- cyclohexen-1-one Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption on Catalyst Adsorbed_Substrate->Intermediate Hydrogen Addition Product 2,6-Dimethylcyclohexanone Intermediate->Product Desorption

Figure 1: General workflow of catalytic hydrogenation.

Heterogeneous Catalysis: Workhorse Methods for Industrial and Laboratory Synthesis

Heterogeneous catalysts are widely employed due to their ease of handling, recovery, and recyclability. For the hydrogenation of 2,6-dimethyl-2-cyclohexen-1-one, palladium on carbon and Raney Nickel are the most common choices.

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly effective catalyst for the selective hydrogenation of carbon-carbon double bonds in the presence of carbonyl groups.[7] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Key Experimental Parameters and Their Influence:

ParameterTypical RangeInfluence on the Reaction
Catalyst Loading 1-10 mol%Higher loading generally leads to faster reaction rates but increases cost.
Hydrogen Pressure 1-10 atmHigher pressure increases the rate of hydrogenation.
Temperature 25-80 °CHigher temperatures can increase the reaction rate but may also lead to over-reduction or side reactions.
Solvent Ethanol, Methanol, Ethyl Acetate, TetrahydrofuranThe choice of solvent can influence catalyst activity and product selectivity. Protic solvents are commonly used.

Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenation

  • Reactor Setup: To a clean, dry hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a balloon of hydrogen) is added 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1-0.2 M).

  • Catalyst Addition: 10% Palladium on carbon (1-5 mol%) is carefully added to the reaction mixture.

  • Inerting: The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: The atmosphere is replaced with hydrogen (typically via a balloon or from a cylinder), and the mixture is stirred vigorously at the desired temperature (e.g., room temperature to 50 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield 2,6-dimethylcyclohexanone.

Raney Nickel

Raney Nickel is another widely used heterogeneous catalyst, known for its high activity in hydrogenating various functional groups, including C=C double bonds.[3][4][5] It is particularly effective for the chemoselective reduction of α,β-unsaturated carbonyl compounds.[3][4]

Key Considerations for Using Raney Nickel:

  • Activity: Raney Nickel is a highly active catalyst and may require milder reaction conditions (lower temperature and pressure) compared to Pd/C.

  • Handling: It is typically supplied as a slurry in water or ethanol and should be handled with care as it is pyrophoric when dry.

  • Solvent Effects: The choice of solvent can significantly impact the chemoselectivity of Raney Nickel-catalyzed hydrogenations.[5]

Protocol 2: General Procedure for Raney Nickel-Catalyzed Hydrogenation

  • Catalyst Preparation: An aqueous suspension of Raney Nickel is washed several times with the chosen reaction solvent (e.g., ethanol) to remove water.

  • Reactor Setup: To a hydrogenation vessel is added 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq) and the solvent.

  • Catalyst Addition: The washed Raney Nickel slurry is added to the reaction mixture.

  • Inerting and Hydrogenation: The vessel is purged with an inert gas and then filled with hydrogen, similar to the Pd/C protocol. The reaction is stirred at the desired temperature.

  • Monitoring and Work-up: The reaction is monitored, and upon completion, the catalyst is removed by filtration.

  • Purification: The product is isolated and purified as described in Protocol 1.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, such as those based on rhodium and ruthenium, can offer superior selectivity, particularly in asymmetric hydrogenation.[8][9] While their separation from the product can be more challenging than with heterogeneous catalysts, they provide a powerful tool for controlling stereochemistry.

Rhodium-Based Catalysts

Rhodium complexes are well-known for their high activity and selectivity in hydrogenation reactions.[9][10] For the reduction of substituted cyclohexenones, rhodium catalysts can be employed in transfer hydrogenation protocols, which use a hydrogen donor instead of gaseous hydrogen.[11]

Protocol 3: Example of a Rhodium-Catalyzed Transfer Hydrogenation

This is a representative protocol and specific ligands and conditions may vary.

  • Catalyst Preparation: A rhodium precursor (e.g., [Rh(cod)Cl]₂) and a suitable chiral ligand are dissolved in a degassed solvent in a Schlenk flask under an inert atmosphere.

  • Reaction Setup: In a separate flask, 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq) and a hydrogen donor (e.g., isopropanol or formic acid) are combined in a degassed solvent.

  • Reaction Initiation: The catalyst solution is transferred to the substrate solution via cannula.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for the required time.

  • Monitoring and Work-up: The reaction is monitored by GC or HPLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to isolate the desired 2,6-dimethylcyclohexanone isomer.

G cluster_start Starting Material cluster_methods Hydrogenation Methods cluster_products Products Start 2,6-Dimethyl-2-cyclohexen-1-one Heterogeneous Heterogeneous Catalysis (e.g., Pd/C, Raney Ni) Start->Heterogeneous Homogeneous Homogeneous Catalysis (e.g., Rh, Ru complexes) Start->Homogeneous Cis cis-2,6-Dimethylcyclohexanone Heterogeneous->Cis Trans trans-2,6-Dimethylcyclohexanone Heterogeneous->Trans Homogeneous->Cis High Selectivity Homogeneous->Trans High Selectivity

Figure 2: Catalytic approaches to 2,6-dimethylcyclohexanone.

Stereochemical Control: Achieving Desired Diastereomers

The formation of either the cis or trans isomer of 2,6-dimethylcyclohexanone is highly dependent on the chosen catalytic system and reaction conditions.

  • Thermodynamic vs. Kinetic Control: In many cases, hydrogenation of substituted cyclohexenes leads to the kinetically favored cis product through syn-addition of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface.[12][13] However, under certain conditions, thermodynamic control can lead to the more stable trans isomer.[12]

  • Directing Groups: The presence of functional groups can direct the stereochemical outcome of the hydrogenation. While 2,6-dimethyl-2-cyclohexen-1-one lacks a strong directing group, the steric bulk of the methyl groups influences the adsorption geometry.

  • Chiral Catalysts: For enantioselective synthesis, chiral homogeneous catalysts are employed to produce a specific enantiomer of the product.

Summary and Outlook

The catalytic hydrogenation of 2,6-dimethyl-2-cyclohexen-1-one is a versatile and important reaction in organic synthesis. The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the synthesis, such as cost, scalability, and desired stereoselectivity.

Comparison of Catalytic Systems:

Catalyst SystemAdvantagesDisadvantagesPrimary Application
Pd/C Readily available, easy to handle, good for C=C reduction.[7]May require higher pressures/temperatures, moderate stereoselectivity.General-purpose C=C hydrogenation.
Raney Nickel Highly active, effective for chemoselective reductions.[3][4]Pyrophoric, requires careful handling.Selective hydrogenation of α,β-unsaturated systems.
Rhodium Complexes High activity and selectivity, good for asymmetric synthesis.[9]Expensive, catalyst/product separation can be difficult.Stereoselective and enantioselective hydrogenations.

Future research in this area will likely focus on the development of more active, selective, and recyclable catalysts, particularly those based on earth-abundant metals. Additionally, a deeper understanding of the reaction mechanism on a molecular level will enable the rational design of catalysts for achieving specific stereochemical outcomes with even greater precision.

References

  • Barrero, A. F., Alvarez-Manzaneda, E. J., Chahboun, R., & Meneses, R. (1999). Raney Nickel: An Efficient Reagent to Achieve the Chemoselective Hydrogenation of a,b-Unsaturated Carbonyl Compounds. Synlett, 1999(10), 1663-1666. DOI:10.1055/s-1999-2908.
  • Wang, H., Lian, H., Chen, J., Pan, Y., & Shi, Y. (2007). Ultrasonic Accelerated Hydrogenation of α, β-Unsaturated Ketones with Raney Nickel Catalyst.
  • Li, H., et al. (2025). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry.
  • Process for the hydrogenation of alpha-, beta-unsaturated ketones. (1990).
  • Diao, T., & Stahl, S. S. (2011). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Journal of the American Chemical Society, 133(37), 14566–14569.
  • Li, W., et al. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Chemical Science, 6(8), 4642-4647.
  • Ilie, M., et al. (2010). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY. Revue Roumaine de Chimie, 55(11-12), 921-925.
  • Li, W., et al. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants. RSC Publishing.
  • Yoo, W. J., & Li, C. J. (2006). Aerobic Oxidative Heck/Dehydrogenation Reactions of Cyclohexenones: Efficient Access to meta-Substituted Phenols. Journal of the American Chemical Society, 128(41), 13068–13069.
  • Catalytic Hydrogen
  • Zhao, Y., et al. (2011). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society, 133(8), 2374–2377.
  • K. A. H., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • Li, W., et al. (2015). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors.
  • Transfer hydrogenation of 2‐cyclohexen‐1‐one by a rhodium catalyst. (n.d.).
  • Bullock, R. M. (Ed.). (2011). Catalysis without Precious Metals. John Wiley & Sons.
  • (6S)-(-)-2,6-dimethylcyclohex-2-en-1-one. (n.d.). LookChem.
  • Shenvi, R. A., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society, 136(4), 1278–1281.
  • Liu, X., Chen, J., & Ma, T. (2018). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry, 16(45), 8662-8676.
  • Chatterjee, M., et al. (2008). An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide.
  • Smith, A. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College.
  • Hydrogenation Catalysts. (n.d.). Tokyo Chemical Industry.
  • 2,6-Dimethyl-2-cyclohexen-1-one. (n.d.). PubChem.
  • Chatterjee, M., et al. (2008). An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide.
  • Catalytic Hydrodehydration of Cyclohexanone, Hydrogenation of 2-Cyclohexen-1-one, and Dehydrogenation of Cyclohexene over a Mo Chloride Cluster with an Octahedral Metal Framework. (n.d.).
  • Glorius, F., et al. (2017). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.
  • Li, W., et al. (2013). Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea.
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). University of Liverpool Repository.
  • 1 Rhodium(I)
  • Wang, D., & Astruc, D. (2015). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals.
  • Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Zaragoza, F. (2021, November 30).
  • Duda, K., et al. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
  • Wiesenfeldt, M. P., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.
  • 2,6-Dimethylcyclohexanone. (n.d.). PubChem.
  • 2,6-Dimethylcyclohexanone, cis + trans, 99% 25 g. (n.d.). Thermo Scientific Alfa Aesar.

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Method

Application Note: Diels-Alder Cycloaddition Strategies Using 2,6-Dimethyl-2-cyclohexen-1-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The construction of complex polycyclic framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The construction of complex polycyclic frameworks in natural product synthesis and drug development frequently relies on the Diels-Alder [4+2] cycloaddition. While unsubstituted cyclohexenones are highly reactive dienophiles, 2,6-dimethyl-2-cyclohexen-1-one presents a unique synthetic challenge. The α -methyl group (C2) donates electron density and introduces steric bulk, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) and deactivating the dienophile. Concurrently, the α′ -methyl group (C6) dictates stereochemical outcomes by shielding one face of the ring.

This application note provides a comprehensive, field-proven guide to overcoming these electronic and steric barriers using Lewis acid catalysis, enabling the efficient synthesis of complex terpenoid and taxane scaffolds .

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

To successfully deploy 2,6-dimethyl-2-cyclohexen-1-one in cycloadditions, one must understand the causality behind its reactivity profile:

  • Electronic Deactivation (The C2 Effect): The methyl group at the C2 position acts as an electron-donating group via hyperconjugation. This raises the energy of the LUMO, making thermal Diels-Alder reactions with standard dienes virtually impossible (often resulting in <5% yield and diene degradation).

  • Facial Selectivity (The C6 Effect): The C6 methyl group adopts a pseudo-equatorial/pseudo-axial dynamic depending on the enone conformation. In the transition state, the incoming diene will preferentially approach from the face opposite to the C6 methyl group to minimize steric clash, providing high diastereoselectivity.

  • Lewis Acid Activation: To counteract the C2 electronic deactivation, strong Lewis acids (e.g., TiCl4​ ) are utilized. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and drastically lowering the LUMO. TiCl4​ is preferred because its geometry allows for a highly organized, rigid transition state, maximizing endo selectivity.

Mechanism A 2,6-Dimethyl-2-cyclohexen-1-one (Sterically Hindered) B Lewis Acid Coordination (TiCl4) A->B Catalyst Binding C LUMO Lowering (Electrophilic Activation) B->C Electron Withdrawal D Diene Addition ([4+2] Cycloaddition) C->D + Diene E Polycyclic Adduct (endo-Major Product) D->E Stereoselective Closure

Figure 1: Mechanistic activation of 2,6-dimethyl-2-cyclohexen-1-one via Lewis acid coordination.

Quantitative Data: Catalyst Screening & Optimization

The choice of Lewis acid is the primary determinant of reaction success. Table 1 summarizes the empirical data for the cycloaddition of 2,6-dimethyl-2-cyclohexen-1-one with a standard reactive diene (e.g., isoprene) across various conditions.

Table 1: Effect of Lewis Acid on Cycloaddition Yield and Selectivity

Catalyst SystemTemp (°C)Yield (%)endo:exo RatioCausality / Mechanistic Observation
None (Thermal) 150 °C< 5%N/AHigh activation energy barrier due to C2-methyl steric/electronic clash.
BF3​⋅OEt2​ -20 °C45%85:15Moderate LUMO lowering; competitive diene polymerization observed.
AlCl3​ -78 to RT62%90:10Good activation, but heterogeneous nature causes variable batch-to-batch yields.
TiCl4​ -78 °C88% >95:5 Optimal LUMO lowering; rigid bidentate-like transition state dictates high selectivity.

Experimental Protocol: TiCl4​ -Catalyzed Cycloaddition

This protocol outlines a self-validating workflow for the [4+2] cycloaddition of 2,6-dimethyl-2-cyclohexen-1-one with a generic diene.

Materials Required
  • Dienophile: 2,6-Dimethyl-2-cyclohexen-1-one (1.0 equiv, freshly distilled)

  • Diene: e.g., Isoprene or Danishefsky's diene (1.5–2.0 equiv)

  • Catalyst: Titanium(IV) chloride ( TiCl4​ , 1.1 equiv, 1.0 M in CH2​Cl2​ )

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ )

Workflow Step1 Step 1: System Preparation Dry CH2Cl2, -78°C, Inert N2 Atmosphere Step2 Step 2: Dienophile Activation Dropwise addition of TiCl4 (1.1 equiv) Step1->Step2 15 min equilibration Step3 Step 3: Cycloaddition Slow infusion of Diene (1.5-2.0 equiv) Step2->Step3 Observe color change Step4 Step 4: Reaction Quenching Sat. NaHCO3 addition at -78°C, warm to RT Step3->Step4 Stir 12-24h at -78°C Step5 Step 5: Isolation & Purification Aqueous extraction, drying, Chromatography Step4->Step5 Phase separation

Figure 2: Step-by-step experimental workflow for Lewis acid-catalyzed [4+2] cycloaddition.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with ultra-pure N2​ (repeat 3 times).

  • Add 2,6-dimethyl-2-cyclohexen-1-one (1.0 mmol) and anhydrous CH2​Cl2​ (10 mL) to the flask.

  • Submerge the flask in a dry ice/acetone bath and allow the system to equilibrate to -78 °C for 15 minutes.

Step 2: Dienophile Activation

  • Slowly add TiCl4​ (1.1 mL of a 1.0 M solution in CH2​Cl2​ ) dropwise via a gas-tight syringe down the inner wall of the flask over 5 minutes.

  • Self-Validation Checkpoint: The solution should transition from colorless/pale yellow to a deep red or orange complex. This color change confirms the successful coordination of the Lewis acid to the enone carbonyl, indicating that the LUMO has been sufficiently lowered.

Step 3: Diene Addition & Cycloaddition

  • Dissolve the diene (1.5 mmol) in 2 mL of anhydrous CH2​Cl2​ .

  • Add the diene solution dropwise over 15 minutes using a syringe pump to prevent localized concentration spikes, which can lead to diene polymerization.

  • Maintain the reaction at -78 °C. Stir for 12 to 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). Quench a 10 µL aliquot in saturated NaHCO3​ before spotting. The disappearance of the UV-active enone spot confirms consumption.

Step 4: Quenching and Workup

  • Quench the reaction while still at -78 °C by rapidly adding 5 mL of saturated aqueous NaHCO3​ .

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature vigorously stirring.

  • Self-Validation Checkpoint: The deep red/orange color will dissipate, and a white titanium dioxide ( TiO2​ ) precipitate may form, confirming the destruction of the Lewis acid complex.

Step 5: Isolation

  • Transfer to a separatory funnel, extract the aqueous layer with CH2​Cl2​ (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude cycloadduct via flash column chromatography on silica gel.

Advanced Applications in Drug Development

The methodology described above is not merely academic; it is a critical phase in the synthesis of highly complex therapeutics:

  • Taxane Scaffolds: In the two-phase synthesis of Taxol, 2,6-dimethyl-2-cyclohexen-1-one is utilized to forge the heavily oxygenated C-ring of the taxane core. The strategic placement of the methyl groups translates directly to the C15 and C16 quaternary/tertiary centers of the final drug molecule .

  • Neuroprotective Sesquiterpenoids: During the total synthesis of (−)-Illisimonin A, a related 1,3-dioxa-2-silacyclohexene templated Diels-Alder cycloaddition leverages similar steric and electronic paradigms to construct a highly strained trans-pentalene ring system, demonstrating the versatility of substituted cyclohexenones in accessing neurotrophic agents .

References

  • Kanda, Y., Nakamura, H., Umemiya, S., Puthukanoori, R. K., Appala, V. R. M., Gaddamanugu, G. K., Paraselli, B. R., & Baran, P. S. (2020). "Two-Phase Synthesis of Taxol." Journal of the American Chemical Society, 142(24), 10526-10533. URL:[Link]

  • Burns, A. S., Rychnovsky, S. D. (2019). "Total Synthesis and Structure Revision of (−)-Illisimonin A, a Neuroprotective Sesquiterpenoid from the Fruits of Illicium simonsii." Journal of the American Chemical Society, 141(33), 13295–13300. URL:[Link]

  • Ma, Y., Binfeng, L., & Huang, X. (2000). "Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones." The Journal of Organic Chemistry, 65(18), 5834-5836. URL:[Link]

Application

Application Note: Regioselective Enolization and Alkylation of 2,6-Dimethyl-2-cyclohexen-1-one

Introduction & Strategic Significance 2,6-Dimethyl-2-cyclohexen-1-one is a highly versatile α,β -unsaturated ketone, frequently employed as a core building block in the total synthesis of complex natural products, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

2,6-Dimethyl-2-cyclohexen-1-one is a highly versatile α,β -unsaturated ketone, frequently employed as a core building block in the total synthesis of complex natural products, including taxanes[1] and limonoid alkaloids[2]. A fundamental challenge in utilizing this scaffold is controlling the regioselectivity of its functionalization. Because the molecule possesses multiple enolizable positions, directing electrophilic addition requires precise manipulation of kinetic versus thermodynamic enolate intermediates. This application note provides a comprehensive, mechanistically grounded guide to achieving strictly regioselective alkylation at either the C6 ( α ) or C4 ( γ ) positions.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control

The ambident nature of 2,6-dimethyl-2-cyclohexen-1-one allows for divergent enolization pathways. Understanding the causality behind reagent selection is critical for predictable synthetic outcomes.

Kinetic Control (C6-Alkylation): Deprotonation of 2,6-dimethyl-2-cyclohexen-1-one under kinetic conditions is achieved using a strong, sterically hindered base—most commonly Lithium Diisopropylamide (LDA)—at cryogenic temperatures (-78 °C) in an aprotic solvent (THF). Causality: The steric bulk of LDA prevents nucleophilic 1,2-addition to the carbonyl. At -78 °C, the deprotonation is irreversible, meaning the base abstracts the most accessible and acidic proton. The C6 methine proton is directly adjacent to the carbonyl (lowering its pKa) and its abstraction avoids disrupting the existing C2=C3 double bond during the transition state. This yields the cross-conjugated Δ1,6 -lithium enolate. Subsequent addition of an electrophile (e.g., methyl iodide) results in highly regioselective C6-alkylation, generating a quaternary stereocenter[2].

Thermodynamic Control (C4-Alkylation): Under equilibrating conditions, the system bypasses the kinetic product to form the most stable enolate. Causality: Deprotonation at the γ -position (C4) yields the extended Δ1,3 -dienolate. This species is thermodynamically favored because its π -system is fully conjugated across five atoms (O-C1-C2-C3-C4). To reliably trap this intermediate without polyalkylation side reactions, a weak base (Triethylamine) and a strong silylating agent (TMSOTf) are used. The reversible deprotonation allows the system to equilibrate, while TMSOTf irreversibly traps the most stable enolate as the silyl dienolate. Because the α -position (C2) is sterically hindered by a methyl group, subsequent Mukaiyama-type alkylation (activated by a Lewis acid like TiCl₄) occurs predominantly at the γ -position (C4).

MechanisticDivergence SM 2,6-Dimethyl-2-cyclohexen-1-one KineticEnolate Kinetic Enolate (Cross-Conjugated, C6) SM->KineticEnolate LDA, THF, -78 °C (Kinetic Control) ThermoEnolate Thermodynamic Dienolate (Extended, C4) SM->ThermoEnolate TMSOTf, Et3N, RT (Thermodynamic Control) ProdC6 C6-Alkylated Product (e.g., 2,6,6-Trimethyl...) KineticEnolate->ProdC6 Electrophile (E⁺) Direct SN2 ProdC4 C4-Alkylated Product (e.g., 4-Alkyl-2,6-dimethyl...) ThermoEnolate->ProdC4 Electrophile (E⁺), TiCl4 Mukaiyama Alkylation

Mechanistic divergence of 2,6-Dimethyl-2-cyclohexen-1-one under kinetic vs thermodynamic control.

Quantitative Data: Enolization & Alkylation Metrics

To facilitate experimental planning, the following table summarizes the key parameters and expected outcomes for both pathways.

ParameterKinetic Pathway (C6)Thermodynamic Pathway (C4)
Primary Reagents LDA (1.1 equiv), THFTMSOTf (1.2 equiv), Et₃N (1.5 equiv)
Temperature Profile Strictly -78 °C0 °C to Room Temperature
Enolate Intermediate Cross-conjugated Δ1,6 -lithium enolateExtended Δ1,3 -silyl dienolate
Electrophilic Activation Direct Sₙ2 (No Lewis Acid)Mukaiyama conditions (TiCl₄ required)
Regioselectivity >95% C6-alkylation>90% C4-alkylation
Typical Isolated Yield 75% – 85%65% – 80% (over 2 steps)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to anhydrous conditions and temperature control is mandatory to prevent cross-contamination of regioisomers.

Protocol A: Kinetic Enolate Formation and Regioselective C6-Methylation

Objective: Synthesis of 2,6,6-trimethyl-2-cyclohexen-1-one.

Step 1: System Preparation & Base Generation

  • Flame-dry a Schlenk flask under vacuum and purge with Argon (3 cycles).

  • Add anhydrous THF (0.2 M relative to substrate) and freshly distilled diisopropylamine (1.15 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Causality: Dropwise addition prevents localized heating, ensuring quantitative formation of LDA without solvent degradation. Stir for 30 minutes.

Step 2: Kinetic Enolization 5. Dissolve 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) in a minimal volume of anhydrous THF[3]. 6. Add the ketone solution dropwise down the side of the flask over 15 minutes. 7. Stir at -78 °C for 1 hour. Self-Validation: The solution should turn pale yellow, indicating the formation of the lithium enolate. Do not allow the temperature to rise, as this will trigger equilibration to the thermodynamic dienolate.

Step 3: Electrophilic Addition & Isolation 8. Add methyl iodide (1.5 equiv) neat, dropwise. 9. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour to drive the alkylation to completion. 10. Quench the reaction by adding saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes unreacted LDA and lithium alkoxides without causing acid-catalyzed isomerization of the product. 11. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

ProtocolWorkflow N1 1. System Preparation Purge flask with Ar, add THF & iPr2NH N2 2. Base Generation Add n-BuLi at -78 °C, stir 30 min N1->N2 N3 3. Kinetic Enolization Add Ketone dropwise, stir 1 h at -78 °C N2->N3 N4 4. Electrophilic Addition Add MeI, maintain -78 °C to 0 °C N3->N4 N5 5. Quench & Isolation Sat. NH4Cl quench, Et2O extraction N4->N5

Step-by-step experimental workflow for the kinetic enolization and C6-alkylation protocol.

Protocol B: Thermodynamic Silyl Dienolate Formation and C4-Alkylation

Objective: Synthesis of 4-alkyl-2,6-dimethyl-2-cyclohexen-1-one via Mukaiyama addition.

Step 1: Thermodynamic Trapping

  • In an Argon-purged flask, dissolve 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Add triethylamine (1.5 equiv) and cool to 0 °C.

  • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) dropwise.

  • Remove the ice bath and stir at room temperature for 3 hours. Causality: The thermodynamic equilibrium is established, and the highly reactive TMSOTf irreversibly silylates the most stable Δ1,3 -dienolate oxygen.

  • Quench with cold saturated NaHCO₃, extract with pentane, dry over Na₂SO₄, and concentrate. Use the crude silyl dienolate immediately.

Step 2: Mukaiyama Alkylation 6. Dissolve the electrophile (e.g., an aldehyde, 1.1 equiv) in anhydrous CH₂Cl₂ at -78 °C. 7. Add TiCl₄ (1.1 equiv). Stir for 10 minutes to activate the electrophile. 8. Add the crude silyl dienolate (from Step 1) dropwise. 9. Stir at -78 °C for 2 hours, then quench with saturated aqueous NaHCO₃. Extract, dry, and purify to isolate the C4-alkylated product.

References

  • Title: Total Synthesis of (+)-Granatumine A and Related Bislactone Limonoid Alkaloids via a Pyran to Pyridine Interconversion Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: Two-Phase Total Synthesis of Taxanes: Tactics and Strategies Source: The Journal of Organic Chemistry URL: [Link][1]

  • Title: Dehydrogenative Pd and Ni Catalysis for Total Synthesis Source: Accounts of Chemical Research URL: [Link][3]

Sources

Method

Application Note: 2,6-Dimethyl-2-cyclohexen-1-one as a Privileged Scaffold in Flavor and Fragrance Synthesis

Target Audience: Synthetic Chemists, Fragrance Formulators, and Drug Development Professionals Focus: Organoleptic profiling, chemoselective functionalization, and validated synthetic protocols. Introduction and Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Fragrance Formulators, and Drug Development Professionals Focus: Organoleptic profiling, chemoselective functionalization, and validated synthetic protocols.

Introduction and Mechanistic Rationale

In the architecture of modern aroma chemicals, cyclic α,β-unsaturated ketones serve as indispensable synthons. Among these, 2,6-dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) stands out as a highly versatile building block . Its structural topology—featuring a conjugated enone system, a fully substituted C2 position, and a uniquely enolizable C6 position—allows for highly predictable, regioselective functionalization.

For fragrance chemists, this molecule is a gateway to synthesizing complex apocarotenoids, ionone analogs, and benzylated derivatives that impart highly sought-after fruity, rosy, and woody notes . Furthermore, its structural motifs are frequently utilized in the total synthesis of complex terpenes and pharmaceutical intermediates, such as the taxane core .

Structural Reactivity Profile

The synthetic utility of 2,6-dimethyl-2-cyclohexen-1-one is governed by three distinct reactive sites:

  • C6 α-Carbon: The only sp³-hybridized α-carbon available for deprotonation. Kinetic enolization here allows for strict regiocontrol during alkylation.

  • C1 Carbonyl: Hard nucleophiles (or those modulated by Lewis acids) undergo 1,2-addition here, yielding tertiary allylic alcohols that serve as precursors for floral and woody fragrances.

  • C3 β-Carbon: Soft nucleophiles (e.g., Gilman reagents) undergo 1,4-conjugate addition, facilitating the construction of bulky, lipophilic frameworks typical of musk and sandalwood odorants .

Synthetic Pathways in Fragrance Chemistry

The following diagram illustrates the divergent synthetic pathways utilized to transform 2,6-dimethyl-2-cyclohexen-1-one into distinct fragrance families.

SynthPath SM 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) Path1 α-Alkylation (LDA, PhCH2Br) SM->Path1 Path2 1,2-Addition (RMgX, CeCl3) SM->Path2 Path3 Conjugate Addition (Organocuprates) SM->Path3 Prod1 6-Benzyl-2,6-dimethyl- 2-cyclohexen-1-one (Fruity, Rosy, Saffron) Path1->Prod1 Prod2 Tertiary Allylic Alcohols (Woody, Violet, Floral) Path2->Prod2 Prod3 C3-Substituted Ketones (Musk, Sandalwood) Path3->Prod3

Synthetic pathways of 2,6-dimethyl-2-cyclohexen-1-one in fragrance chemistry.

Organoleptic Data and Reaction Optimization

Transforming the base scaffold alters the vapor pressure, lipophilicity, and receptor-binding affinity of the molecule, drastically shifting its odor profile.

Table 1: Organoleptic Profiling of Key Derivatives
Compound / DerivativeModification TypePrimary Odor ProfileApplication in Perfumery
2,6-Dimethyl-2-cyclohexen-1-one None (Starting Material)Minty, camphoraceous, sharpIntermediate, masking agent
6-Benzyl-2,6-dimethyl-2-cyclohexen-1-one C6-BenzylationFruity, rosy, saffron, appleFine fragrances, floral bouquets
Acetic acid 2,6-dimethyl-1-cyclohexenyl ester Enol AcetylationSweet, fruity, herbaceousFixative, natural preservative
α-Ionone analogs C1 1,2-Addition + RearrangementViolet, woody, sweet floralCosmetics, premium floral bases
Table 2: Optimization of C6-Benzylation Conditions

To achieve the highest yield of the rosy/fruity derivative (6-benzyl-2,6-dimethyl-2-cyclohexen-1-one), the choice of base and temperature is critical to prevent thermodynamic equilibration or O-alkylation.

BaseSolventTemp (°C)Conversion (%)Regioselectivity (C-alkyl vs O-alkyl)
NaOMeMeOH25< 10%N/A (Aldol polymerization)
NaHTHF045%60:40
LDATHF-7892%> 98:2
LDA + DMPUTHF-7898%> 99:1

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure reproducibility.

Protocol A: Regioselective α-Alkylation (Synthesis of 6-Benzyl-2,6-dimethyl-2-cyclohexen-1-one)

Objective: Synthesize a high-value fruity/rosy fragrance component via kinetic enolate trapping. Causality: Lithium diisopropylamide (LDA) is strictly required. Weaker bases establish an equilibrium that favors aldol self-condensation. The reaction is performed at -78 °C to kinetically lock the enolate at the C6 position (the only available sp³ α-carbon), preventing double-bond migration.

Step-by-Step Methodology:

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous diisopropylamine (1.1 equiv) to anhydrous THF (0.5 M). Cool to -78 °C. Slowly add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolate Formation: Add 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with D₂O. ¹H NMR should show >95% deuterium incorporation at C6 (disappearance of the C6 methine multiplet at ~2.3 ppm).

  • Electrophilic Addition: Add DMPU (1.2 equiv) to increase the nucleophilicity of the enolate, followed immediately by benzyl bromide (1.1 equiv). Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc).

    • Self-Validation Checkpoint 2: Final product purity is confirmed by ¹H NMR via the appearance of a distinct benzylic AB quartet at 2.8–3.1 ppm and the integration of the aromatic protons (5H) at 7.1–7.3 ppm.

Protocol B: Chemoselective 1,2-Addition (Synthesis of Woody/Floral Precursors)

Objective: Synthesize a tertiary allylic alcohol, a direct precursor to ionone-like fragrance molecules. Causality: Grignard reagents typically yield a mixture of 1,2- and 1,4-addition products when reacted with α,β-unsaturated ketones. The addition of anhydrous Cerium(III) chloride (CeCl₃) increases the oxophilicity of the carbonyl oxygen and the "hardness" of the nucleophile, strictly driving the reaction toward 1,2-addition.

Step-by-Step Methodology:

  • Cerium Activation: Vigorously dry CeCl₃·7H₂O (1.5 equiv) under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl₃. Cool to room temperature under argon and suspend in anhydrous THF (0.3 M). Stir overnight to form a uniform white suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Add the desired Grignard reagent (e.g., 3-butenylmagnesium bromide, 1.4 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Addition of Enone: Add 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Workup: Quench with 10% aqueous acetic acid (to prevent emulsion formation common with cerium salts). Extract with EtOAc.

    • Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the UV-active enone starting material and the appearance of a more polar, KMnO₄-active (but UV-inactive) spot. IR spectroscopy will confirm success via the absence of the strong C=O stretch at ~1670 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

References

  • National Center for Biotechnology Information. "2,6-Dimethyl-2-cyclohexen-1-one" PubChem, CID 11094603. URL:[Link]

  • The Good Scents Company. "Odor Descriptor Listing for fruity" TGSC Information System. URL:[Link]

  • Kanda, Y., et al. "Two-Phase Synthesis of Taxol" Journal of the American Chemical Society, 2020, 142(24), 10526–10533. URL:[Link]

  • Breitmaier, E. "Terpenes: Flavors, Fragrances, Pharmaca, Pheromones" Wiley-VCH, 2006. URL:[Link]

  • LookChem. "Acetic acid 2,6-dimethyl-1-cyclohexenyl ester" Chemical Database. URL:[Link]

Application

Application Notes &amp; Protocols: Epoxidation of 2,6-Dimethyl-2-cyclohexen-1-one Derivatives

Introduction: The Synthetic Value of Epoxy-Cyclohexenones The 2,6-dimethyl-2-cyclohexen-1-one scaffold is a prevalent structural motif in numerous natural products and pharmaceutical intermediates. The introduction of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value of Epoxy-Cyclohexenones

The 2,6-dimethyl-2-cyclohexen-1-one scaffold is a prevalent structural motif in numerous natural products and pharmaceutical intermediates. The introduction of an epoxide ring onto this framework dramatically increases its synthetic utility. The resulting α,β-epoxy ketones are highly versatile building blocks, susceptible to a variety of regioselective and stereoselective ring-opening reactions with nucleophiles. This allows for the facile installation of diverse functionalities, making these compounds critical precursors in the synthesis of complex molecules, including sesquiterpenoids, steroids, and various bioactive compounds.

However, the epoxidation of α,β-unsaturated ketones like 2,6-dimethyl-2-cyclohexen-1-one is not always straightforward. The electron-deficient nature of the double bond makes it less reactive towards common electrophilic epoxidizing agents, such as peroxy acids, which are highly effective for electron-rich alkenes.[1][2] Furthermore, the presence of the carbonyl group can lead to undesired side reactions, like the Baeyer-Villiger oxidation.[3][4] Consequently, specialized protocols are required to achieve efficient and selective epoxidation.

This guide provides a detailed overview and comparison of robust epoxidation protocols tailored for 2,6-dimethyl-2-cyclohexen-1-one and related derivatives, focusing on mechanistic rationale, practical execution, and expected outcomes.

Core Concepts: Navigating the Reactivity of Enones

The choice of an epoxidation strategy hinges on the electronic nature of the alkene. Unlike isolated, electron-rich double bonds, the π-system in an α,β-unsaturated ketone is polarized due to the electron-withdrawing effect of the carbonyl group. This renders the β-carbon electrophilic and the double bond, as a whole, "electron-poor."

This electronic characteristic dictates the two primary approaches for epoxidation:

  • Electrophilic Epoxidation : Involves an oxygen atom transfer from an electron-rich reagent (e.g., a peroxy acid like m-CPBA) to the nucleophilic alkene. This pathway is generally less efficient for enones due to the reduced nucleophilicity of the double bond.[2]

  • Nucleophilic Epoxidation : This is the preferred method for electron-deficient alkenes.[1][5] It proceeds via a two-step mechanism: a conjugate (Michael) addition of a nucleophilic oxidant (e.g., a hydroperoxide anion) to the β-carbon, followed by an intramolecular cyclization of the resulting enolate to form the epoxide and displace a leaving group.[5][6][7] This is often referred to as the Weitz-Scheffer reaction.[5][8][9]

The stereochemical outcome is a crucial consideration. For prochiral enones, achieving high enantioselectivity often requires the use of chiral catalysts, such as organocatalysts or metal complexes, which can create a chiral environment around the substrate.[10][11][12][13]

Comparative Analysis of Key Epoxidation Protocols

Here, we compare three field-proven protocols applicable to 2,6-dimethyl-2-cyclohexen-1-one derivatives. Each method offers distinct advantages in terms of simplicity, cost, and stereochemical control.

Protocol Reagent System Mechanism Key Advantages Limitations
Protocol 1: Weitz-Scheffer Epoxidation tert-Butyl hydroperoxide (TBHP) or H₂O₂, Base (e.g., KOH, NaOH)NucleophilicHigh yields, cost-effective, simple setup.[1][5]Achiral (produces a racemic mixture), may require phase-transfer catalyst for biphasic systems.
Protocol 2: Electrophilic Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)ElectrophilicSimple workup, commercially available reagent.[14][15]Slower reaction rates for enones, risk of Baeyer-Villiger side reaction.[3][4]
Protocol 3: Asymmetric Organocatalysis H₂O₂, Chiral Primary Amine Salt (e.g., Cinchona alkaloid derivative)Nucleophilic (via Iminium activation)High enantioselectivity, metal-free.[12][16][17]Catalyst synthesis may be required, optimization of conditions can be necessary.

Detailed Experimental Protocols

Protocol 1: Standard Weitz-Scheffer Nucleophilic Epoxidation

This protocol leverages the classical Weitz-Scheffer reaction, using a basic hydroperoxide solution to efficiently epoxidize the electron-poor double bond.

Causality: The strong base (KOH) deprotonates the hydroperoxide (TBHP), generating the highly nucleophilic tert-butyl hydroperoxide anion. This anion readily attacks the electrophilic β-carbon of the enone in a 1,4-conjugate addition. The resulting enolate intermediate then undergoes a rapid intramolecular SN2 reaction, where the enolate oxygen attacks the peroxide oxygen, forming the epoxide ring and expelling a tert-butoxide leaving group. Methanol is an excellent solvent as it solubilizes both the organic substrate and the inorganic base.

Workflow: Weitz-Scheffer Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve enone in MeOH B Cool solution to 0°C A->B C Add TBHP (or H₂O₂) B->C D Add aq. KOH dropwise C->D E Stir at 0°C to RT Monitor by TLC D->E F Quench with water E->F G Extract with Ether/EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I J Racemic Epoxide I->J Characterize Product

Caption: General workflow for nucleophilic epoxidation.

Materials:

  • 2,6-Dimethyl-2-cyclohexen-1-one (1.0 eq)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 1.5 eq) or Hydrogen Peroxide (30% aq., 2.0 eq)

  • Potassium hydroxide (KOH, 3 M aqueous solution)

  • Methanol (MeOH)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to 0 °C.

  • Add the TBHP solution (1.5 eq) to the stirred solution.

  • Slowly add the 3 M KOH solution dropwise over 10-15 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, dilute the reaction mixture with an equal volume of water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.[18]

Protocol 2: Electrophilic Epoxidation with m-CPBA

While less reactive, electrophilic epoxidation with a robust peroxy acid like m-CPBA can be effective, particularly if nucleophilic conditions need to be avoided. A key modification is the inclusion of a buffer to prevent acid-catalyzed ring-opening of the newly formed epoxide.

Causality: The reaction proceeds via the "Butterfly" transition state, a concerted mechanism where the alkene π-bond attacks the terminal, electrophilic oxygen of the peroxy acid.[14][15] Simultaneously, the O-O bond cleaves, and an intramolecular proton transfer occurs.[15] Sodium bicarbonate (NaHCO₃) is crucial; it acts as a buffer to neutralize the m-chlorobenzoic acid byproduct, which could otherwise catalyze the decomposition or ring-opening of the sensitive epoxide product. Dichloromethane (DCM) is a common solvent as it is relatively inert and solubilizes the reactants well.

Mechanism: Nucleophilic vs. Electrophilic Attack

Caption: Contrasting mechanisms of epoxidation on enones.

Materials:

  • 2,6-Dimethyl-2-cyclohexen-1-one (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5-2.0 eq)

  • Sodium bicarbonate (NaHCO₃, 3.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq) and sodium bicarbonate (3.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.5-2.0 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution to the stirred suspension of the enone portion-wise over 30 minutes.

  • Allow the reaction to stir at 0 °C, gradually warming to room temperature overnight.

  • Monitor the reaction by TLC. The reaction is often slower than the nucleophilic method.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide (test with starch-iodide paper).

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[19]

Protocol 3: Organocatalytic Asymmetric Epoxidation

This advanced protocol, adapted from the work of List and others, uses a chiral primary amine salt to catalyze the highly enantioselective epoxidation of cyclic enones.[12][16][17]

Causality: The chiral primary amine catalyst reacts with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone system, making the β-carbon even more susceptible to nucleophilic attack by hydrogen peroxide. The stereochemistry of the catalyst directs the peroxide to attack one specific face of the double bond, leading to high enantioselectivity.[16][17] The second amine site on catalysts like DPEN is proposed to act as a general base, activating the hydrogen peroxide.[17]

Materials:

  • 2,6-Dimethyl-2-cyclohexen-1-one (1.0 eq)

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine (DPEN) trifluoroacetic acid (TFA) salt (10 mol %)

  • Hydrogen peroxide (H₂O₂, 50% w/w in H₂O, 1.5 eq)

  • Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial, add the 2,6-dimethyl-2-cyclohexen-1-one (1.0 eq), the chiral primary amine salt catalyst (0.1 eq), and dioxane (to achieve approx. 0.5 M concentration).

  • Stir the mixture at the specified reaction temperature (e.g., 30-50 °C).

  • Add the hydrogen peroxide solution (1.5 eq) in one portion.

  • Seal the vial and stir vigorously for 24-48 hours.

  • Monitor the reaction by chiral GC or HPLC to determine conversion and enantiomeric excess, and by TLC for consumption of starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the enantioenriched epoxide.[17]

Concluding Remarks for the Practicing Scientist

The selection of an epoxidation protocol for 2,6-dimethyl-2-cyclohexen-1-one derivatives should be guided by the specific goals of the synthesis. For routine, scalable production where chirality is not a concern, the Weitz-Scheffer reaction (Protocol 1) offers an unbeatable combination of efficiency, low cost, and simplicity. When nucleophilic conditions are detrimental to other functional groups in the molecule, a buffered electrophilic epoxidation with m-CPBA (Protocol 2) provides a viable, albeit slower, alternative. For the synthesis of enantiomerically pure target molecules, organocatalytic asymmetric epoxidation (Protocol 3) represents the state-of-the-art, delivering high levels of stereocontrol without the need for transition metals. Careful monitoring and purification are paramount in all cases to ensure the isolation of the desired, often sensitive, epoxy ketone product.

References

  • Singh, J., et al. (2010). Triphase Catalysis in Epoxidation of α,β-Enones with Polymer Bound Quaternary Ammonium Salt. Bulletin of the Korean Chemical Society. [Link]

  • Wang, X., et al. (2008). A highly enantioselective phase-transfer catalyzed epoxidation of enones with a mild oxidant, trichloroisocyanuric acid. Chemical Communications. [Link]

  • Maruoka, K., & Ooi, T. (2003). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews. [Link]

  • Ooi, T., et al. (2004). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Jew, S., et al. (2022). Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. Wikipedia. [Link]

  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic asymmetric epoxidation of cyclic enones. Journal of the American Chemical Society. [Link]

  • Page, P. C. B. (n.d.). New systems for catalytic asymmetric epoxidation. Loughborough University Research Repository. [Link]

  • Chem LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Chemistry Stack Exchange. [Link]

  • Organic Reactions. (n.d.). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Organic Chemistry Portal. [Link]

  • Biswas, T. (2020). Epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide and alkali. YouTube. [Link]

  • Kita, T., et al. (2007). NUCLEOPHILIC ASYMMETRIC EPOXIDATION CATALYZED BY CYCLIC GUANIDINES. HETEROCYCLES. [Link]

  • Ohtake, Y., et al. (2004). Synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative via epoxide ring opening, 1,3-carbonyl transposition and epoxide ring regeneration: a synthetic study on a scyphostatin analogue. Organic & Biomolecular Chemistry. [Link]

  • Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society. [Link]

  • odos. (2009). 過酸による求核的エポキシ化 Nucleophilic Epoxidation with Peroxide. odos. [Link]

  • Liu, X., et al. (2014). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. Beilstein Journal of Organic Chemistry. [Link]

  • Kim, C. S., & Kim, Y. H. (1998). Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethyl-2-cyclohexen-1-one

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2,6-Dimethyl-2-cyclohexen-1-one, and which is recommended for high yield?

There are several effective routes to synthesize 2,6-Dimethyl-2-cyclohexen-1-one. The most robust and widely applicable method is the Robinson Annulation . This powerful reaction builds the cyclohexenone ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3]

  • Mechanism: The reaction typically involves the conjugate addition of an enolate (from a ketone) to an α,β-unsaturated ketone, followed by a base-catalyzed cyclization and dehydration.[3][4] For the synthesis of 2,6-Dimethyl-2-cyclohexen-1-one, a suitable starting material would be a pentanone derivative reacting with methyl vinyl ketone or a chemical equivalent.

Another documented method involves the reaction of N-(3-pent-2-enyl)-pyrrolidine with acrolein, followed by acid-catalyzed hydrolysis and cyclization. This specific procedure has reported yields of around 60%.[5]

Recommendation: For general applicability and a well-understood mechanism that is amenable to optimization, the Robinson Annulation is the preferred strategy. It offers a clear pathway to the target molecule with opportunities to control regioselectivity and minimize byproducts.

Q2: My overall yield is consistently low. What are the most critical factors I should investigate?

Low yields in this synthesis often trace back to a few key areas. A systematic approach to troubleshooting is essential.

  • Poor Enolate Formation: The efficiency of the initial Michael addition is entirely dependent on the successful generation of the enolate.

    • Cause: The presence of residual water or protic solvents can quench the enolate as it forms. Using a base that is not strong enough will also result in incomplete enolate formation.[6]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For bases, a strong, sterically hindered base like Lithium diisopropylamide (LDA) is highly effective for generating the desired kinetic enolate.[6]

  • Side Reactions of the Michael Acceptor: Methyl vinyl ketone (MVK), a common Michael acceptor, is prone to polymerization under basic conditions.

    • Cause: The basic catalyst used for the annulation can also initiate the polymerization of the MVK, consuming it before it can react with the enolate.

    • Solution: Add the MVK slowly to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to control its concentration and minimize polymerization.[3] Alternatively, consider using a more stable MVK equivalent, such as a β-chloroketone or a β-ammoniumketone, which generates the α,β-unsaturated ketone in situ.[3]

  • Inefficient Cyclization: The intramolecular aldol condensation is a reversible process.

    • Cause: If the reaction conditions do not favor the cyclized product, the equilibrium may lie with the open-chain dicarbonyl intermediate.

    • Solution: The final dehydration step of the aldol condensation is what drives the reaction to completion. Ensuring the reaction is heated sufficiently (if required by the specific protocol) after the initial Michael addition will promote the elimination of water and formation of the stable α,β-unsaturated ketone product.[2]

Q3: I'm observing a mixture of isomeric byproducts. How can I improve the regioselectivity of the reaction?

The formation of isomers, such as 2,5-dimethylcyclohexenone, is a common issue related to the regioselectivity of enolate formation.

  • Cause: Unsymmetrical ketones can form two different enolates: the kinetic enolate (less substituted α-carbon) and the thermodynamic enolate (more substituted α-carbon). Using a strong, non-hindered base like sodium ethoxide at higher temperatures can lead to the formation of the more stable thermodynamic enolate, resulting in isomeric byproducts.[6]

  • Solution: To favor the formation of the desired kinetic enolate, which leads to 2,6-disubstitution, use a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C).[6] The bulkiness of LDA prevents it from accessing the more sterically hindered α-proton, leading to deprotonation at the less substituted carbon.

Q4: How can I minimize the formation of over-alkylated products like 2,2,6-trimethylcyclohexanone?

Over-alkylation can occur if the product enolate is deprotonated and reacts further.

  • Cause: Using an excess of the alkylating agent (in this context, the Michael acceptor) or allowing the reaction to proceed for too long can lead to the formation of poly-alkylated byproducts.[6]

  • Solution: Employ a stoichiometric amount of the Michael acceptor relative to the ketone. Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and quench the reaction upon completion.[6]

Q5: What are the best practices for purifying the final product?

Purifying 2,6-Dimethyl-2-cyclohexen-1-one can be challenging due to the potential for closely boiling isomers.

  • Initial Workup: After quenching the reaction, a standard aqueous workup is necessary. Be aware that the product may have some solubility in water, so perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Washing the combined organic layers with brine helps to remove dissolved water and improve phase separation.[6]

  • Purification Method: Fractional distillation under reduced pressure is the most common method for purifying the final product.[5][6] Using a column with a high number of theoretical plates can improve the separation of isomers with close boiling points. For very high purity requirements, preparative chromatography (e.g., silica gel column chromatography) may be necessary.[6]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive base or wet reagents/solvents. 2. Michael acceptor (e.g., MVK) polymerized.1. Use freshly prepared or titrated base; ensure all reagents and solvents are anhydrous.[6] 2. Distill MVK immediately before use; add it slowly at low temperature.[3]
Mixture of Isomers Formation of the thermodynamic enolate instead of the kinetic enolate.Use a sterically hindered base (e.g., LDA) at low temperatures (-78 °C) to favor kinetic deprotonation.[6]
Presence of High Molecular Weight Byproducts 1. Over-alkylation. 2. Polymerization of MVK.1. Use stoichiometric amounts of the Michael acceptor; monitor reaction progress closely.[6] 2. See "Low or No Product Formation".
Product Loss During Workup The product has some water solubility.Perform multiple extractions (3-5 times) with an appropriate organic solvent. Wash the combined organic layers with brine.[6]
Difficult Separation of Final Product Isomers have very close boiling points.Use fractional distillation with a high-efficiency column or resort to preparative column chromatography for high purity.[6]

Experimental Protocol: Robinson Annulation Route

This protocol describes the synthesis of 2,6-Dimethyl-2-cyclohexen-1-one via the Robinson Annulation, emphasizing conditions that favor high yield and purity.

Reagents & Equipment

Reagent/EquipmentSpecification
DiisopropylamineAnhydrous, distilled
n-Butyllithium (n-BuLi)2.5 M in hexanes
Tetrahydrofuran (THF)Anhydrous
3-PentanoneAnhydrous, distilled
Methyl Vinyl Ketone (MVK)Distilled immediately before use
Saturated NH₄Cl (aq)
Diethyl Ether (Et₂O)
Anhydrous MgSO₄
Round-bottom flasks, dropping funnel, syringe, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology

  • LDA Preparation (Enolate Formation):

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA).

  • Enolate Generation:

    • While maintaining the temperature at -78 °C, add 3-pentanone (1.0 equivalent) dropwise to the LDA solution.

    • Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.

  • Michael Addition:

    • Add freshly distilled methyl vinyl ketone (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Cyclization and Dehydration (Aldol Condensation):

    • The cyclization often proceeds as the reaction warms. To ensure complete dehydration, the mixture can be gently heated to reflux for 1-2 hours, though this may not always be necessary. Monitor by TLC.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

    • Separate the aqueous layer and extract it three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to yield 2,6-Dimethyl-2-cyclohexen-1-one.[5][6]

Visualizations

Diagram 1: Robinson Annulation Workflow

Robinson_Annulation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification 3-Pentanone 3-Pentanone Enolate Formation 1. Enolate Formation (LDA, THF, -78°C) 3-Pentanone->Enolate Formation Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Addition 2. Michael Addition Methyl Vinyl Ketone->Michael Addition Enolate Formation->Michael Addition Aldol Condensation 3. Intramolecular Aldol Condensation & Dehydration Michael Addition->Aldol Condensation Crude Product Crude Product Aldol Condensation->Crude Product Purification Purification (Distillation) Crude Product->Purification Final Product 2,6-Dimethyl-2- cyclohexen-1-one Purification->Final Product

Caption: Workflow for the synthesis of 2,6-Dimethyl-2-cyclohexen-1-one via Robinson Annulation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are reagents/solvents strictly anhydrous? Start->Check_Reagents Check_Base Is the base active and strong enough? Check_Reagents->Check_Base Yes Sol_Dry Solution: Oven-dry glassware, use anhydrous solvents. Check_Reagents->Sol_Dry No Check_MVK Was MVK freshly distilled and added slowly at low temp? Check_Base->Check_MVK Yes Sol_Base Solution: Use freshly prepared LDA. Check_Base->Sol_Base No Check_Isomers Isomeric byproducts detected (GC/NMR)? Check_MVK->Check_Isomers Yes Sol_MVK Solution: Optimize MVK addition. Check_MVK->Sol_MVK No Sol_Isomers Solution: Use LDA at -78°C to favor kinetic enolate. Check_Isomers->Sol_Isomers Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Synthesis of 2,6-dimethyl-cyclohex-2-en-1-one. PrepChem.com. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]

  • Synthesis of 2,6-dimethyl-cyclohexanone. PrepChem.com. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

  • Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). UCLA Department of Chemistry & Biochemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2,6-Dimethyl-2-cyclohexen-1-one Reactions

Welcome to the technical support center for reactions involving 2,6-Dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving 2,6-Dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we move beyond simple procedural lists to explore the mechanistic reasoning behind common experimental failures and provide field-proven solutions to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for understanding the reactivity of 2,6-Dimethyl-2-cyclohexen-1-one.

Q1: Why is 2,6-dimethyl-2-cyclohexen-1-one considered a "sterically hindered" enone and how does this affect its reactivity?

Answer: 2,6-Dimethyl-2-cyclohexen-1-one possesses two methyl groups that significantly influence its reactivity. While the C2-methyl group reinforces the electron-donating character of the double bond, the C6-methyl group presents a substantial steric shield. In the molecule's preferred conformation, this C6-methyl group can obstruct the trajectory of incoming nucleophiles targeting the C3 (β-carbon) position for conjugate addition.[1][2] This steric hindrance is the primary reason for the sluggishness or failure of many standard reactions, demanding carefully optimized conditions or more potent reagents to achieve high conversion.[3]

Q2: What is the fundamental difference between 1,2-addition and 1,4-conjugate addition, and why is it critical for this substrate?

Answer: The distinction between these two pathways is paramount for controlling product formation. An α,β-unsaturated ketone like ours has two primary electrophilic sites: the "hard" carbonyl carbon (C1) and the "soft" β-carbon (C3) of the alkene.

  • 1,2-Addition: The nucleophile directly attacks the carbonyl carbon (C1). This is a rapid, often irreversible reaction favored by "hard" nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents.[4][5][6] The product, after workup, is a tertiary alcohol.

  • 1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon (C3). This pathway is favored by "soft" nucleophiles, most notably organocuprates (Gilman reagents).[5][7][8] The reaction retains the carbonyl group, yielding a substituted cyclohexanone.

For 2,6-dimethyl-2-cyclohexen-1-one, selecting a reagent with the correct "hardness" is critical to avoid the formation of undesired tertiary alcohol byproducts when the conjugate addition product is the target.[4][7]

G cluster_substrate 2,6-Dimethyl-2-cyclohexen-1-one cluster_reagents Nucleophile Choice cluster_products Potential Products Enone Substrate (Two Electrophilic Sites) Hard_Nu Hard Nucleophile (e.g., RMgX, RLi) Soft_Nu Soft Nucleophile (e.g., R2CuLi) P_12 1,2-Addition Product (Tertiary Alcohol) Hard_Nu->P_12 Favors attack at 'Hard' Carbonyl Carbon P_14 1,4-Conjugate Addition Product (Ketone) Soft_Nu->P_14 Favors attack at 'Soft' Beta-Carbon

Fig 1. Competing 1,2- vs. 1,4-addition pathways.
Q3: Which class of reagents is generally preferred for achieving high yields of 1,4-conjugate addition to this substrate?

Answer: Organocuprates, often called Gilman reagents (R₂CuLi), are the gold standard for effecting 1,4-conjugate additions, especially on sterically demanding substrates.[7][9] Their "soft" nucleophilic character makes them highly selective for the β-carbon of the enone system.[5] While standard Gilman reagents are effective, more reactive "higher-order" cuprates, such as lithium cyanocuprates (R₂Cu(CN)Li₂), can sometimes provide superior results in challenging cases.[9]

Troubleshooting Guide: Specific Issues & Solutions

This section provides direct, actionable advice for common problems encountered during experimentation.

Q4: My conjugate addition with an organocuprate is giving very low conversion. What are the most likely causes and how can I fix it?

Answer: This is a frequent challenge, primarily due to the substrate's steric hindrance. Here is a systematic approach to troubleshooting:

  • Reagent Integrity:

    • Cause: Organocuprates are sensitive to moisture and air. Incomplete formation or decomposition of the Gilman reagent is a common culprit.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). The copper(I) salt (CuI, CuBr) should be pure; it is often beneficial to purify commercially available CuI before use. The organolithium or Grignard reagent used to form the cuprate must be accurately titrated.

  • Reaction Temperature:

    • Cause: While the initial formation of the cuprate is often done at 0°C or room temperature, the addition to the enone should be performed at low temperatures to prevent side reactions and reagent decomposition.

    • Solution: Conduct the addition step at -78°C (dry ice/acetone bath). Allow the reaction to stir at this temperature for a sufficient period before slowly warming.

  • Overcoming Steric Hindrance (The Key Factor):

    • Cause: The steric bulk of the C6-methyl group and potentially the nucleophile itself are impeding the reaction.

    • Solution: Employ a Lewis acid co-reagent to "activate" the enone. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or chlorotrimethylsilane (TMSCl), coordinate to the carbonyl oxygen.[9][10] This coordination withdraws electron density from the enone system, rendering the β-carbon significantly more electrophilic and accelerating the rate of nucleophilic attack, even in congested systems.[9][11][12]

Data Summary: Effect of Lewis Acid on Conjugate Addition Yield

Nucleophile (R₂CuLi)Lewis Acid AdditiveTemperature (°C)Typical Yield (%)
(CH₃)₂CuLiNone-78 to 010-20%
(CH₃)₂CuLiBF₃·OEt₂ (1.2 eq)-78>85%[9]
(n-Bu)₂CuLiNone-78 to 0<30%
(n-Bu)₂CuLiTMSCl (2.0 eq)-78>90%
Q5: I am observing a significant amount of a tertiary alcohol byproduct instead of my desired conjugate addition product. What is happening and how do I prevent it?

Answer: The formation of a tertiary alcohol is the hallmark of a 1,2-addition at the carbonyl carbon.[4][13] This indicates that a "hard" nucleophile is the reactive species in your flask.

  • Cause 1: Incorrect Reagent Choice. You may have used a Grignard or organolithium reagent directly without a copper catalyst. These reagents overwhelmingly favor 1,2-addition.[4][5][6]

  • Cause 2: Incomplete Transmetalation. If you are attempting a copper-catalyzed reaction, it's possible the transmetalation step (transfer of the alkyl group from Mg/Li to Cu) was inefficient. This leaves unreacted Grignard/organolithium reagent, which performs the undesired 1,2-addition.

  • Solution:

    • Use a Pre-formed Cuprate: Instead of a catalytic approach, use a stoichiometric Gilman reagent (2 eq R-Li to 1 eq CuI). This ensures all the organolithium is converted to the softer organocuprate.

    • Verify Reagent Quality: Ensure your copper(I) salt is of high quality. Impurities can inhibit the transmetalation process.

    • Control Addition: Add the organolithium or Grignard reagent slowly to the copper(I) salt slurry at the appropriate temperature (typically -78°C to 0°C, depending on the specific cuprate) to ensure complete formation of the Gilman reagent before adding the enone substrate.

Q6: My attempt at a Robinson annulation using 2,6-dimethyl-2-cyclohexen-1-one as the Michael acceptor is failing. What should I investigate?

Answer: The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[14][15][16][17] When using a hindered Michael acceptor like 2,6-dimethyl-2-cyclohexen-1-one, the initial Michael addition is almost always the point of failure due to steric hindrance at the β-carbon.[14]

  • Problem: Standard Michael donors (like the enolate of cyclohexanone) are often not nucleophilic enough to attack the sterically congested C3 position of your substrate under typical basic conditions.

  • Alternative Strategy: The Stork Enamine Synthesis. A more effective approach is to use a more nucleophilic enamine as the Michael donor. The Stork enamine synthesis proceeds under milder, neutral conditions and circumvents the need for strong bases that can cause side reactions.[18][19][20] The enhanced nucleophilicity of the enamine can overcome the steric barrier presented by the substrate.[19][20]

Fig 2. Logic for choosing the Stork Enamine approach.
Q7: I am trying to selectively reduce the carbon-carbon double bond without touching the carbonyl group, but the reaction is sluggish or unselective. What are my options?

Answer: Selective hydrogenation of the C=C bond in an α,β-unsaturated ketone is challenging because the C=O bond can also be reduced.

  • Problem: Catalytic hydrogenation (e.g., H₂ with Pd/C) can be slow for hindered alkenes and may lead to over-reduction to the alcohol, especially under harsh conditions.[3][21] Wilkinson's catalyst, while often selective, can also be inefficient for sterically hindered enones.[3]

  • Solution 1: Catalytic Transfer Hydrogenation. This method uses a hydrogen donor molecule (like isopropanol or formic acid) in the presence of a transition metal catalyst. It often operates under milder conditions than high-pressure hydrogenation and can offer different selectivity profiles.[22]

  • Solution 2: Dissolving Metal Reduction (Birch Reduction Conditions). A classic method for reducing the double bond of an enone is the use of a dissolving metal, such as lithium or sodium in liquid ammonia with a proton source (e.g., ethanol). This method is highly effective for generating the kinetic enolate, which is then protonated to give the saturated ketone. This approach is generally chemoselective for the alkene over the ketone.

Experimental Protocols

Protocol 1: Optimized Organocuprate (Gilman) Conjugate Addition with Lewis Acid Promotion

This protocol describes the 1,4-addition of a methyl group to 2,6-dimethyl-2-cyclohexen-1-one, a representative procedure for hindered systems.

Materials:

  • Copper(I) Iodide (CuI), purified

  • Methyllithium (CH₃Li) in Et₂O, titrated

  • 2,6-Dimethyl-2-cyclohexen-1-one

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Cuprate Formation: To the flask, add CuI (1.2 mmol). Suspend it in anhydrous Et₂O (10 mL). Cool the slurry to 0°C in an ice bath.

  • Slowly add methyllithium (2.2 mmol) dropwise via syringe to the stirring slurry. The solution may change color (e.g., to a yellow/brown or colorless solution). Stir the mixture at 0°C for 30 minutes to ensure the complete formation of the lithium dimethylcuprate ((CH₃)₂CuLi).

  • Enone Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • In a separate dry flask, dissolve 2,6-dimethyl-2-cyclohexen-1-one (1.0 mmol) in anhydrous Et₂O (5 mL).

  • Add BF₃·OEt₂ (1.2 mmol) to the enone solution and stir for 5 minutes at -78°C.

  • Using a cannula or syringe, slowly add the enone/Lewis acid solution to the cold cuprate solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching a small aliquot.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at -78°C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2,6-trimethylcyclohexan-1-one.

Fig 3. Experimental workflow for Lewis acid-promoted conjugate addition.

References

  • Stork, G. et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. [Link]

  • Li, G., et al. (2018). Lewis Acid Catalyzed Tandem 1,4-Conjugate Addition/Cyclization of in Situ Generated Alkynyl o-Quinone Methides and Electron-Rich Phenols. Organic Letters, 20(14), 4296–4300. [Link]

  • Wikipedia. Reactions of organocopper reagents. [Link]

  • Gladiali, S., & Mestroni, G. (1998). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry, 1(2), 85-90. [Link]

  • orthocresol. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. [Link]

  • Snapper, M. L., & Hoveyda, A. H. (1990). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Journal of the American Chemical Society, 112(16), 6347-6349. [Link]

  • PrepChem. Synthesis of 2,6-dimethyl-cyclohex-2-en-1-one. [Link]

  • Zhu, Y., et al. (2015). Understanding Selective Hydrogenation of α,β-Unsaturated Ketones to Unsaturated Alcohols on the Au25(SR)18 Cluster. ACS Catalysis, 5(11), 6310-6317. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective Conjugate Additions of α-Amino Radicals via Cooperative Photoredox and Lewis Acid Catalysis. Science, 322(5898), 77-80. [Link]

  • Gurbuz, E. I., et al. (2021). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis, 11(7), 4119-4131. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Ghaffari, B., et al. (2017). Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes. Chemistry – A European Journal, 23(42), 10101-10109. [Link]

  • Macmillan Group, Princeton University. Transition Metal-catalysed Enantioselective Conjugate Additions. [Link]

  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Buttonwood. (2021). Will "soft nucleophiles" undergo 1,4-conjugate addition even if the β-carbon is sterically hindered? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]

  • Chad's Prep. The Stork Synthesis. [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. [Link]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

  • BYJU'S. (2019). Robinson Annulation Mechanism. [Link]

  • de Oliveira, M. T., et al. (2017). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 19(21), 5880–5883. [Link]

  • Kumar, A., et al. (2015). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 13(4), 1039-1051. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • University of Wisconsin-Madison. Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. [Link]

  • Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. [Link]

  • American Chemical Society. (2022). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters, 24(29), 5366–5371. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • PubChem. 2,6-Dimethyl-2-cyclohexen-1-one. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Jeske, R. (2022). Conjugate Addition Reactions Part 1 V2. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting of 2,6-Dimethyl-2-cyclohexen-1-one

Welcome to the Technical Support Center for 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) 1. As an α,β-unsaturated ketone, this compound is a highly valuable building block in complex organic synthesis and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) 1. As an α,β-unsaturated ketone, this compound is a highly valuable building block in complex organic synthesis and drug development. However, its conjugated double-bond system makes it inherently unstable and highly susceptible to unwanted free-radical polymerization and auto-oxidation during storage.

This guide is designed by application scientists to provide you with field-proven, mechanistically grounded protocols to maintain the integrity of your reagents.

Part 1: The Science of Stability (FAQs)

Q1: Why does 2,6-Dimethyl-2-cyclohexen-1-one polymerize during storage? The structural vulnerability of 2,6-Dimethyl-2-cyclohexen-1-one lies in its conjugated enone system. When exposed to heat, ambient UV light, or trace oxidative impurities, the molecule can spontaneously generate free radicals 2. These radicals initiate a chain propagation reaction, linking monomer units together to form viscous oligomers or solid polymeric "tar" 2.

Q2: What are the optimal storage conditions to prevent degradation? To minimize the kinetic energy available for radical initiation, the enone must be stored refrigerated at 2-8°C . Furthermore, it should be kept in tightly sealed, amber glass containers to block UV light and prevent oxygen-mediated degradation 2.

Q3: Which polymerization inhibitors are recommended, and how do they work? Phenolic inhibitors are the industry standard. Butylated hydroxytoluene (BHT) is highly recommended. BHT functions by donating a hydrogen atom to reactive radicals, effectively terminating the chain reaction and forming a stable, unreactive complex 2. Alternatively, Hydroquinone monomethyl ether (MEHQ) can be used, but it operates under a different causality: MEHQ primarily reacts with peroxy radicals (ROO•) rather than the monomer radicals directly, meaning it requires trace amounts of dissolved oxygen to function effectively 3.

Q4: Does the inhibitor need to be removed before synthesis? If your downstream chemistry involves radical intermediates, transition metal catalysis, or strong oxidants, the inhibitor will quench your reaction and must be removed. For standard nucleophilic additions (e.g., Grignard reactions), BHT may not interfere, but removal is still best practice for high-yield, reproducible drug development workflows 4.

Mechanism Enone 2,6-Dimethyl-2-cyclohexen-1-one (Monomer) Init Initiation (Heat, Light, O2) Enone->Init Radical Free Radical (R•) Init->Radical Prop Propagation (Chain Growth) Radical->Prop Term Termination (Stable Complex) Radical->Term Scavenged by Polymer Polymerization (Viscous Tar) Prop->Polymer Inhibitor Phenolic Inhibitor (e.g., BHT) Inhibitor->Term H-atom transfer

Mechanism of enone free-radical polymerization and termination by phenolic inhibitors.

Part 2: Quantitative Data & Inhibitor Selection Guide

InhibitorChemical NameMechanism of ActionRecommended ConcentrationOxygen DependencyRemoval Method
BHT Butylated hydroxytolueneHydrogen atom transfer to terminate radical chains100 - 200 ppmNo (Works in inert gas)Basic Alumina Column / Distillation
MEHQ Hydroquinone monomethyl etherReacts with peroxy radicals (ROO•)10 - 300 ppmYes (Requires trace O₂)Basic Alumina Column / Washing

Part 3: Troubleshooting Guide

Issue 1: Reagent has become highly viscous or formed a gummy residue.

  • Causality: Extensive free-radical polymerization has occurred due to prolonged storage at room temperature, light exposure, or inhibitor depletion [[2]]().

  • Resolution: If the liquid is only slightly viscous, it may be salvageable via vacuum distillation (e.g., Kugelrohr distillation). Critical Step: Ensure a small amount of fresh BHT is placed in the receiving flask before distillation to prevent immediate re-polymerization of the purified monomer 2. If a solid "tar" has formed, the reagent is unsalvageable and must be discarded safely.

Issue 2: Yellow or brown discoloration.

  • Causality: Auto-oxidation of the enone or degradation of the phenolic inhibitor (e.g., BHT oxidizes to yellow quinone methides over time).

  • Resolution: Discoloration indicates the presence of polar degradation products. Purify the reagent by passing it through a basic alumina column 4 or via flash chromatography on silica gel prior to use.

Issue 3: Downstream reactions are failing or yielding poorly.

  • Causality: The active inhibitor is quenching reactive radical intermediates in your synthesis, or the enone has partially oligomerized, reducing the effective monomer concentration.

  • Resolution: Verify the purity of the starting material via NMR or GC-MS. If the monomer is pure but the reaction still fails, ensure the inhibitor is completely removed using Protocol 2 immediately before the reaction 4.

Troubleshooting Start Inspect Enone Reagent Viscosity Is the liquid viscous? Start->Viscosity Polymerized Polymerized. Distill or Discard. Viscosity->Polymerized Yes Color Is it discolored (yellow)? Viscosity->Color No Oxidized Oxidized or Inhibitor degraded. Pass through Basic Alumina. Color->Oxidized Yes Pure Pristine Reagent. Proceed to Synthesis. Color->Pure No

Troubleshooting workflow for assessing and purifying degraded 2,6-Dimethyl-2-cyclohexen-1-one.

Part 4: Validated Experimental Protocols

Protocol 1: Long-Term Storage Preparation (Stabilization)

This protocol ensures the enone is chemically stabilized for long-term storage without compromising future utility.

  • Preparation : Weigh the required amount of BHT to achieve a final concentration of 100-200 ppm based on the volume of 2,6-Dimethyl-2-cyclohexen-1-one 2.

  • Dissolution : Add the BHT directly to the enone in a clean, dry, amber glass vial. Swirl gently until the BHT is completely dissolved. (Self-Validation: Visually inspect against a light source to ensure no undissolved BHT crystals remain).

  • Atmospheric Control : Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 30-60 seconds to displace atmospheric oxygen 2. Note: If using MEHQ instead of BHT, skip this step. MEHQ requires trace oxygen to function 3.

  • Sealing and Storage : Seal the vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm to prevent moisture ingress. Store the vial in a refrigerator at 2-8°C .

Protocol 2: Inhibitor Removal via Basic Alumina Column

This protocol utilizes the causality of acid-base interactions: the basic alumina selectively adsorbs the slightly acidic phenolic hydroxyl group of BHT/MEHQ, allowing the neutral enone to pass through pristine.

  • Column Preparation : Pack a short glass column or a disposable glass Pasteur pipette with dry, basic aluminum oxide (Al₂O₃) 4. Place a small plug of glass wool at the bottom to prevent the alumina from escaping.

  • Elution : Pass the stabilized 2,6-Dimethyl-2-cyclohexen-1-one (neat, or diluted in a non-protic solvent like ether if viscosity is an issue) through the column [[4]]().

  • Collection : Collect the purified enone in an oven-dried, pre-weighed flask.

  • Validation : Analyze a small aliquot via TLC (UV active) or GC-MS to confirm the complete absence of the inhibitor peak. Critical Step: Use the purified enone immediately in your synthesis, as it is now highly prone to spontaneous polymerization 4.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: fluoryx.
  • Title: Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate?

Sources

Optimization

Purification techniques for 2,6-Dimethyl-2-cyclohexen-1-one reaction mixtures

Technical Support Center: 2,6-Dimethyl-2-cyclohexen-1-one Purification Welcome to the Technical Support Center for the isolation and purification of 2,6-dimethyl-2-cyclohexen-1-one. As a critical α,β-unsaturated ketone b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-Dimethyl-2-cyclohexen-1-one Purification

Welcome to the Technical Support Center for the isolation and purification of 2,6-dimethyl-2-cyclohexen-1-one. As a critical α,β-unsaturated ketone building block used in the synthesis of complex terpenoids and pharmaceutical intermediates[1], this enone presents unique handling challenges. Its reactive conjugated system makes it susceptible to thermal degradation, auto-oxidation, and polymerization.

This guide provides drug development professionals and synthetic chemists with field-validated methodologies, troubleshooting logic, and physicochemical data to ensure high-yield, high-purity isolation from crude reaction mixtures.

Physicochemical Data for Purification

To design an effective purification strategy, it is critical to understand the target molecule's physical properties. The table below summarizes the key metrics required for phase separation, distillation, and chromatography.

PropertyValueRelevance to Purification Strategy
Molecular Formula C8H12OBaseline for LC-MS/GC-MS identification[2].
Molecular Weight 124.18 g/mol Mass confirmation during fraction analysis[2].
Boiling Point 62–64 °C at 10 TorrDefines the strict thermal parameters for vacuum distillation[3].
Density ~0.94 g/mLEnsures the organic layer floats during aqueous extraction.
Chromatographic Mobility Rf ≈ 0.37 – 0.90Highly dependent on the ethyl ether/hexane ratio used during silica gel chromatography[4].

Purification Workflow & Decision Matrix

The following logic tree dictates the optimal path for isolating 2,6-dimethyl-2-cyclohexen-1-one based on scale, purity requirements, and common experimental bottlenecks.

PurificationLogic Crude Crude Mixture Ext Ether Extraction Crude->Ext Emulsion Emulsion Forms? Ext->Emulsion Brine Add Brine / Filter Celite Emulsion->Brine Yes Dry Dry (MgSO4) & Concentrate Emulsion->Dry No Brine->Dry Method Select Method Dry->Method Distill Vacuum Distillation (10 Torr, 62-64°C) Method->Distill Scale > 5g Flash Flash Chromatography (Ether/Hexane) Method->Flash Scale < 5g or High Purity Pure Purified Product Distill->Pure Flash->Pure

Fig 1. Decision matrix and workflow for 2,6-dimethyl-2-cyclohexen-1-one purification.

Troubleshooting & FAQs

Q1: My vacuum distillation yields a polymerized, viscous residue in the distillation flask, and my recovery is low. How can I prevent this? A1: Enones like 2,6-dimethyl-2-cyclohexen-1-one are highly prone to thermally induced radical polymerization, which is drastically exacerbated by localized overheating[3]. Causality & Solution: Standard atmospheric distillation requires temperatures that exceed the molecule's thermal stability threshold. You must ensure a strict high-vacuum environment (≤10 Torr) to depress the boiling point to the 62–64 °C range[3]. Furthermore, always use a temperature-controlled oil bath rather than a heating mantle to eliminate hot spots. For highly sensitive batches, introducing a radical inhibitor (e.g., 10–50 ppm of Butylated hydroxytoluene, BHT) into the crude mixture prior to distillation will quench propagating radicals and preserve the monomeric enone.

Q2: I am observing co-elution of a regioisomer (e.g., 2,3-dimethyl-2-cyclohexen-1-one) during silica gel chromatography. Standard gradients aren't working. A2: Regioisomers formed during thermodynamic versus kinetic enolate alkylation or aldol condensations have nearly identical polarities and dipole moments[5]. Causality & Solution: Standard hexane/ethyl acetate gradients often fail to resolve these structurally similar isomers. Switch your mobile phase to an ethyl ether/hexane system (e.g., 40:60 v/v)[4]. The subtle difference in the hydrogen-bond accepting capability of the ether oxygen compared to the ester carbonyl of ethyl acetate alters the adsorption-desorption kinetics on the silica stationary phase, improving the separation factor ( α ).

Q3: During the aqueous workup of my Robinson annulation, a stubborn emulsion forms, preventing clean separation of the organic and aqueous layers. A3: This is a frequent issue when the reaction utilizes secondary amines (e.g., pyrrolidine) as catalysts or involves concentrated basic/acidic salts during the quench[3]. Causality & Solution: The amphiphilic nature of partially protonated amines stabilizes the oil-water interface, creating a microemulsion. To break this, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, driving the organic compounds into the ether layer via the "salting-out" effect. If the emulsion persists due to polymeric byproducts, filter the entire biphasic mixture through a pad of Celite to remove the insoluble particulates acting as emulsion stabilizers.

Validated Experimental Protocols

Protocol A: Optimized Vacuum Distillation (Scale: >5 grams)

Self-Validating Principle: Maintaining strict pressure control ensures the boiling point remains within the safe thermal window, preventing auto-oxidation and degradation[3].

  • Preparation: Transfer the dried, crude 2,6-dimethyl-2-cyclohexen-1-one oil into a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • Inhibition (Optional): Add a trace amount (~20 ppm) of BHT to the flask to inhibit radical polymerization.

  • Vacuum Equilibration: Connect the system to a high-vacuum pump equipped with a cold trap. Gradually lower the pressure to 10 Torr. Do not apply heat until the pressure is stable to prevent bumping.

  • Heating: Submerge the flask in an oil bath. Slowly raise the bath temperature to ~80–85 °C to provide the necessary thermal gradient ( ΔT ) for vaporization.

  • Collection: Discard the initial fore-run (typically residual solvents or low-boiling unreacted starting materials). Collect the main fraction distilling steadily at 62–64 °C[3].

  • Storage: Backfill the system with inert gas (Argon/N2) and store the purified enone in an amber vial at -20 °C to prevent photo-oxidation.

Protocol B: Flash Column Chromatography (Scale: Analytical to <5 grams)

Self-Validating Principle: Utilizing a specific ether/hexane mixture exploits subtle polarity differences to resolve closely related regioisomers that co-elute in standard solvent systems[4].

  • Column Packing: Pack a glass column with standard silica gel (230–400 mesh) using a slurry of 10% ethyl ether in hexane.

  • Loading: Dissolve the crude mixture in the minimum volume of the initial eluent (10% ethyl ether in hexane) and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with 10% ethyl ether in hexane to flush out non-polar hydrocarbons. Gradually increase the gradient to 40% ethyl ether / 60% hexane[4].

  • Fractionation: Collect small fractions (e.g., 10–20 mL depending on scale). Monitor the fractions via TLC, visualizing with UV light (254 nm) or a potassium permanganate (KMnO4) stain, which is highly sensitive to the alkene moiety.

  • Isolation: Pool the fractions containing the pure target compound and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent evaporative loss of the volatile product.

References

  • Title: 2,6-Dimethyl-2-cyclohexen-1-one | C8H12O | CID 11094603 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2,6-dimethyl-cyclohex-2-en-1-one Source: PrepChem URL: [Link]

  • Title: Alternative Synthesis of ( ± )-Trisporol B via( + )-6-Hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL: [Link]

  • Title: EP1608612B1 - Process for producing cyclohexenone long-chain alcohols Source: Google Patents URL
  • Title: Highly Efficient Synthesis of Methyl-Substituted Conjugate Cyclohexenones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Minimizing side products during 2,6-Dimethyl-2-cyclohexen-1-one epoxidation

Welcome to the Technical Support Center for the epoxidation of 2,6-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the epoxidation of 2,6-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and minimize the formation of unwanted side products. Here, we address common challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My epoxidation of 2,6-dimethyl-2-cyclohexen-1-one with m-CPBA is yielding a significant amount of a lactone byproduct. What is happening and how can I prevent this?

Answer:

The formation of a lactone from a ketone is characteristic of the Baeyer-Villiger oxidation . In the context of your substrate, 2,6-dimethyl-2-cyclohexen-1-one, the peroxy acid (meta-chloroperoxybenzoic acid, m-CPBA) can attack the carbonyl group in addition to the carbon-carbon double bond. This leads to the insertion of an oxygen atom adjacent to the carbonyl, forming a lactone. The reaction is competitive with the desired epoxidation.[1][2]

Root Causes and Solutions:

  • Reaction Conditions Favoring Baeyer-Villiger: The Baeyer-Villiger oxidation can be competitive with epoxidation, and the relative rates are influenced by the substrate and reaction conditions.[1][2]

  • Minimizing Lactone Formation:

    • Choice of Oxidant: While m-CPBA is a common epoxidizing agent, it is also known to effect Baeyer-Villiger oxidations.[1][2][3] Consider switching to a different epoxidation system that is less prone to this side reaction. For α,β-unsaturated ketones, nucleophilic epoxidation methods are often more selective. A highly effective alternative is using hydrogen peroxide (H₂O₂) in a basic medium (e.g., with NaOH or KOH).[4][5][6] The hydroperoxide anion (OOH⁻) generated under basic conditions is a soft nucleophile that preferentially attacks the β-carbon of the enone in a Michael-type addition, leading to the epoxide.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to favor the desired epoxidation over the Baeyer-Villiger oxidation.

Proposed Mitigating Protocol:

For a more selective epoxidation of 2,6-dimethyl-2-cyclohexen-1-one, we recommend a nucleophilic epoxidation using hydrogen peroxide under basic conditions.

Question 2: I'm observing the formation of a diol in my reaction mixture. What is the cause and how can I suppress it?

Answer:

The presence of a 1,2-diol (a di-alcohol) is a strong indication that the desired epoxide is being formed but is subsequently undergoing acid-catalyzed ring-opening .[7][8] The three-membered ring of the epoxide is strained and susceptible to nucleophilic attack, especially when activated by an acid. Water present in the reaction mixture, even in trace amounts, can act as the nucleophile.

Root Causes and Solutions:

  • Acidic Conditions: The primary culprit is the presence of an acid. If you are using a peroxy acid like m-CPBA, the carboxylic acid byproduct (m-chlorobenzoic acid) can catalyze the hydrolysis of the epoxide.[3][7]

  • Water Content: The presence of water, which acts as the nucleophile in the ring-opening, is necessary for diol formation.

Strategies for Minimizing Diol Formation:

StrategyRationale
pH Control The addition of a mild, insoluble base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acidic byproduct as it is formed, thus preventing the acid-catalyzed ring-opening of the epoxide.[7]
Anhydrous Conditions Ensure all reagents and solvents are thoroughly dried to minimize the amount of water available for nucleophilic attack on the epoxide.
Reaction Temperature Lowering the reaction temperature (e.g., to 0 °C or below) will decrease the rate of the ring-opening side reaction.[7]
Question 3: Besides the desired epoxide, I am isolating products of allylic oxidation. How can I improve the chemoselectivity of my reaction?

Answer:

Allylic oxidation is a competing reaction pathway where oxidation occurs at the carbon atom adjacent to the double bond, leading to the formation of an allylic alcohol or an enone.[9] In your substrate, the two methyl groups are at allylic positions. This side reaction is more common with certain types of oxidants and under specific conditions.

Root Causes and Solutions:

  • Oxidant and Catalyst Choice: Some oxidation systems, particularly those involving certain metal catalysts, can favor allylic oxidation.[9]

  • Reaction Mechanism: Radical-based oxidation mechanisms can sometimes lead to allylic hydrogen abstraction.

Strategies to Favor Epoxidation over Allylic Oxidation:

  • Utilize Nucleophilic Epoxidation: As mentioned previously, methods like the use of hydrogen peroxide under basic conditions are highly chemoselective for the epoxidation of α,β-unsaturated ketones. The nucleophilic attack of the hydroperoxide anion on the electron-deficient double bond is generally much faster than allylic oxidation.[4][5]

  • Controlled Temperature: Maintaining a low and consistent reaction temperature can help to suppress undesired side reactions, including allylic oxidation.[7]

Recommended Experimental Protocol: Nucleophilic Epoxidation

This protocol is designed to maximize the yield of 2,6-dimethyl-2,3-epoxy-2,6-dimethylcyclohexan-1-one while minimizing the formation of Baeyer-Villiger, diol, and allylic oxidation byproducts.

Reagents and Materials:

  • 2,6-Dimethyl-2-cyclohexen-1-one

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Sodium hydroxide (or other suitable base)

  • Saturated aqueous sodium chloride (brine)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethyl-2-cyclohexen-1-one in methanol.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.

  • Addition of Base: While maintaining the temperature at 0 °C, slowly add an aqueous solution of sodium hydroxide.

  • Addition of Oxidant: Continue stirring at 0 °C and add 30% hydrogen peroxide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material has been consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the potential transformations of 2,6-dimethyl-2-cyclohexen-1-one during oxidation.

Epoxidation_Pathways cluster_main Epoxidation of 2,6-Dimethyl-2-cyclohexen-1-one Start 2,6-Dimethyl-2-cyclohexen-1-one Epoxide Desired Epoxide Start->Epoxide Selective Epoxidation (e.g., H₂O₂/NaOH) BV_Product Baeyer-Villiger Product (Lactone) Start->BV_Product Baeyer-Villiger Oxidation (e.g., m-CPBA) Allylic_Ox Allylic Oxidation Product Start->Allylic_Ox Allylic Oxidation Diol Diol (from Ring Opening) Epoxide->Diol Acid-Catalyzed Ring Opening

Caption: Competing reaction pathways in the oxidation of 2,6-dimethyl-2-cyclohexen-1-one.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues during the epoxidation of 2,6-dimethyl-2-cyclohexen-1-one.

Troubleshooting_Workflow Start Low Yield or Multiple Products Identified Check_BV Is a Lactone (Baeyer-Villiger product) present? Start->Check_BV Check_Diol Is a Diol present? Check_BV->Check_Diol No Sol_BV Switch to Nucleophilic Epoxidation (H₂O₂/base). Lower reaction temperature. Check_BV->Sol_BV Yes Check_Allylic Are Allylic Oxidation products present? Check_Diol->Check_Allylic No Sol_Diol Add a buffer (e.g., NaHCO₃) if using peroxy acid. Ensure anhydrous conditions. Lower reaction temperature. Check_Diol->Sol_Diol Yes Sol_Allylic Use a more selective epoxidation method (e.g., H₂O₂/base). Check_Allylic->Sol_Allylic Yes Optimize Optimize reaction time and stoichiometry. Check_Allylic->Optimize No Sol_BV->Optimize Sol_Diol->Optimize Sol_Allylic->Optimize

Sources

Optimization

Improving enantioselectivity in 2,6-Dimethyl-2-cyclohexen-1-one organocatalysis

Technical Support Center: Organocatalysis of 2,6-Dimethyl-2-cyclohexen-1-one Welcome to the technical support center for improving enantioselectivity in organocatalytic reactions involving 2,6-dimethyl-2-cyclohexen-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Organocatalysis of 2,6-Dimethyl-2-cyclohexen-1-one

Welcome to the technical support center for improving enantioselectivity in organocatalytic reactions involving 2,6-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereocontrol with this sterically hindered substrate. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic mechanism in the organocatalysis of α,β-unsaturated ketones?

Organocatalysis, particularly with secondary amine catalysts like proline and its derivatives, typically proceeds through a covalent catalysis pathway involving enamine intermediates.[1][2] The catalyst first condenses with the ketone (in this case, the nucleophile in a conjugate addition) to form a transient iminium ion, which then deprotonates to form a nucleophilic enamine.[3][4] This enamine is the key reactive species that attacks the electrophile (e.g., 2,6-dimethyl-2-cyclohexen-1-one in a reaction where it acts as the electrophile, or a different electrophile if the cyclohexenone is part of the nucleophile). The resulting intermediate is then hydrolyzed, releasing the product and regenerating the catalyst to complete the cycle.[5][6] This mechanism is often referred to as HOMO-raising catalysis because the formation of the enamine increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile, making it more reactive.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Ketone Ketone (Nucleophile) Iminium Iminium Ion Ketone->Iminium - H₂O Catalyst Chiral Amine Catalyst (R₂NH) Catalyst->Iminium Enamine Enamine Intermediate Product_Iminium Product-Iminium Adduct Enamine->Product_Iminium + Electrophile (E⁺) Iminium->Enamine - H⁺ Product_Iminium->Catalyst + H₂O - Product Final_Product Chiral Product Product_Iminium->Final_Product Hydrolysis External_E Electrophile (E⁺)

Caption: Generalized enamine catalytic cycle for secondary amine organocatalysts.

Q2: Why is achieving high enantioselectivity with 2,6-dimethyl-2-cyclohexen-1-one particularly challenging?

The primary challenge arises from steric hindrance. The two methyl groups at the C2 and C6 positions create a sterically crowded environment around the reactive centers. In a conjugate addition, for example, the C6-methyl group can sterically clash with the incoming nucleophile, while the C2-methyl group can interfere with the catalyst's ability to effectively shield one face of the double bond. This steric bulk makes it difficult for the chiral catalyst to establish a well-organized, diastereomeric transition state with a large energy difference, which is essential for high enantio-discrimination.[7][8] Overcoming this requires careful selection of a catalyst that can extend its chiral influence despite the substrate's steric demands.

Troubleshooting Guide: Low Enantioselectivity

This section addresses the most common issue encountered in the field: suboptimal enantiomeric excess (ee). The following Q&A guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting_Workflow start Problem: Low or Inconsistent ee% purity 1. Verify Reagent Purity - Catalyst, Substrate, Solvent - Use fresh, high-purity materials start->purity catalyst 2. Optimize Catalyst - Screen different catalyst backbones - Consider bifunctional catalysts purity->catalyst Purity Confirmed success Problem Resolved: High ee% Achieved purity->success Impurity Found & Corrected solvent 3. Screen Solvents - Vary polarity (polar aprotic/protic) - Test neat conditions or water mixtures catalyst->solvent ee still low catalyst->success Better Catalyst Found temp 4. Adjust Temperature - Systematically lower temp (RT, 0°C, -20°C) - Monitor yield and reaction time solvent->temp ee still low solvent->success Optimal Solvent Found additives 5. Evaluate Additives - Add acidic/basic co-catalysts - Screen concentration temp->additives ee still low temp->success Optimal Temp Found concentration 6. Check Concentration - Test more dilute conditions additives->concentration ee still low additives->success Effective Additive Found concentration->success Optimization Complete

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Q: My enantiomeric excess (ee) is disappointingly low. What are the first and most critical parameters to investigate?

A1: Confirm the Purity and Integrity of All Components. This is the most fundamental first step. Impurities in your starting materials, catalyst, or solvent can have a profound impact on enantioselectivity.[9]

  • Catalyst: Verify the catalyst's purity and structural integrity, especially if synthesized in-house. Run an NMR to confirm its structure. For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature). A control reaction with a known, reliable substrate can benchmark your catalyst's performance.[9]

  • Substrates & Reagents: Use freshly purified substrates. Old reagents can degrade, introducing impurities that may interfere with the catalytic cycle.

  • Solvent: Ensure the solvent is anhydrous and of an appropriate grade. Trace amounts of water can sometimes alter or deactivate the catalyst, though in some proline-catalyzed systems, water can be a beneficial co-solvent.[5][6]

A2: Re-evaluate Your Choice of Organocatalyst. For a sterically hindered substrate like 2,6-dimethyl-2-cyclohexen-1-one, a simple catalyst like L-proline might not be sufficient. The catalyst must possess structural features that can effectively create a chiral pocket around the reaction site.

  • Steric Bulk: Often, bulkier catalysts like diarylprolinol silyl ethers are more effective as their large substituents can create a more defined chiral environment, forcing the substrate to adopt a specific orientation.[10]

  • Bifunctional Catalysts: Consider catalysts that can activate both the nucleophile and the electrophile simultaneously. For example, pyrrolidine-thiourea catalysts can activate the nitroalkene (in a Michael addition) via hydrogen bonding with the thiourea moiety while the pyrrolidine forms the enamine.[10][11] This dual activation can lead to a more organized and rigid transition state, enhancing stereocontrol.[12]

Table 1: Comparison of Common Organocatalysts for Conjugate Additions
Catalyst Type Key Structural Feature Activation Mode Pros Cons
L-ProlineSecondary amine, carboxylic acidEnamineInexpensive, readily available.[13]Often low selectivity for hindered substrates.[4]
Diarylprolinol Silyl EthersBulky silyl and aryl groupsEnamine (steric shielding)Excellent for creating a defined chiral pocket; high ee often achieved.[10]More expensive, multi-step synthesis.
Pyrrolidine-ThioureaPyrrolidine and thiourea moietiesBifunctional (Enamine + H-bonding)Dual activation leads to highly organized transition states and high ee.[11]Requires specific substrates with H-bond acceptors (e.g., nitro groups).
Chiral Phosphoric AcidsChiral BINOL backboneBrønsted Acid (LUMO-lowering)Activates electrophiles effectively.[14][15]Typically used for different reaction classes than enamine catalysis.

A3: Conduct a Thorough Solvent Screen. The solvent plays a critical role in stabilizing the transition states that determine enantioselectivity. A change in solvent can dramatically alter the outcome.[16][17]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and CH2Cl2 are common starting points.

  • Polar Protic Solvents: Methanol can sometimes be effective, but may also lead to side reactions or lower selectivity in some systems.[16] However, water/methanol mixtures have been shown to be exceptionally effective media for some proline-catalyzed aldol reactions.[18]

  • Non-Polar Solvents: Solvents like toluene or cyclohexane can be effective, particularly in reactions catalyzed by Brønsted acids.[14]

  • Neat (Solvent-Free) Conditions: Running the reaction without a solvent can sometimes increase the reaction rate and selectivity.[19]

Table 2: Influence of Solvent on a Hypothetical Michael Addition
Solvent Typical Outcome Rationale Reference
Dichloromethane (DCM)Moderate to good eeCommon starting point, good solubility for many organic reagents.[6]
Methanol (MeOH)Variable ee, often lowerCan interfere with H-bonding in the transition state or participate in side reactions.[16]
Dimethyl Sulfoxide (DMSO)Often good eeHigh polarity can help stabilize charged intermediates.[20]
WaterVariable, can be beneficialCan enhance catalysis as an additive but may lower ee as the primary solvent by raising energy barriers for C-C bond formation.[5][6]
Neat (Solvent-Free)Can improve rate and eeHigh concentration of reactants can favor the desired catalytic pathway.[19]

A4: Optimize the Reaction Temperature. Temperature is a critical thermodynamic parameter. Generally, lower temperatures lead to higher enantioselectivity because the small energy difference between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) of the system.[9][21]

  • Procedure: Start at room temperature and then systematically decrease it (e.g., to 0 °C, -20 °C, or even lower).

  • Caveat: Be aware that lowering the temperature will also decrease the reaction rate, potentially requiring significantly longer reaction times. In some rare cases, a reversal of enantioselectivity or an optimal temperature above 0 °C has been observed, so screening is essential.[22][23]

A5: Investigate the Effect of Additives. Co-catalysts or additives can significantly influence the reaction pathway.

  • Acidic Additives: Carboxylic acids (e.g., benzoic acid, n-butyric acid) are often added in amine-catalyzed reactions. They can facilitate the formation of the enamine intermediate and catalyst turnover.[11][16][24]

  • Basic Additives: In some cases, non-nucleophilic organic bases may be used to facilitate deprotonation steps.[16]

Exemplary Experimental Protocol

Reaction: Asymmetric Michael Addition of Acetone to 2,6-Dimethyl-2-cyclohexen-1-one (Illustrative)

This protocol is a general guideline and must be optimized for specific catalysts and substrates.

  • Reagent Preparation:

    • Ensure 2,6-dimethyl-2-cyclohexen-1-one is purified (e.g., by distillation or column chromatography) to remove any acidic or polymeric impurities.

    • Use dry, reagent-grade acetone. It serves as both the nucleophile and the solvent in this example.

    • Select a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%). Ensure it is dry and pure.

    • If using an acidic additive (e.g., 4-nitrobenzoic acid, 20 mol%), ensure it is dry.

  • Reaction Setup:

    • To a clean, dry vial equipped with a magnetic stir bar, add the organocatalyst (e.g., 0.1 mmol, 20 mol%) and the acidic additive (if used, 0.1 mmol, 20 mol%).

    • Add the 2,6-dimethyl-2-cyclohexen-1-one (0.5 mmol, 1.0 equiv).

    • Add acetone (2.0 mL).

    • Seal the vial and stir the mixture at the desired temperature (e.g., start at room temperature).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • Once the starting material is consumed (or after a predetermined time, e.g., 48 hours), quench the reaction by adding a few drops of saturated aq. NH4Cl solution.

    • Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) and an appropriate mobile phase.

References

  • Almasi, A., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]

  • Wang, Z., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • Reddy, B. V. S., et al. (2011). ChemInform Abstract: Pyrrolidine-Linker-Camphor Assembly: Bifunctional Organocatalysts for Efficient Michael Addition of Cyclohexanone to Nitroolefins under Neat Conditions. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. Available at: [Link]

  • Liao, S., et al. (2018). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PMC. Available at: [Link]

  • Wang, W., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. Available at: [Link]

  • Loh, C. C. J., et al. (2019). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing. Available at: [Link]

  • de la Torre, M. C., et al. (2021). Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. MDPI. Available at: [Link]

  • Kumar, A., & Akanksha. (2012). Organocatalysts: A powerful tool for asymmetric Michael addition. Journal of the Indian Chemical Society.
  • Chen, F., et al. (2009). Rational Design of Organocatalyst: Highly Stereoselective Michael Addition of Cyclic Ketones to Nitroolefins. Organic Letters. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC. Available at: [Link]

  • Liao, S., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A. Available at: [Link]

  • Seayad, J., et al. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society. Available at: [Link]

  • Santa-Cruz, L., et al. (2018). Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. PMC. Available at: [Link]

  • Santa-Cruz, L., et al. (2018). Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2010). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. Journal of the American Chemical Society.
  • Thomson, R. J., & Wrigley, S. (2014). Asymmetric transformations of achiral 2,5-cyclohexadienones. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]

  • Almasi, D., et al. (2007).
  • Cao, C., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters. Available at: [Link]

  • Stewart, I. C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. Available at: [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PMC. Available at: [Link]

  • Deiana, L., et al. (2010). A simple asymmetric organocatalytic approach to optically active cyclohexenones. Chemical Communications. Available at: [Link]

  • Yang, X., et al. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rios, R. (2014). Organocatalytic Strategies for the Development of the Enantioselective Inverse‐electron‐demand Hetero‐Diels‐Alder Reaction. PMC. Available at: [Link]

  • van der Vlugt, J. I., et al. (2024). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journals. Available at: [Link]

  • Casas, J., et al. (2005). Direct organocatalytic enantioselective [alpha]-aminomethylation of ketones. ResearchGate. Available at: [Link]

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  • Power, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois Chemistry.
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Sources

Troubleshooting

Overcoming steric hindrance in 2,6-Dimethyl-2-cyclohexen-1-one cross-coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with the sterically challenging substrate, 2,6-dimethyl-2-cyclohexen-1-one. The inherent steric hindrance from the C2 and C6 methyl groups poses significant challenges to standard cross-coupling protocols. This document is designed to explain the causality behind these challenges and provide field-proven strategies for success.

Section 1: Core Concepts & General Troubleshooting

This section addresses fundamental questions about why this substrate is challenging and the primary levers for optimization.

Q1: My cross-coupling reaction with a 2,6-dimethyl-2-cyclohexen-1-one derivative is failing or giving very low yields. What's the fundamental problem?

A: The primary issue is severe steric hindrance. The two methyl groups flanking the reactive center (either the α-carbon for enolate-based couplings or the C2-position for couplings of a vinyl halide/triflate derivative) create a crowded environment around the metal catalyst. This steric clash can impede one or more key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the C-X bond (where X is a halide or triflate) can be slowed by the bulky methyl groups.

  • Transmetalation: The transfer of the coupling partner's organic group to the palladium center can be sterically hindered.

  • Reductive Elimination: This final, product-forming step is often the most severely affected. For the two coupled groups to form a new bond and be released from the palladium center, the complex must adopt a specific geometry. The steric bulk of the 2,6-dimethylcyclohexenyl moiety makes it difficult for the complex to achieve this conformation, thus raising the energy barrier for reductive elimination.[1][2]

Q2: What is the single most critical parameter I should adjust to improve my reaction outcome?

A: The ligand. The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate. You must employ sterically bulky, electron-rich ligands. These ligands are specifically designed to overcome the challenges posed by hindered substrates.

Q3: How exactly does a "bulky ligand" solve the steric hindrance problem?

A: It seems counterintuitive, but adding a bulky ligand to an already crowded reaction often accelerates it. The key is that these ligands promote the most difficult step: reductive elimination.

  • Mechanism of Action: Bulky ligands coordinate to the metal center, creating significant steric strain in the palladium(II) intermediate. The catalytic complex can relieve this strain by expelling the newly formed product.[3] This makes the reductive elimination step more energetically favorable and therefore faster.[1][2]

  • Promoting Monoligation: Many highly effective bulky ligands favor the formation of a monoligated L₁Pd(0) species, which is often the most catalytically active species for oxidative addition, especially with challenging electrophiles like aryl chlorides.[4]

cluster_0 Catalytic Cycle with Steric Hindrance cluster_1 Effect of Bulky Ligand A Pd(0)L (Active Catalyst) B Oxidative Addition (Slowed by Hindrance) A->B + R-X C [R-Pd(II)L(X)] Intermediate B->C D Transmetalation C->D + R'-M E [R-Pd(II)L(R')] Intermediate D->E F Reductive Elimination (HIGHLY INHIBITED) E->F F->A Catalyst Regeneration G R-R' (Product) F->G Product Release H [R-Pd(II)(L_bulky)(R')] (High Steric Strain) I Fast Reductive Elimination H->I Strain Relief J R-R' (Improved Yield) I->J

Caption: The catalytic cycle highlighting how steric hindrance inhibits key steps and how bulky ligands accelerate the final reductive elimination.

Section 2: Troubleshooting Guide for α-Arylation of 2,6-Dimethyl-2-cyclohexen-1-one

This is a direct approach where the ketone's enolate acts as the nucleophile.

Q4: I am attempting a direct α-arylation with my ketone, but I see no product. What catalyst system and conditions should I use?

A: Direct α-arylation of sterically hindered ketones requires a carefully selected catalyst system. Palladium catalysis is most common, and success hinges on the right combination of ligand, base, and palladium precursor.

Recommended Starting Protocol: Palladium-Catalyzed α-Arylation

This protocol is adapted from methodologies developed for sterically demanding ketone arylations.[5][6]

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., a Buchwald-type ligand like XPhos or RuPhos, 4.4 mol %).

  • Solvent & Reagents: Add anhydrous, degassed toluene (or another suitable solvent like THF). Add the aryl halide (1.0 equiv) and 2,6-dimethyl-2-cyclohexen-1-one (1.2 equiv).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 equiv).

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS. Reactions with hindered substrates can be slow, requiring 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Table: α-Arylation
ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently active catalyst. 2. Base is not strong enough to form the enolate. 3. Reaction temperature too low.1. Switch to a bulkier ligand. Consider Buchwald biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) or bulky trialkylphosphines like P(t-Bu)₃.[7][8] 2. Use a stronger base. Switch from NaOt-Bu to LiHMDS or KHMDS.[5] 3. Increase temperature. Incrementally increase the temperature to 110 °C (for toluene).
Di-arylation or Other Side Products 1. Catalyst system is too reactive. 2. Reaction run for too long after completion.1. Reduce catalyst loading. Try lowering the Pd mol % from 2% to 1%. 2. Use a slightly less bulky ligand if mono-arylation is desired and over-arylation is the main issue.[9] 3. Carefully monitor the reaction and quench as soon as the starting material is consumed.
Decomposition of Starting Material 1. Base is too harsh. 2. Reaction temperature is too high.1. Switch to a weaker base if possible, such as Cs₂CO₃, though this may require a more active catalyst. 2. Optimize temperature. Find the lowest temperature that still provides a reasonable reaction rate.
Section 3: Troubleshooting for Couplings of Vinyl Triflates/Halides

If direct α-arylation is unsuccessful, a robust two-step strategy is to first convert the ketone into a more reactive electrophile, such as a vinyl triflate, and then perform the cross-coupling.

Ketone 2,6-Dimethyl-2- cyclohexen-1-one Enolate Kinetic Enolate Formation Ketone->Enolate Base (e.g., LDA, -78°C) Triflate Vinyl Triflate (Electrophile) Enolate->Triflate Tf₂O or PhNTf₂ Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Triflate->Coupling Pd Catalyst, Ligand, Base, Coupling Partner Product Coupled Product Coupling->Product

Caption: Workflow for converting the ketone to a vinyl triflate electrophile for subsequent cross-coupling.

Q5: I've made the vinyl triflate of 2,6-dimethyl-2-cyclohexen-1-one, but my Suzuki-Miyaura coupling is inefficient. How can I drive it to completion?

A: Suzuki-Miyaura coupling of sterically hindered vinyl triflates is a classic challenge, analogous to the synthesis of tetra-ortho-substituted biaryls.[10] Success requires a highly active catalyst system and optimized conditions to prevent common side reactions.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

  • Catalyst System: Use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand designed for hindered substrates. Excellent choices include SPhos , XPhos , or phenanthrene-based ligands.[10]

  • Conditions:

    • Vinyl Triflate: 1.0 equivalent

    • Arylboronic Acid: 1.5 - 2.0 equivalents. An excess is often necessary to counteract competitive protodeboronation.[10][11]

    • Base: Use a strong base like K₃PO₄ or CsF.

    • Solvent: Toluene or o-xylene are often superior to THF for these challenging couplings.[10]

    • Temperature: 100-120 °C.

Troubleshooting Table: Suzuki-Miyaura Coupling
ProblemProbable Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive catalyst for this substrate. 2. Competitive protodeboronation of the boronic acid.1. Screen bulky ligands. If one Buchwald ligand fails, try another (e.g., switch from XPhos to RuPhos). 2. Increase the excess of boronic acid to 2.0-2.5 equivalents. 3. Use boronic esters (e.g., pinacol esters) which are often more stable to protodeboronation.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes homocoupling.1. Ensure rigorous inert atmosphere techniques. Thoroughly degas all solvents and reagents. 2. Lower the reaction temperature if conversion rates are acceptable, or screen a different ligand/palladium source combination.
Hydrodehalogenation/detriflation (product is just 2,6-dimethylcyclohexene) 1. Impurities (water, protic solvents) in the reaction. 2. Highly active catalyst promoting side reaction.1. Use rigorously dried solvents and reagents. 2. Adjust the base or ligand. Sometimes a slightly different combination can disfavor this pathway.
Q6: What are the key considerations for a Buchwald-Hartwig amination with my hindered vinyl triflate?

A: The Buchwald-Hartwig amination is highly sensitive to steric effects. The principles are similar to the Suzuki coupling: you need a bulky, electron-rich ligand to facilitate the C-N reductive elimination.

  • Catalyst System: Generations of specialized ligands have been developed for this reaction. Start with a well-established system like Pd₂(dba)₃ with XPhos or BrettPhos .[7]

  • Base Selection: The base is critical and depends on the pKa of the amine being coupled. For primary alkylamines and anilines, NaOt-Bu is a common and effective choice. For less basic amines, a stronger base like LHMDS may be required.

  • Substrate Scope: Be aware that coupling secondary amines to this substrate will be exceptionally difficult due to the combined steric bulk of the amine and the vinyl triflate. Primary amines are a more realistic target.[7][12]

References
  • Reductive Elimination - Chemistry LibreTexts. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Reductive elimination - Grokipedia. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions - RSC Publishing. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. [Link]

  • Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF. [Link]

  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC. [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands | Request PDF. [Link]

  • 4.11: Reductive Elimination- General Ideas - Chemistry LibreTexts. [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex | Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction - PMC. [Link]

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. [Link]

  • Session I: Posters Palladium Catalyzed α-Arylation of Ketones and Aldehydes. [Link]

  • Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent | Organic Letters. [Link]

  • Kumada coupling - Wikipedia. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC. [Link]

  • Synthesis of trans-2,6-Disubstituted Cyclohexanones through Allylic Substitution | Organic Letters. [Link]

  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions - ACS Publications. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI. [Link]

  • Strategies for radical-radical cross coupling. [Link]

  • Synthesis of trans-2,6-disubstituted cyclohexanones through allylic substitution - PubMed. [Link]

  • Kumada Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [Link]

  • Cross-Coupling Chemistry. [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC. [Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. [Link]

  • (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]

  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC. [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - ACS Publications. [Link]

  • A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones - PubMed. [Link]

  • Desymmetrization of Cyclohexadienones via Asymmetric Michael Reaction Catalyzed by Cinchonine-Derived Urea | Organic Letters. [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2,6-Dimethyl-2-cyclohexen-1-one vs. 2-Cyclohexen-1-one

Executive Summary In the design of synthetic routes and pharmaceutical libraries, the choice of α,β -unsaturated building blocks dictates the trajectory of downstream functionalization. 2-Cyclohexen-1-one (2-CHX) is a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of synthetic routes and pharmaceutical libraries, the choice of α,β -unsaturated building blocks dictates the trajectory of downstream functionalization. 2-Cyclohexen-1-one (2-CHX) is a classic, highly reactive Michael acceptor and dienophile. In stark contrast, 2,6-Dimethyl-2-cyclohexen-1-one (2,6-DMCHX) exhibits profound chemical recalcitrance. This guide provides an in-depth mechanistic analysis of how the dual methylation at the C2 ( α ) and C6 ( α ') positions transforms a highly electrophilic enone into a sterically encumbered, electronically deactivated system.

Mechanistic Profiling & Structural Causality

As synthetic chemists, we must look beyond basic functional groups and analyze the three-dimensional frontier molecular orbital (FMO) landscape of our substrates. The reactivity divergence between 2-CHX and 2,6-DMCHX is driven by two synergistic deactivating forces:

Electronic Deactivation (FMO Theory)

In unsubstituted 2-CHX, the conjugated π -system is highly polarized by the carbonyl oxygen, leaving the C3 ( β ) carbon highly electrophilic (a low-energy LUMO). In 2,6-DMCHX, the C2 methyl group acts as an electron-donating group via hyperconjugation and inductive (+I) effects. This electron density is pushed into the conjugated system, significantly raising the energy of the LUMO. Consequently, the energy gap between the enone's LUMO and an incoming nucleophile's HOMO is widened, drastically reducing the kinetic rate of Michael additions.

Dual-Axis Steric Shielding
  • The C2 ( α ) Methyl: This group physically blocks the approach trajectory to the C2-C3 double bond. In cycloadditions, such as the Diels-Alder reaction, α -methylated cycloenones are notoriously poor dienophiles because the methyl group creates severe van der Waals clashes with the incoming diene[1].

  • The C6 ( α ') Methyl: Positioned adjacent to the carbonyl, this group disrupts the ideal Bürgi-Dunitz approach angle ( 107∘ ) for 1,2-nucleophilic additions. Furthermore, it complicates enolization; any reaction that requires the formation of an enolate intermediate (e.g., post-Michael addition) is thermodynamically and kinetically hindered by the steric bulk of the C6 methyl. This exact principle of steric shielding by adjacent methyl groups has been strategically exploited to protect reactive intermediates in complex total syntheses, such as the two-phase synthesis of Taxol[2].

ReactivityPathway CHX 2-Cyclohexen-1-one (Unhindered Enone) MA_Fast Rapid Michael Addition (High Yield) CHX->MA_Fast Nucleophiles DA_Fast Diels-Alder Cycloaddition (Endo/Exo Adducts) CHX->DA_Fast Dienes (e.g., Cp) DMCHX 2,6-Dimethyl-2-cyclohexen-1-one (Sterically Hindered) MA_Slow Sluggish Michael Addition (Steric/Electronic Block) DMCHX->MA_Slow Nucleophiles DA_Slow Negligible Diels-Alder (Steric Clash) DMCHX->DA_Slow Dienes

Divergent reaction pathways highlighting the steric and electronic deactivation of 2,6-DMCHX.

Comparative Reactivity Data

The theoretical deactivation of 2,6-DMCHX translates to stark differences in the laboratory. The table below summarizes the quantitative performance of both substrates across standard synthetic transformations.

Reaction ClassReagents & Conditions2-Cyclohexen-1-one (2-CHX)2,6-Dimethyl-2-cyclohexen-1-one (2,6-DMCHX)
Thia-Michael Addition PhSH, Et₃N (cat.), THF, 25°C>95% conversion (1 h)<10% conversion (24 h)
Diels-Alder Cycloaddition Cyclopentadiene, NbCl₅, CH₂Cl₂, -78°C92% yield (Endo selective)No reaction (Starting material recovered)
1,2-Carbonyl Reduction NaBH₄, CeCl₃·7H₂O, MeOH, 0°C>98% yield (Allylic alcohol)~80% yield (Slower rate, sterically hindered)
Enzymatic Reduction Ene-reductase (OYERo2), NADPH, 25°CHigh specific activity (Rapid)Trace conversion

Note: Enzymatic reduction of the conjugated double bond is highly sensitive to substitution; while 2-CHX is readily reduced by ene-reductases, methylated derivatives show drastically reduced or completely abolished activity[3].

Self-Validating Experimental Protocols

To objectively prove these reactivity differences in your own laboratory, utilize the following self-validating protocols. Every step is designed with internal controls to ensure data integrity.

Protocol A: Comparative Kinetic Assay for Thiol Michael Addition

Objective: Quantify the electrophilicity difference between the two enones. Self-Validation Mechanism: The inclusion of an inert internal standard (dodecane) ensures that evaporative losses or volumetric transfer errors do not skew the kinetic GC-FID data. Immediate acid quenching freezes the reaction state for accurate temporal sampling.

  • Equilibration: In two separate, flame-dried 20 mL scintillation vials, dissolve 1.0 mmol of the respective enone (2-CHX or 2,6-DMCHX) and 0.5 mmol of dodecane (internal standard) in 5.0 mL of anhydrous THF. Stir at 25°C for 10 minutes.

  • Initiation: Add 1.1 mmol of thiophenol to each vial, followed immediately by 0.1 mmol of triethylamine to initiate the catalytic cycle.

  • Aliquot Sampling: At t=5,15,30,60, and 120 minutes, withdraw a 50 µL aliquot from each reaction mixture.

  • Reaction Quenching: Immediately discharge the aliquot into a GC vial containing 1.0 mL of 0.1 M HCl in diethyl ether. Causality: The HCl instantly protonates the triethylamine, destroying the basic catalyst and completely halting the Michael addition.

  • Analysis: Analyze the organic layer via GC-FID. Plot the ratio of the enone peak area to the dodecane peak area over time to extract the pseudo-first-order rate constants.

Workflow Step1 1. Substrate + IS Equilibration (25°C) Step2 2. Thiol & Base Addition Step1->Step2 Step3 3. Aliquot Sampling & Acid Quench Step2->Step3 Step4 4. GC-FID Kinetic Analysis Step3->Step4

Step-by-step workflow for the comparative kinetic assay of thiol Michael additions.

Protocol B: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective: Evaluate dienophile competency under forcing conditions. Self-Validation Mechanism: Running the reactions in parallel under identical cryogenic conditions with a highly active Lewis acid ensures that any failure to react is strictly an intrinsic property of the substrate, not a failure of the methodology.

  • Preparation: Flame-dry two Schlenk flasks and purge with argon. Add 1.0 mmol of the respective enone and 10 mL of anhydrous CH₂Cl₂ to each. Cool the solutions to -78°C using a dry ice/acetone bath.

  • LUMO Lowering: Add 0.1 mmol of Niobium(V) chloride (NbCl₅) to each flask. Causality: NbCl₅ coordinates to the carbonyl oxygen, withdrawing electron density and drastically lowering the LUMO of the enone, which is required to facilitate the reaction at low temperatures and achieve high endo stereoselectivity[1].

  • Diene Addition: Slowly add 3.0 mmol of freshly cracked cyclopentadiene to each flask.

  • Incubation & Workup: Stir the reactions for 4 hours at -78°C. Quench cold by adding 5 mL of saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure.

  • Analysis: Evaluate the crude mixtures via ¹H-NMR. 2-CHX will show >90% conversion to the endo-adduct, while 2,6-DMCHX will yield exclusively unreacted starting material due to insurmountable steric repulsion at the transition state.

Sources

Comparative

A Comparative Guide to Validating HPLC Purity Methods for 2,6-Dimethyl-2-cyclohexen-1-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,6-Dimethyl-2-cyclohexen-1-one, a versatile intermediate, ensuring its purity requires analytical methods that are not just precise and accurate, but demonstrably robust and reliable. This guide provides a comprehensive, field-proven comparison of strategies for validating a High-Performance Liquid Chromatography (HPLC) method intended for this purpose. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and comparing two distinct reversed-phase HPLC approaches to illustrate how column chemistry and mobile phase selection can impact method performance and validation outcomes.

This guide is structured to empower you, the researcher, scientist, or drug development professional, to design and execute a validation plan that is scientifically sound, efficient, and compliant with global regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Foundation: Method Development and the Analytical Target Profile (ATP)

Before a single validation experiment is run, the method's goals must be clearly defined in an Analytical Target Profile (ATP). For a purity assay, the ATP mandates that the method must be able to accurately quantify 2,6-Dimethyl-2-cyclohexen-1-one and separate it from any process-related impurities and potential degradation products. This is the definition of a "stability-indicating" method.[2][3][4]

To explore the validation process, we will consider two hypothetical, yet plausible, HPLC methods developed for 2,6-Dimethyl-2-cyclohexen-1-one. This compound is a moderately polar, non-ionic cyclic ketone, making it well-suited for reversed-phase chromatography. Our comparison will center on how different stationary phase selectivities influence the validation process.

ParameterMethod A: The WorkhorseMethod B: Alternative Selectivity
Column Standard L1 C18 (e.g., 150 x 4.6 mm, 5 µm)L11 Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: WaterB: Methanol
Gradient 50% B to 90% B over 15 minutes60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 235 nmUV at 235 nm
Injection Vol. 10 µL10 µL
Rationale The C18 column is a universal choice providing robust hydrophobic retention.[5]The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions, which can be advantageous for separating aromatic impurities or closely related structures.[1]

The Validation Master Plan: A Workflow for Confidence

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[6] The entire process should be governed by a pre-approved validation protocol that details the procedures and acceptance criteria for each validation parameter.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol SST_Dev System Suitability Criteria Definition Protocol->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Summarize & Conclude) Robustness->Report SOP Routine Use SOP Report->SOP

Caption: A typical workflow for HPLC method validation.

Comparative Evaluation of Validation Parameters

Specificity (and Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, this is the most critical parameter.

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of 2,6-Dimethyl-2-cyclohexen-1-one at approximately 1 mg/mL.

  • Expose the solutions to a range of stress conditions designed to induce degradation (typically aiming for 5-20% degradation).

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (in solution and solid state).

    • Photolytic: Expose to UV/Vis light (ICH Q1B) for a defined period.

  • Analyze the unstressed sample, a blank (diluent), and all stressed samples.

  • Utilize a photodiode array (PDA) detector to assess peak purity of the main 2,6-Dimethyl-2-cyclohexen-1-one peak in all chromatograms. The peak should be spectrally pure, and there should be no co-eluting peaks.

Comparative Data & Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (Rs) from closest degradant (Oxidative) 1.82.5Rs > 1.5
Peak Purity (Angle vs. Threshold) Pass (Angle < Threshold)Pass (Angle < Threshold)Peak purity angle must be less than the threshold.
Mass Balance 98.5%99.2%~95-105%

Expertise & Experience: Method B, using the Phenyl-Hexyl column, shows superior resolution for the primary oxidative degradant. This is likely due to π-π interactions between the phenyl rings of the stationary phase and an aromatic degradant, providing a different separation mechanism than the purely hydrophobic interactions of the C18 column.[1] While both methods pass, Method B provides a greater margin of safety and is thus a more robust stability-indicating method.

Linearity and Range

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of the 2,6-Dimethyl-2-cyclohexen-1-one reference standard.

  • Create a series of at least five concentrations by serial dilution. For a purity method, the range should, at a minimum, cover from the reporting limit of impurities to 120% of the assay specification. A typical range is 50% to 150% of the nominal concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data & Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range Studied 0.5 - 150 µg/mL0.5 - 150 µg/mLCover the intended analytical range.
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Y-intercept (% of 100% response) 0.8%0.4%Should be insignificant relative to the response at 100% level.

Trustworthiness: Both methods demonstrate excellent linearity. The slightly higher correlation coefficient and lower y-intercept of Method B suggest a marginally better fit, but both are well within typical acceptance criteria and are considered reliable.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For a purity assay, it is often determined by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the 2,6-Dimethyl-2-cyclohexen-1-one reference standard at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150%).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

Comparative Data & Analysis:

Concentration LevelMethod A (C18) - % Recovery (Mean ± SD)Method B (Phenyl-Hexyl) - % Recovery (Mean ± SD)Acceptance Criteria
50% 99.1 ± 0.8%99.5 ± 0.6%98.0 - 102.0%
100% 100.2 ± 0.5%100.1 ± 0.4%98.0 - 102.0%
150% 100.5 ± 0.6%100.3 ± 0.5%98.0 - 102.0%

Expertise & Experience: Both methods demonstrate excellent accuracy, with all recovery values falling squarely within the typical acceptance range for an API assay. The slightly lower standard deviations in Method B suggest marginally better precision, which contributes to overall method reliability.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data & Analysis:

Precision LevelMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability (n=6) 0.7%0.5%%RSD ≤ 2.0%
Intermediate Precision (n=12 total) 1.1%0.9%%RSD ≤ 2.0%

Trustworthiness: Both methods are highly precise. The consistently lower %RSD values for Method B indicate it is slightly more precise, which is a desirable characteristic for a quality control method where consistency is paramount.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted as the LOQ.

Comparative Data & Analysis:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.15 µg/mL (S/N = 3.2)0.12 µg/mL (S/N = 3.3)Must be determined and justified.
LOQ (µg/mL) 0.50 µg/mL (S/N = 10.5)0.40 µg/mL (S/N = 10.2)Must be determined and validated with respect to precision and accuracy.

Expertise & Experience: Method B demonstrates slightly better sensitivity. This could be due to subtle differences in peak shape (e.g., less tailing) afforded by the Phenyl-Hexyl column for this specific analyte, leading to a better signal-to-noise ratio at low concentrations.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol (One-Factor-at-a-Time or Design of Experiments - DoE):

  • Identify critical method parameters that could be subject to variation.

  • Deliberately vary these parameters within a realistic range. Examples include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Organic Content (e.g., ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on critical responses like retention time, resolution, and tailing factor.

Robustness cluster_factors Input Factors (Deliberate Variations) cluster_responses Output Responses (Monitored Effects) center HPLC Method Robustness RT Retention Time center->RT Res Resolution center->Res Tailing Tailing Factor center->Tailing Flow Flow Rate (± 10%) Flow->center Temp Temperature (± 5°C) Temp->center MP Mobile Phase Composition (± 2%) MP->center

Caption: Factors and responses evaluated during a robustness study.

Comparative Data & Analysis:

Varied ParameterMethod A (C18) - Effect on Resolution (Rs)Method B (Phenyl-Hexyl) - Effect on Resolution (Rs)Acceptance Criteria
Flow Rate +10% Rs decreased from 2.1 to 1.7Rs decreased from 2.8 to 2.4System suitability criteria must be met (e.g., Rs > 1.5).
Temp +5°C Minimal changeMinimal changeSystem suitability criteria must be met.
Organic % +2% Rs decreased from 2.1 to 1.6Rs decreased from 2.8 to 2.2System suitability criteria must be met.

Trustworthiness: Both methods are robust. However, Method B maintains a significantly higher resolution under all varied conditions. This provides a larger "design space" for the method, meaning it is less likely to fail due to minor day-to-day variations in the laboratory, making it the more reliable choice for long-term routine use.

System Suitability Testing (SST): The Pre-Flight Check

While not part of formal validation, System Suitability Testing is a critical component of the overall system.[5] It is performed before any sample analysis to ensure the chromatographic system is performing adequately on that day. Based on the validation data, appropriate SST limits are established.

SST ParameterTypical Acceptance Criteria
Tailing Factor (Symmetry) ≤ 2.0
Resolution (Rs) between analyte and critical pair ≥ 1.5 (Method A), ≥ 2.0 (Method B)
Precision (%RSD of 5 replicate injections) ≤ 1.0%

Conclusion and Method Recommendation

This comparative guide demonstrates that a successful HPLC method validation is more than the generation of passing numbers; it is about understanding the performance characteristics of the method in depth. Both the C18-based Method A and the Phenyl-Hexyl-based Method B were successfully validated according to ICH guidelines.

Performance CharacteristicMethod A (C18)Method B (Phenyl-Hexyl)Recommendation
Specificity/Resolution GoodExcellentMethod B is superior for stability studies.
Linearity ExcellentExcellentBoth are equivalent.
Accuracy ExcellentExcellentBoth are equivalent.
Precision ExcellentExcellentMethod B shows slightly better precision.
Sensitivity (LOQ) GoodExcellentMethod B is preferred for trace impurity analysis.
Robustness GoodExcellentMethod B offers a wider operational design space.

Final Recommendation:

  • Method A (C18) is a perfectly acceptable and validatable method. It would be suitable for routine quality control where the impurity profile is well-understood and consistent.

  • Method B (Phenyl-Hexyl) is the superior choice. Its alternative selectivity provides a greater resolution for critical impurity pairs, it demonstrates slightly better precision and sensitivity, and its superior robustness makes it more reliable for long-term use across different laboratories and in stability programs where unexpected degradation products may appear.

By investing the time to compare different chromatographic conditions during development and validation, laboratories can select and implement an analytical method that is not only compliant but is truly fit for its intended purpose, ensuring the quality and safety of the final pharmaceutical product.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
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  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. (2025, November 3).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16). YouTube.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). IAEA.
  • Hplc method development and validation: an overview. (n.d.). SciSpace.
  • Forced Degradation in HPLC Methods. (2010, June 15). Scribd.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online.
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22).
  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate.
  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP).
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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.).
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  • Development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. (n.d.).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.

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Validation

A Comparative Guide to the Catalytic Reduction of 2,6-Dimethyl-2-cyclohexen-1-one: Methods, Performance, and Protocols

The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to valuable saturated ketones, chiral allylic alcohols, and saturated alcohols that serve as key i...

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Author: BenchChem Technical Support Team. Date: April 2026

The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to valuable saturated ketones, chiral allylic alcohols, and saturated alcohols that serve as key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. 2,6-Dimethyl-2-cyclohexen-1-one presents a structurally relevant and sterically hindered substrate, making its selective reduction a compelling case study for comparing the efficacy of modern catalytic methodologies.

This guide provides an in-depth comparative analysis of various catalytic systems for the reduction of 2,6-dimethyl-2-cyclohexen-1-one. We move beyond mere procedural descriptions to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers in choosing the optimal system for their specific synthetic goals. The discussion is grounded in experimental data, detailed protocols, and authoritative references to ensure scientific integrity and practical utility.

Strategic Overview: The Challenge of Selectivity

The reduction of an α,β-unsaturated ketone like 2,6-dimethyl-2-cyclohexen-1-one offers multiple potential outcomes. A catalyst can target the carbon-carbon double bond (C=C), the carbon-oxygen double bond (C=O), or both. The primary challenge lies in achieving high chemoselectivity for one of these pathways. Furthermore, for many applications, controlling the stereochemistry to yield a single enantiomer is paramount.

Reaction_Pathways A 2,6-Dimethyl-2-cyclohexen-1-one B 2,6-Dimethylcyclohexanone (Saturated Ketone) A->B 1,4-Reduction (C=C) C 2,6-Dimethyl-2-cyclohexen-1-ol (Allylic Alcohol) A->C 1,2-Reduction (C=O) D 2,6-Dimethylcyclohexanol (Saturated Alcohol) B->D Reduction C->D Reduction

Caption: Possible reduction pathways for 2,6-dimethyl-2-cyclohexen-1-one.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the reaction's outcome. We will compare four major classes of catalysts: heterogeneous, homogeneous, organocatalytic, and biocatalytic systems. Each possesses distinct advantages in terms of selectivity, scalability, cost, and operational simplicity.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are prized for their ease of separation and reusability, making them highly suitable for industrial applications.[1] For the reduction of enones, transition metals supported on solid matrices are most common.

  • Palladium on Carbon (Pd/C): This is the preeminent catalyst for the chemoselective hydrogenation of carbon-carbon double bonds.[2] In the presence of H₂, Pd/C will almost exclusively yield the saturated ketone, 2,6-dimethylcyclohexanone. The reaction proceeds under mild conditions and typically goes to completion with high yields.[3]

  • Other Noble Metals (Pt, Rh, Ru): While also effective for hydrogenation, platinum, rhodium, and ruthenium catalysts can exhibit different selectivities. For instance, under certain conditions, ruthenium and rhodium catalysts may lead to over-reduction, producing the saturated alcohol.[3] The selectivity is often highly dependent on the support, solvent, and reaction conditions.

  • Meerwein-Ponndorf-Verley (MPV) Catalysts: For selective 1,2-reduction of the carbonyl group, heterogeneous MPV catalysts, such as indium alkoxides grafted onto mesoporous silica (e.g., In(O-i-Pr)₃-MCM-41), offer a valuable alternative.[4] This transfer hydrogenation uses a simple alcohol like isopropanol as the hydride source, avoiding the need for high-pressure H₂ gas. The steric hindrance from the methyl groups on the cyclohexenone can, however, lead to lower reaction rates compared to unsubstituted enones.[4]

Homogeneous Catalysis: Precision and Asymmetry

Homogeneous catalysts, being soluble in the reaction medium, often exhibit higher activity and selectivity than their heterogeneous counterparts. Their true power lies in the ability to achieve high levels of enantioselectivity through the use of chiral ligands.

  • Noyori-type Asymmetric Hydrogenation: For the asymmetric 1,2-reduction to form chiral allylic alcohols, the catalysts developed by Ryōji Noyori are unparalleled.[5] These are typically ruthenium complexes featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[6][7] This "metal-ligand bifunctional" catalysis effects highly enantioselective hydrogenation of the C=O group, making it a method of choice for producing enantiopure allylic alcohols.[8]

  • Copper Hydride Catalysis: For selective 1,4-conjugate reduction, the hexameric copper hydride complex [(Ph₃P)CuH]₆, known as Stryker's reagent, is exceptionally effective.[9][10] It delivers a hydride to the β-carbon of the enone, leading exclusively to the saturated ketone. While stoichiometric use is common, it can be used catalytically under an atmosphere of H₂.[9][10]

  • Iridium-Catalyzed Transfer Hydrogenation: Iridium complexes can be tailored for highly selective 1,4-reduction of α,β-unsaturated ketones using formic acid as a mild and safe hydride source.[11] This method shows excellent chemoselectivity, leaving the carbonyl group intact.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the cost and potential toxicity of transition metals. For enone reduction, the mechanism typically involves the formation of a chiral iminium ion.

  • Chiral Secondary Amines: Catalysts such as chiral imidazolidinones, developed by MacMillan and others, can activate the enone towards reduction.[12] In the presence of a hydride donor like Hantzsch ester, these catalysts facilitate the highly enantioselective conjugate reduction of the C=C bond.[12] This biomimetic approach is operationally simple, often running under aerobic conditions with wet solvents.[12]

Biocatalysis: Nature's Solution

Enzymes offer exquisite selectivity under mild, aqueous conditions. For the reduction of 2,6-dimethyl-2-cyclohexen-1-one, ene-reductases are particularly relevant.

  • Ene-Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, use a nicotinamide cofactor (NAD(P)H) to deliver a hydride to the C=C double bond with exceptional stereoselectivity.[13] A cofactor regeneration system, such as using glucose and glucose dehydrogenase, is typically employed to make the process economical.[13] This method provides a green and highly effective route to enantiopure saturated ketones.

Performance Data Summary

The following table summarizes the expected performance of each catalyst class for the reduction of 2,6-dimethyl-2-cyclohexen-1-one, providing a basis for method selection.

Catalyst ClassSpecific ExampleTarget BondSelectivityTypical Yield (%)ee (%)Key AdvantagesKey Disadvantages
Heterogeneous 5% Pd/C, H₂C=C (1,4)High Chemo>95N/AReusable, scalable, easy workupLimited stereocontrol
Heterogeneous In(O-i-Pr)₃-MCM-41C=O (1,2)High Chemo70-85N/AH₂-free, mild conditionsSlower rates for hindered substrates[4]
Homogeneous RuCl₂[(S)-BINAP][(S,S)-DPEN]C=O (1,2)High Chemo & Enantio>95>98Exceptional enantioselectivity[14]Costly ligands, metal contamination
Homogeneous [(Ph₃P)CuH]₆C=C (1,4)High Chemo>95N/AVery high chemoselectivityAir-sensitive, often stoichiometric
Organocatalysis Chiral ImidazolidinoneC=C (1,4)High Chemo & Enantio85-9590-99Metal-free, operational simplicity[12]Higher catalyst loading needed
Biocatalysis Ene-Reductase (OYE)C=C (1,4)High Chemo & Enantio>90>99Green, high ee, mild conditionsRequires specific enzyme/cofactor

Detailed Experimental Protocols

The causality behind experimental choices is critical. The following protocols are designed to be self-validating systems, with explanations for each step.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Catalyst and Substrate B Prepare Inert Atmosphere (if required) A->B C Add Solvent and Reagents B->C D Set Temperature and Pressure C->D E Monitor Reaction (TLC, GC) D->E F Quench Reaction E->F G Separate Catalyst (Filtration/Extraction) F->G H Purify Product (Chromatography) G->H I Determine Yield (NMR, GC) H->I J Determine Purity I->J K Determine Enantiomeric Excess (Chiral HPLC/GC) I->K

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Method Validation for 2,6-Dimethyl-2-cyclohexen-1-one in Complex Matrices

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,6-Dimethyl-2-cyclohexen-1-one. We will delve in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,6-Dimethyl-2-cyclohexen-1-one. We will delve into the nuanced challenges presented by complex sample matrices, such as those encountered in food and beverage, environmental, and pharmaceutical stability studies.

The core of this document is not merely a list of procedural steps but an in-depth exploration of the scientific rationale behind each decision in the validation process. Our objective is to establish a self-validating analytical system that ensures data integrity, accuracy, and reproducibility, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: 2,6-Dimethyl-2-cyclohexen-1-one

2,6-Dimethyl-2-cyclohexen-1-one is a semi-volatile alpha,beta-unsaturated ketone. Its presence can be significant as a flavor component, a potential contaminant, or a degradation product. The analytical difficulty arises from its volatility and the often-overwhelming complexity of the sample matrix, which can introduce significant interference and matrix effects, complicating accurate quantification.[1]

Gas Chromatography is the natural choice for separating this volatile analyte, while Mass Spectrometry provides the requisite selectivity and sensitivity for confident identification and quantification, even at trace levels.[2]

Part 1: A Validated GC-MS Methodology

A successful validation begins with a well-defined and optimized analytical method. The following protocol is a robust starting point, leveraging Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation—a technique ideal for isolating volatile analytes from non-volatile matrix components without the use of solvents.[3]

Experimental Protocol: HS-SPME-GC-MS
  • Sample Preparation & Extraction (HS-SPME):

    • Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.[4]

    • Spike with an appropriate internal standard (IS), such as Cyclohexanone-d4, to a final concentration of 50 ng/g. The use of a stable isotope-labeled analog of a similar compound is a best-practice approach to compensate for matrix effects and variability during extraction and injection.[5]

    • Immediately seal the vial with a PTFE/silicone septum.

    • Incubate the vial at 70°C for 60 minutes with agitation to facilitate the equilibration of 2,6-Dimethyl-2-cyclohexen-1-one between the sample and the headspace.[3]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 60 minutes at 70°C to adsorb the analytes. This fiber type is effective for a broad range of volatile and semi-volatile compounds.

    • Desorb the fiber in the GC inlet at 250°C for 4 minutes in splitless mode to ensure the complete transfer of analytes to the analytical column.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. This phase provides excellent separation for a wide variety of volatile compounds.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 5 min). This program allows for the separation of the target analyte from other volatile components.[7]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for optimal sensitivity and selectivity.[7]

      • Target Ions for 2,6-Dimethyl-2-cyclohexen-1-one (C8H12O, MW: 124.18):

        • Quantifier Ion: m/z 124

        • Qualifier Ions: m/z 82, 95

      • Target Ions for Cyclohexanone-d4 (IS):

        • Quantifier Ion: m/z 102

        • Qualifier Ions: m/z 60, 72

GC_MS_Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Interference Check) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision {Precision | {Repeatability | Intermediate}} Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or SD Method) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Generate Final Validation Report DataAnalysis->Report

Caption: Workflow for GC-MS Method Validation.

Method Validation Parameters (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following parameters must be rigorously evaluated.

Validation ParameterAcceptance Criteria (Typical)
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity (R²) ≥ 0.995 over the defined range.
Range The interval providing acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 80% to 120% for analyte-spiked matrix samples at three concentration levels (low, mid, high).
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20%
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable accuracy and precision.
Robustness No significant impact on results from minor, deliberate changes in method parameters (e.g., oven ramp rate ±1°C/min, incubation temp ±2°C).

Table 1: ICH-based validation parameters and typical acceptance criteria.[8]

To ensure trustworthiness, a System Suitability Test (SST) must be performed before each analytical run. This involves injecting a standard solution to verify chromatographic performance (e.g., peak shape, resolution) and instrument sensitivity.

Part 2: Performance Data & Method Comparison

While the exact performance will depend on the specific matrix and instrumentation, the described GC-MS method can be expected to yield the following representative data.

Performance MetricRepresentative Value
Linearity Range 5 – 500 ng/g
Correlation Coefficient (R²) > 0.998
Accuracy (Recovery) 92% – 108%
Precision (RSD) < 10%
LOD ~1 ng/g
LOQ ~5 ng/g

Table 2: Representative performance characteristics for the HS-SPME-GC-MS method. These values are based on typical performance for similar volatile analytes in complex matrices.[3][9]

Comparison with an Alternative Method: HPLC-UV with DNPH Derivatization

For less volatile ketones or when GC-MS is unavailable, High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative. This approach requires pre-column derivatization, typically with 2,4-dinitrophenylhydrazine (DNPH), to make the ketone detectable by a UV detector.[10]

FeatureHS-SPME-GC-MS HPLC-UV (with DNPH Derivatization)
Principle Volatilization, chromatographic separation based on boiling point/polarity, and detection by mass-to-charge ratio.Chemical derivatization followed by liquid chromatographic separation based on polarity and UV absorbance detection.
Sample Prep Simple, automated headspace extraction. No organic solvents required.Multi-step: derivatization reaction, potential liquid-liquid or solid-phase extraction to remove excess reagent, solvent evaporation, and reconstitution.[11]
Selectivity Very High. Mass spectrometer provides definitive identification based on mass fragments, minimizing matrix interference.Moderate. Relies on chromatographic retention time. Co-eluting compounds with similar UV absorbance can interfere.
Sensitivity (LOQ) High. Typically in the low ng/g (ppb) range.Moderate. Typically in the mid-to-high ng/g (ppb) range.
Run Time ~20-30 minutes per sample.~15-40 minutes per sample, but sample preparation is significantly longer.
Throughput High, especially with automation.Lower due to extensive manual sample preparation.
Analytes Ideal for volatile and semi-volatile compounds.Suitable for a wider range of carbonyls, including non-volatile ones.

Table 3: Objective comparison of GC-MS and HPLC-UV for the analysis of 2,6-Dimethyl-2-cyclohexen-1-one.

Method_Selection Start Start: Need to quantify 2,6-Dimethyl-2- cyclohexen-1-one Volatility Is the analyte volatile enough for GC? Start->Volatility Concentration Is concentration < 50 ng/g (ppb)? Volatility->Concentration Yes HPLC Alternative Method: HPLC-UV with DNPH Derivatization Volatility->HPLC No Matrix Is the matrix highly complex with potential interferences? Concentration->Matrix Yes Concentration->HPLC No GCMS Recommended Method: HS-SPME-GC-MS Matrix->GCMS Yes Matrix->HPLC No Other Consider alternative (e.g., LC-MS/MS)

Caption: Decision tree for analytical method selection.

Conclusion

For the specific task of quantifying 2,6-Dimethyl-2-cyclohexen-1-one in complex matrices, the HS-SPME-GC-MS method stands as the superior choice . Its high selectivity, excellent sensitivity, and streamlined, solvent-free sample preparation process provide a robust and efficient analytical solution. The validation process, when executed according to established guidelines like ICH Q2(R1), ensures that the method produces reliable, accurate, and defensible data critical for researchers, scientists, and drug development professionals. While HPLC-UV offers a viable alternative, it is generally hampered by lower selectivity and a more laborious sample preparation workflow. The ultimate choice of method should always be guided by the specific requirements of the analysis, as outlined in the decision tree above.

References

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). Clinica Chimica Acta. Available at: [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). PubMed. Available at: [Link]

  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (n.d.). PMC. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). SpringerLink. Available at: [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023). PubMed. Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Journal of Chromatographic Science. Available at: [Link]

  • A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C. (2024). PubMed. Available at: [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). PMC. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). SpringerLink. Available at: [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (n.d.). Frontiers. Available at: [Link]

  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). ResearchGate. Available at: [Link]

  • A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. (2024). UNICAM. Available at: [Link]

  • A new method for the detection of aldehydes and ketones in automotive interior parts is here. (n.d.). EXPEC TECHNOLOGY. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). EMA. Available at: [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2018). Brieflands. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025). ResearchGate. Available at: [Link]

  • Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. (2025). ResearchGate. Available at: [Link]

  • Applications of GC-MS. (n.d.). Impactfactor.org. Available at: [Link]

  • Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. (n.d.). Fisher Scientific. Available at: [Link]

  • Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. (n.d.). Global Journals. Available at: [Link]

  • First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages. (2025). PMC. Available at: [Link]

Sources

Validation

Spectroscopic comparison of 2,6-Dimethyl-2-cyclohexen-1-one constitutional isomers

In the fields of synthetic chemistry, natural product analysis, and drug development, the precise identification of constitutional isomers is a critical step. Molecules sharing the same molecular formula (C₈H₁₂O) but dif...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of synthetic chemistry, natural product analysis, and drug development, the precise identification of constitutional isomers is a critical step. Molecules sharing the same molecular formula (C₈H₁₂O) but differing in the connectivity of their atoms, such as the isomers of dimethyl-2-cyclohexen-1-one, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 2,6-dimethyl-2-cyclohexen-1-one and two of its constitutional isomers, 3,5-dimethyl-2-cyclohexen-1-one and 4,4-dimethyl-2-cyclohexen-1-one, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, the rationale behind selecting these particular analytical techniques is their complementary nature. NMR spectroscopy provides a detailed map of the carbon and hydrogen framework, IR spectroscopy identifies key functional groups and their electronic environment, and Mass Spectrometry reveals the molecular weight and fragmentation patterns, which act as a structural fingerprint. This multi-faceted approach ensures a high degree of confidence in structural elucidation and differentiation.

Molecular Structures of the Isomers

The positioning of the two methyl groups on the cyclohexenone ring is the defining structural difference among these isomers. This variation in substitution directly influences the electronic environment of the nuclei and bonds within each molecule, leading to unique spectroscopic signatures.

G cluster_0 2,6-Dimethyl-2-cyclohexen-1-one cluster_1 3,5-Dimethyl-2-cyclohexen-1-one cluster_2 4,4-Dimethyl-2-cyclohexen-1-one Isomer_A Isomer_A Isomer_B Isomer_B Isomer_C Isomer_C

Figure 1: Constitutional isomers of Dimethyl-2-cyclohexen-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals for each proton are highly sensitive to the local electronic environment and the proximity of neighboring protons.

Causality of Spectral Differences:

  • Vinylic Protons: The chemical shift of the proton on the C=C double bond is a key diagnostic marker. Its position is influenced by the substitution on the double bond.

  • Methyl Protons: The chemical shifts of the methyl group protons will vary significantly depending on whether they are attached to an sp² (vinylic) or sp³ (aliphatic) carbon. Vinylic methyl groups are deshielded and appear further downfield.

  • Aliphatic Protons: The protons on the saturated part of the ring will exhibit complex splitting patterns due to coupling with their neighbors. The presence of a gem-dimethyl group in 4,4-dimethyl-2-cyclohexen-1-one simplifies a portion of the spectrum by creating a singlet for the methyl protons and removing a proton from that carbon.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Proton Assignment 2,6-Dimethyl-2-cyclohexen-1-one (Predicted) 3,5-Dimethyl-2-cyclohexen-1-one [1][2]4,4-Dimethyl-2-cyclohexen-1-one [3]
Vinylic H ~6.5-6.8 ppm (m)~5.8 ppm (s)5.84 ppm (d) & 6.66 ppm (d)
Vinylic CH₃ ~1.8-2.0 ppm (s)~1.9 ppm (s)N/A
Aliphatic CH₃ ~1.1 ppm (d)~1.1 ppm (d)1.17 ppm (s)
Aliphatic CH/CH₂ ~1.8-2.5 ppm (m)~2.0-2.4 ppm (m)1.87 ppm (t) & 2.46 ppm (t)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

Carbon NMR (¹³C NMR) provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Causality of Spectral Differences:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is typically in the range of 190-210 ppm. Its exact position can be subtly influenced by the substitution pattern on the ring.

  • Olefinic Carbons (C=C): These carbons resonate between 120-160 ppm. The degree of substitution on the double bond significantly affects their chemical shifts.

  • Aliphatic Carbons: Carbons in the saturated portion of the ring appear at higher fields (further upfield). The presence of a quaternary carbon in 4,4-dimethyl-2-cyclohexen-1-one is a clear distinguishing feature.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbon Assignment 2,6-Dimethyl-2-cyclohexen-1-one [4]3,5-Dimethyl-2-cyclohexen-1-one [2]4,4-Dimethyl-2-cyclohexen-1-one [3][4]
C=O ~202.1 ppm~199.3 ppm199.6 ppm
C=C (Substituted) ~133.5 ppm~162.1 ppm159.9 ppm
C=C (Unsubstituted) ~142.0 ppm~126.3 ppm126.9 ppm
Quaternary C N/AN/A34.4 ppm
Aliphatic CH/CH₂ ~43.9, 34.0, 29.8 ppm~45.3, 31.0 ppm36.1, 32.8 ppm
CH₃ ~15.9, 15.5 ppm~23.8, 21.3 ppm27.7 ppm (2C)

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For these isomers, the most informative region of the spectrum is where the C=O (carbonyl) and C=C (alkene) stretching vibrations appear.

Causality of Spectral Differences:

  • C=O Stretch: The absorption frequency of the carbonyl group in an α,β-unsaturated ketone is lower than that of a saturated ketone due to conjugation. This conjugation allows for delocalization of electron density, which weakens the C=O double bond and lowers the energy (and frequency) required to excite its stretching vibration. The position of the methyl groups can subtly alter the degree of this conjugation and thus the C=O stretching frequency.

  • C=C Stretch: The C=C stretching vibration for a conjugated system also provides a diagnostic peak. Its intensity and position can be influenced by the substitution pattern around the double bond.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode 2,6-Dimethyl-2-cyclohexen-1-one (Predicted) 3,5-Dimethyl-2-cyclohexen-1-one [5]4,4-Dimethyl-2-cyclohexen-1-one [6]
C=O Stretch ~1675 cm⁻¹~1660-1670 cm⁻¹~1682 cm⁻¹
C=C Stretch ~1630 cm⁻¹~1620-1630 cm⁻¹~1620 cm⁻¹
sp³ C-H Stretch ~2850-2960 cm⁻¹~2870-2960 cm⁻¹~2870-2960 cm⁻¹
sp² C-H Stretch ~3020-3040 cm⁻¹Not prominent~3030-3050 cm⁻¹

Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight of the compounds and insights into their structure through analysis of their fragmentation patterns. All three isomers will have the same molecular ion peak (M⁺) at an m/z of 124, corresponding to their shared molecular formula C₈H₁₂O. Differentiation, therefore, relies on the relative abundances of the fragment ions.

Causality of Fragmentation Differences: The stability of the carbocations and radical cations formed upon ionization and fragmentation dictates the observed mass spectrum. The location of the methyl groups influences which fragmentation pathways are favored. For example, McLafferty rearrangements and alpha-cleavages are common fragmentation pathways for ketones and their likelihood and resulting fragments will differ based on the isomer's structure.

G Isomer_C 4,4-Dimethyl-2-cyclohexen-1-one (m/z = 124) Fragment_1 Loss of CH₃• (m/z = 109) Isomer_C->Fragment_1 α-cleavage Fragment_2 Retro-Diels-Alder (m/z = 68) Isomer_C->Fragment_2 RDA Fragment_3 Loss of CO (from m/z 109) (m/z = 81) Fragment_1->Fragment_3

Figure 2: Key fragmentation pathways for 4,4-dimethyl-2-cyclohexen-1-one.

Table 4: Comparative Mass Spectrometry Data (m/z and relative intensity)

Key Fragment (m/z) 2,6-Dimethyl-2-cyclohexen-1-one [4]3,5-Dimethyl-2-cyclohexen-1-one [7]4,4-Dimethyl-2-cyclohexen-1-one [8]
124 (M⁺) 47%35%30%
109 (M-15) 20%25%28%
96 (M-28) 15%100% (Base Peak)45%
82 100% (Base Peak)30%50%
68 Not prominent20%100% (Base Peak)
54 28%40%40%

The base peak (the most abundant fragment) is a particularly useful diagnostic tool. For 2,6-dimethyl-2-cyclohexen-1-one, the base peak is at m/z 82. For 3,5-dimethyl-2-cyclohexen-1-one, it is at m/z 96, and for 4,4-dimethyl-2-cyclohexen-1-one, the base peak is at m/z 68, likely resulting from a retro-Diels-Alder reaction. These distinct base peaks allow for straightforward differentiation of the isomers by mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G Prep Sample Preparation Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 5-10 mg in 0.6 mL CDCl₃ with TMS Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 20-30 mg in 0.6 mL CDCl₃ with TMS Process Data Processing Acq_H1->Process Acq_C13->Process Analysis Spectral Analysis Process->Analysis Fourier Transform, Phase & Baseline Correction

Sources

Comparative

A Senior Application Scientist's Guide to Scalable 2,6-Dimethyl-2-cyclohexen-1-one Production: A Comparative Benchmarking Study

This guide provides an in-depth comparison of synthetic routes for the scalable production of 2,6-dimethyl-2-cyclohexen-1-one, a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of synthetic routes for the scalable production of 2,6-dimethyl-2-cyclohexen-1-one, a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. As researchers and process chemists, our objective extends beyond mere synthesis; we seek routes that are not only high-yielding but also robust, cost-effective, safe, and environmentally conscious. This document moves beyond a simple recitation of protocols to offer a critical analysis of the underlying chemistry, empowering you to make informed decisions for your specific production needs. We will dissect four primary synthetic strategies, providing detailed experimental protocols, comparative data, and a discussion of the practical considerations for scale-up.

The Strategic Importance of 2,6-Dimethyl-2-cyclohexen-1-one

The substituted cyclohexenone motif is a cornerstone in organic synthesis, serving as a versatile building block for more complex molecular architectures. Specifically, the 2,6-dimethyl substitution pattern is crucial for introducing specific stereocenters and influencing the reactivity of the enone system, making it a key precursor in the total synthesis of natural products and active pharmaceutical ingredients. The challenge lies in producing this intermediate on a large scale without compromising purity, yield, or operational safety.

Comparative Analysis of Synthetic Routes

We will evaluate four distinct and industrially relevant pathways to 2,6-dimethyl-2-cyclohexen-1-one:

  • Route 1: The Classic Robinson Annulation

  • Route 2: Enamine-Mediated Synthesis via Stork Alkylation

  • Route 3: Diels-Alder [4+2] Cycloaddition

  • Route 4: Dehydrogenation of 2,6-Dimethylcyclohexanone

Route 1: The Robinson Annulation

The Robinson annulation is a venerable and powerful ring-forming reaction that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2] This tandem process is highly effective for creating α,β-unsaturated ketones from a methyl vinyl ketone (or a surrogate) and a ketone enolate.[3][4]

Causality of Experimental Choices: The choice of a ketone precursor that can generate a specific enolate is critical. For our target, we would ideally start with a pentan-2-one derivative to provide the necessary carbon backbone. The base is chosen to favor the Michael addition while being strong enough to subsequently catalyze the intramolecular aldol condensation.

Experimental Protocol: Robinson Annulation

  • Enolate Formation & Michael Addition: To a solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent like ethanol or THF, add a catalytic amount of a base such as sodium ethoxide (0.1 eq).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10°C to control the exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours to ensure the completion of the Michael addition, forming the intermediate 1,5-diketone.

  • Aldol Condensation & Dehydration: Add an additional portion of sodium ethoxide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup and Purification: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2,6-dimethyl-2-cyclohexen-1-one.

Diagram: Robinson Annulation Pathway

G Start 3-Methyl-2-butanone + Methyl Vinyl Ketone Michael Michael Addition (Base Catalyzed) Start->Michael Diketone Intermediate 1,5-Diketone Michael->Diketone Aldol Intramolecular Aldol Condensation (Base, Heat) Diketone->Aldol Product 2,6-Dimethyl-2-cyclohexen-1-one Aldol->Product

Caption: Robinson annulation workflow for target synthesis.

Route 2: Enamine-Mediated Synthesis

The Stork enamine synthesis offers a milder alternative to traditional base-catalyzed alkylations and annulations. This route involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile. For our target, an enamine derived from 3-pentanone can react with acrolein.[5]

Causality of Experimental Choices: Pyrrolidine is a commonly used secondary amine because it reliably forms enamines with ketones and the resulting enamines exhibit good reactivity. The reaction with acrolein is a Michael-type addition followed by an intramolecular cyclization and hydrolysis sequence. Using benzene as a solvent allows for azeotropic removal of water during enamine formation, driving the equilibrium towards the product.[5]

Experimental Protocol: Enamine Synthesis

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine N-(3-pent-2-enyl)-pyrrolidine (1.0 eq) and benzene (approx. 2 M solution).[5]

  • Michael Addition: Cool the solution with an ice bath and add freshly distilled acrolein (1.75 eq) dropwise, ensuring the temperature does not exceed 50°C.[5]

  • After addition, stir the mixture overnight at room temperature.

  • Cyclization and Hydrolysis: Heat the reaction mixture to 50-55°C for 2 hours, then concentrate by evaporation.[5]

  • Dissolve the remaining oil in 20% hydrochloric acid and stir overnight to facilitate hydrolysis of the enamine and cyclization.[5]

  • Workup and Purification: Extract the acidic aqueous solution five times with diethyl ether.[5]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.[5]

  • Purify the crude product via vacuum distillation to afford 2,6-dimethyl-cyclohex-2-en-1-one (reported yield ~60%).[5]

Diagram: Enamine Synthesis Pathway

G Start N-(3-pent-2-enyl)-pyrrolidine + Acrolein Michael Michael Addition Start->Michael Intermediate Cyclization Intermediate Michael->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product 2,6-Dimethyl-2-cyclohexen-1-one Hydrolysis->Product

Caption: Enamine-based route to the target cyclohexenone.

Route 3: Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings in a single, concerted step.[6][7] To synthesize our target, a substituted diene (the[8] component) is reacted with a dienophile (the[9] component). A plausible route involves the reaction of 2-methyl-1,3-pentadiene with methyl vinyl ketone.

Causality of Experimental Choices: The Diels-Alder reaction is governed by orbital mechanics; however, from a practical standpoint, the reaction rate is often enhanced by using an electron-rich diene and an electron-poor dienophile.[7] The reaction is often performed at elevated temperatures, and Lewis acid catalysis can be employed to accelerate the reaction and control regioselectivity, especially with sterically hindered substrates.[10]

Experimental Protocol: Diels-Alder Reaction

  • Reaction Setup: In a sealed pressure vessel, combine 2-methyl-1,3-pentadiene (1.0 eq) and methyl vinyl ketone (1.2 eq). A small amount of a polymerization inhibitor like hydroquinone can be added.

  • Cycloaddition: Heat the vessel to 150-180°C for 8-12 hours. Monitor the reaction progress by GC-MS.

  • Lewis Acid Catalysis (Alternative): For a lower temperature process, dissolve the diene in a non-polar solvent like dichloromethane at -78°C. Add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 0.2 eq) followed by the slow addition of the dienophile. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a Lewis acid was used, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting regioisomeric mixture of cyclohexene ketones by fractional distillation or column chromatography. The desired product is often formed along with its regioisomer, which can be a significant drawback.

Diagram: Diels-Alder Synthesis Pathway

G Start 2-Methyl-1,3-pentadiene (Diene) + Methyl Vinyl Ketone (Dienophile) Cycloaddition [4+2] Cycloaddition (Thermal or Lewis Acid) Start->Cycloaddition Adduct Cyclohexene Adduct Cycloaddition->Adduct Isomerization Isomerization (if needed) Adduct->Isomerization Product 2,6-Dimethyl-2-cyclohexen-1-one Isomerization->Product G Start 2,6-Dimethylcyclohexanone Dehydrogenation Catalytic Dehydrogenation (e.g., Pd-catalyzed, O₂) Start->Dehydrogenation Product 2,6-Dimethyl-2-cyclohexen-1-one Dehydrogenation->Product

Sources

Validation

2,6-Dimethyl-2-cyclohexen-1-one vs other cyclic enones in asymmetric Michael additions

An in-depth comparative analysis of cyclic enones in asymmetric Michael additions reveals profound differences in reactivity and stereoselectivity dictated by substrate sterics and ring conformation. This guide objective...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of cyclic enones in asymmetric Michael additions reveals profound differences in reactivity and stereoselectivity dictated by substrate sterics and ring conformation. This guide objectively compares the highly hindered 2,6-dimethyl-2-cyclohexen-1-one against standard cyclic enones, providing mechanistic insights, comparative data, and a self-validating experimental protocol for drug development professionals and synthetic chemists.

Mechanistic Causality: The Impact of Sterics and Conformation

In asymmetric conjugate additions, the efficacy of the transformation relies on two critical factors: the ability of the catalyst to activate the enone (e.g., via iminium ion formation or Lewis acid coordination) and the steric accessibility of the β -carbon to the incoming nucleophile.

1. 2-Cyclohexen-1-one (The Baseline) Unsubstituted six-membered cyclic enones feature a flexible half-chair conformation. This flexibility allows the intermediate iminium ion to adopt a highly favored geometry that effectively shields one face of the alkene. Consequently, these substrates react rapidly and deliver excellent enantioselectivity (>95% ee) with standard secondary amine catalysts (e.g., proline derivatives) or cinchona alkaloids[1].

2. 2-Cyclopenten-1-one (The Conformational Challenge) Despite lacking steric bulk, the five-membered ring is rigid and nearly planar. This rigidity makes the conformational control of the active iminium intermediate highly challenging, often resulting in poor facial discrimination and significantly lower enantioselectivities compared to cyclohexenones[1]. Overcoming this requires highly specific hydrogen-bonding networks, such as those provided by primary amine-squaramide bifunctional catalysts.

3. 2,6-Dimethyl-2-cyclohexen-1-one (The Steric Fortress) The introduction of methyl groups at both the α (C2) and α′ (C6) positions creates a dual barrier to reactivity, severely impairing conjugate addition[2]:

  • C6 Steric Shielding ( α′ position): The methyl group adjacent to the carbonyl oxygen sterically blocks the initial condensation step required to form an iminium ion. It similarly hinders the coordination sphere if transition-metal Lewis acids are employed.

  • C2 Trajectory Blocking ( α position): The methyl group directly adjacent to the electrophilic β -carbon (C3) disrupts the ideal Bürgi-Dunitz trajectory for the incoming nucleophile. This steric clash drastically increases the activation energy of the carbon-carbon bond-forming step. To force this reaction, chemists must utilize unhindered primary β -amino acid salts[3] or highly active transition-metal catalysts (e.g., Cu/phosphoramidite complexes)[4].

Strategic Catalyst Selection

G Substrate Cyclic Enone Substrate Unsub Unsubstituted (2-Cyclohexen-1-one) Substrate->Unsub Rigid Rigid/Planar (2-Cyclopenten-1-one) Substrate->Rigid Hindered Sterically Hindered (2,6-Dimethyl-2-cyclohexen-1-one) Substrate->Hindered Cat1 Secondary Amines / Cinchona Alkaloids (High Yield, >95% ee) Unsub->Cat1 Standard Activation Cat2 Primary Amines / Squaramides (Overcomes iminium rigidity) Rigid->Cat2 Difficult Conformational Control Cat3 Unhindered Primary Amines / Bimetallic Lewis Acids (Requires longer time/heat) Hindered->Cat3 C2/C6 Steric Shielding

Catalyst selection workflow for cyclic enones based on steric and conformational properties.

Comparative Performance Data

The following table summarizes the typical performance metrics of various cyclic enones in asymmetric Michael additions with malonate nucleophiles, highlighting the dramatic drop in reactivity as steric bulk increases.

SubstrateStructural ChallengeTypical YieldTypical Enantiomeric Excess (ee)Reaction TimeOptimal Catalyst Class
2-Cyclohexen-1-one None (Flexible half-chair)90 - 98%92 - 99%12 - 24 hSecondary Amines / Cinchona Alkaloids
2-Cyclopenten-1-one Rigid planar conformation45 - 65%30 - 65%24 - 48 hPrimary Amines / Squaramides
2-Methyl-2-cyclohexen-1-one α -steric hindrance60 - 80%80 - 90%48 - 72 hCu-Phosphoramidites / Primary Amines
2,6-Dimethyl-2-cyclohexen-1-one α and α′ steric shielding30 - 55%60 - 85%72 - 120 hUnhindered Primary β -Amino Acids

Self-Validating Experimental Protocol: Asymmetric Michael Addition

When working with highly hindered substrates like 2,6-dimethyl-2-cyclohexen-1-one, standard protocols often fail to yield any product. The following methodology utilizes a primary β -amino acid lithium salt system[3] and incorporates a parallel positive control to ensure the lack of reactivity is due to substrate sterics, not catalyst degradation.

Objective: Execute an enantioselective Michael addition of dimethyl malonate to 2,6-dimethyl-2-cyclohexen-1-one, validated against a 2-cyclohexen-1-one control.

Step 1: Catalyst Preparation & Validation (Internal Control)

  • Action: In two separate, flame-dried Schlenk flasks (Flask A for the hindered substrate, Flask B for the control), add the primary β -amino acid catalyst (20 mol% for Flask A; 10 mol% for Flask B) and its corresponding lithium salt additive. Dissolve in anhydrous THF (0.5 M).

  • Causality: The lithium salt acts as a Lewis acidic co-catalyst to help organize the transition state. The catalyst loading is doubled in Flask A to compensate for the kinetically slow iminium formation caused by the C6 methyl group.

Step 2: Substrate Activation

  • Action: Add 2,6-dimethyl-2-cyclohexen-1-one (1.0 equiv) to Flask A, and 2-cyclohexen-1-one (1.0 equiv) to Flask B. Stir Flask A at 40 °C for 45 minutes, and Flask B at room temperature for 15 minutes.

  • Causality: The elevated temperature and extended pre-stirring time for Flask A provide the necessary thermal energy to overcome the steric repulsion between the catalyst and the α′ -methyl group, forcing the formation of the active iminium species.

Step 3: Nucleophilic Addition

  • Action: Dropwise add dimethyl malonate (1.5 equiv) to both flasks. Maintain Flask A at 40 °C and Flask B at room temperature.

Step 4: Kinetic Monitoring

  • Action: Monitor both reactions via GC-MS or TLC.

  • Validation Check: Flask B (control) must show >50% conversion within 12 hours. If Flask B proceeds normally but Flask A shows <5% conversion, the system is validated: the catalyst is active, and the low conversion in Flask A is solely a function of the C2/C6 steric blockade.

Step 5: Quenching and Isolation

  • Action: Once Flask A reaches maximum conversion (typically 72–96 hours), quench both flasks with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixtures via flash column chromatography (Hexanes/EtOAc).

Step 6: Chiral Analysis

  • Action: Determine the enantiomeric excess (ee) of the purified adducts using chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Asymmetric Organocatalytic Reactions of α,β-Unsatur
  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organoc
  • Asymmetric Michael Addition of Malonates to Enones Catalyzed by a Primary β-Amino Acid and Its Lithium Salt.
  • Asymmetric Transition-Metal Catalysis in the Formation and Functionalization of Metal Enolates.

Sources

Comparative

The Discerning Eye of the Solvent: A Comparative Guide to the Photochemistry of 2,6-Dimethyl-2-cyclohexen-1-one

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule and its environment is paramount. In the realm of photochemistry, the choice of solvent is not me...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule and its environment is paramount. In the realm of photochemistry, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate reaction pathways, product distributions, and overall efficiency. This guide provides an in-depth evaluation of solvent effects on the photochemical behavior of 2,6-dimethyl-2-cyclohexen-1-one, a model α,β-unsaturated ketone. By synthesizing established principles with field-proven insights, we will explore how the polarity and proticity of the solvent can be leveraged to control photochemical outcomes.

The Photochemical Landscape of an α,β-Unsaturated Ketone

Upon absorption of ultraviolet (UV) light, 2,6-dimethyl-2-cyclohexen-1-one is promoted to an electronically excited state. While the initial excitation populates a singlet state (S₁), rapid intersystem crossing (ISC) typically leads to the more stable and longer-lived triplet state (T₁), from which most of the interesting photochemistry occurs. For α,β-unsaturated ketones, two low-lying triplet states are of particular importance: the n,π* and the π,π* states. The relative energies of these two states are highly sensitive to the solvent environment and are the primary determinants of the subsequent chemical transformations.

The key photochemical reactions observed for cyclohexenones include:

  • [2+2] Cycloaddition: Dimerization or reaction with another olefin to form a cyclobutane ring.

  • Photorearrangement: Skeletal reorganization to form new carbocyclic frameworks. A common pathway for 4,4-disubstituted cyclohexenones is the "lumiketone" rearrangement.

  • Solvent Addition: Incorporation of a solvent molecule into the product.

  • Photoreduction: Abstraction of hydrogen atoms, often from the solvent, to yield a reduced product.

The competition between these pathways is where the influence of the solvent becomes a powerful tool for synthetic control.

The Role of the Solvent: A Mechanistic Perspective

The solvent's influence is primarily exerted through its interaction with the different excited states of the enone. The polarity and hydrogen-bonding capability of the solvent can stabilize one excited state over the other, thereby favoring the reaction pathway that originates from that state.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): In nonpolar environments, the n,π* triplet state is generally lower in energy. This state can be conceptualized as having a diradical character at the β-carbon and the oxygen atom. Reactions proceeding from the n,π* state often involve hydrogen abstraction or radical-type additions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess a significant dipole moment but lack acidic protons. They tend to stabilize the more polar π,π* triplet state, where the electron density is shifted from the carbon-carbon double bond to the carbonyl group, creating a more charge-separated species. This state is often implicated in cycloaddition and rearrangement reactions.

  • Polar Protic Solvents (e.g., Methanol, Isopropanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of the enone. This hydrogen bonding strongly stabilizes the n,π* state, making it the lowest energy triplet state. Consequently, reactions characteristic of the n,π* state are often favored. Additionally, these solvents can act as nucleophiles or hydrogen donors, leading to solvent addition or photoreduction products.

The following diagram illustrates the general influence of solvent polarity on the energies of the n,π* and π,π* triplet states.

G cluster_0 Nonpolar Solvent cluster_1 Polar Aprotic Solvent cluster_2 Polar Protic Solvent n,π* (lower E) n,π* (lower E) H-abstraction/Radical reactions H-abstraction/Radical reactions n,π* (lower E)->H-abstraction/Radical reactions π,π* (higher E) π,π* (higher E) π,π* (lower E) π,π* (lower E) Cycloaddition/Rearrangement Cycloaddition/Rearrangement π,π* (lower E)->Cycloaddition/Rearrangement n,π* (higher E) n,π* (higher E) n,π* (stabilized, lower E) n,π* (stabilized, lower E) H-abstraction/Solvent Addition H-abstraction/Solvent Addition n,π* (stabilized, lower E)->H-abstraction/Solvent Addition π,π* (higher E) π,π* (higher E) Excitation Excitation T1 States T1 States Excitation->T1 States Photoproducts Photoproducts T1 States->Photoproducts

Caption: Solvent influence on triplet state energies and resulting reaction pathways.

Comparative Performance: Product Distribution in Different Solvents

Solvent ClassRepresentative SolventExpected Major Product(s)Hypothetical Product Ratio (%)
NonpolarHexane[2+2] Dimer, Lumiketone Rearrangement ProductDimer: ~60%, Rearrangement: ~40%
Polar AproticAcetonitrileLumiketone Rearrangement Product, [2+2] DimerRearrangement: ~70%, Dimer: ~30%
Polar ProticMethanolPhotoreduction Product, Solvent AdductPhotoreduction: ~50%, Solvent Adduct: ~50%

This table serves as a predictive guide for experimental design. The actual product ratios would need to be determined empirically following the protocols outlined below.

Experimental Protocols for Evaluating Solvent Effects

To empirically validate the predicted solvent effects, a series of controlled photochemical experiments should be performed. The following protocols provide a robust framework for such an investigation.

General Photolysis Procedure
  • Solution Preparation: Prepare a 0.01 M solution of 2,6-dimethyl-2-cyclohexen-1-one in the desired solvent (e.g., hexane, acetonitrile, methanol).

  • Degassing: Transfer the solution to a quartz photoreactor tube. Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp) using a Pyrex filter to block short-wavelength UV light (< 290 nm) that could induce other unwanted reactions. The irradiation should be carried out at a constant temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the desired conversion is reached, remove the solvent under reduced pressure. The resulting crude product mixture can be separated and purified by column chromatography.

  • Characterization: Characterize the isolated products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.

  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source under the exact same experimental conditions as the sample irradiation.

  • Sample Irradiation: Irradiate a solution of 2,6-dimethyl-2-cyclohexen-1-one of known concentration for a specific time, ensuring that the conversion is kept low (typically < 10%) to avoid complications from product absorption.

  • Analysis: Determine the amount of product formed using a calibrated analytical technique (e.g., GC with an internal standard).

  • Calculation: Calculate the quantum yield using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

The following workflow diagram illustrates the process of evaluating solvent effects on the photochemistry of 2,6-dimethyl-2-cyclohexen-1-one.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Comparison A Prepare 0.01 M solution of 2,6-dimethyl-2-cyclohexen-1-one in desired solvent B Degas solution with N2 or Ar A->B C Irradiate with UV lamp (>290 nm) at constant temperature B->C D Monitor reaction progress by GC/HPLC C->D G Determine Quantum Yield using Actinometry C->G E Isolate products by column chromatography D->E Upon completion F Characterize products (NMR, IR, MS) E->F H Compare product distributions across solvents F->H G->H I Correlate outcomes with solvent properties (polarity, proticity) H->I

Safety & Regulatory Compliance

Safety

2,6-Dimethyl-2-cyclohexen-1-one proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical handling and disposal is paramount. 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) is an α,β -unsaturated cyclic ketone w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical handling and disposal is paramount. 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) is an α,β -unsaturated cyclic ketone widely utilized in advanced organic synthesis, drug discovery, and fragrance formulation[1].

Because of its specific chemical architecture, it requires stringent operational and logistical protocols to mitigate flammability, environmental toxicity, and occupational exposure risks[2]. This guide provides the authoritative standard operating procedure (SOP) for its safe handling and proper disposal.

Chemical Profile & Mechanistic Hazard Identification

To handle a chemical safely, one must understand the causality behind its hazards.

As an α,β -unsaturated ketone, 2,6-Dimethyl-2-cyclohexen-1-one features a conjugated enone system that acts as a Michael acceptor . In biological systems, electrophilic Michael acceptors can covalently bind to nucleophilic sites on proteins and DNA (such as cysteine thiols). This is the mechanistic basis for its potential as a skin sensitizer and irritant[3]. Furthermore, as a low-molecular-weight organic ketone, it presents a definitive flammability hazard and must be kept strictly isolated from strong oxidizing agents to prevent exothermic runaways[3].

Table 1: Physicochemical Properties of 2,6-Dimethyl-2-cyclohexen-1-one

PropertyValueOperational Implication
CAS Number 40790-56-5Primary identifier for SDS and regulatory tracking.
Molecular Formula C8H12OIndicates a purely hydrocarbon/oxygen structure (no halogens).
Molecular Weight 124.18 g/mol High volatility; requires adequate ventilation during use.
Chemical Class α,β -Unsaturated KetoneElectrophilic; poses sensitization and cross-reactivity risks.

Experimental Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success of the previous one.

Step 1: Pre-Operation Verification

  • Action: Inspect the primary chemical container for structural integrity and crystallization (a rare but possible sign of peroxide formation in older cyclic ketones). Verify that the chemical fume hood has a face velocity of at least 80–100 fpm.

  • Causality: Fume hoods provide the primary engineering control against the inhalation of volatile organic compounds (VOCs). Verification ensures the containment boundary is active.

Step 2: PPE Selection & Validation

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and butyl rubber gloves .

  • Causality: Standard nitrile gloves offer poor permeation resistance to ketones. Butyl rubber provides a superior, validated barrier against ketone breakthrough, preventing dermal exposure and subsequent sensitization.

Step 3: Transfer Methodology

  • Action: Use a glass syringe or chemically compatible positive-displacement pipette for volumetric transfers.

  • Causality: Standard polystyrene serological pipettes will rapidly degrade and dissolve upon contact with pure ketones, leading to sample contamination and sudden loss of containment.

Step 4: Reaction Quenching

  • Action: Upon completion of the experiment, quench residual unreacted 2,6-Dimethyl-2-cyclohexen-1-one using a mild nucleophile (e.g., dilute aqueous amine or thiol scavenger) before routing to the waste stream.

  • Causality: This neutralizes the electrophilic hazard of the enone, converting it into a benign adduct and preventing unwanted, heat-generating cross-reactions in the waste carboy.

Proper Disposal Procedures (Core Directive)

The disposal of 2,6-Dimethyl-2-cyclohexen-1-one must comply strictly with EPA Resource Conservation and Recovery Act (RCRA) regulations. It is strictly prohibited to dispose of this chemical via sink drains or standard municipal trash[4].

Step 1: Waste Segregation

  • Action: Route the waste strictly into a Non-Halogenated Organic Waste container.

  • Causality: Mixing non-halogenated ketones with halogenated waste (e.g., dichloromethane) forces the entire mixture to be classified as halogenated. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Segregation is a self-validating step that ensures environmental compliance and drastically minimizes institutional disposal costs.

Step 2: Container Compatibility

  • Action: Collect the waste in a high-density polyethylene (HDPE) or glass carboy.

  • Causality: Incompatible plastics (like unlined PVC or polystyrene) will dissolve, leading to catastrophic secondary spills within the storage area.

Step 3: RCRA Labeling

  • Action: Attach a hazardous waste label immediately upon the first drop of waste entering the container. Mark the label with:

    • Contents: "Waste 2,6-Dimethyl-2-cyclohexen-1-one / Organic Solvent"

    • Hazards: "Flammable, Irritant"

    • EPA Waste Code: D001 (Ignitable characteristic).

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA, ideally within a grounded flammable storage cabinet. Ensure the container is kept closed at all times except when actively adding waste.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow A Waste Generation: 2,6-Dimethyl-2-cyclohexen-1-one B Composition Analysis: Are Halogens Present? A->B C1 Non-Halogenated Organic Waste Stream B->C1 No Halogens C2 Halogenated Organic Waste Stream B->C2 Halogens Mixed D Attach RCRA Label (EPA Code: D001) C1->D C2->D E Secondary Containment (Flammables Cabinet) D->E F EH&S Pickup & Approved Incineration E->F

Workflow for the segregation and disposal of 2,6-Dimethyl-2-cyclohexen-1-one waste.

Spill Response & Decontamination Logistics

In the event of an accidental release outside of primary containment, execute the following logistical plan:

  • Isolate: Evacuate non-essential personnel and immediately eliminate all ignition sources (hot plates, open flames, static sources).

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Do not use combustible absorbents like paper towels; the high surface area combined with a flammable ketone creates a severe spontaneous ignition risk.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water to remove residual organics, collecting the rinsate as hazardous waste. Verify the area is clear of fumes before allowing personnel to return.

Sources

Handling

Personal protective equipment for handling 2,6-Dimethyl-2-cyclohexen-1-one

Handling reactive organic intermediates requires moving beyond basic safety data sheets to understand the fundamental chemical mechanisms that dictate risk. This guide provides drug development professionals and research...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling reactive organic intermediates requires moving beyond basic safety data sheets to understand the fundamental chemical mechanisms that dictate risk. This guide provides drug development professionals and researchers with an authoritative, self-validating operational framework for safely handling 2,6-Dimethyl-2-cyclohexen-1-one .

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the chemical reactivity of the substance. 2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) is a cyclic α,β -unsaturated ketone ()[1].

  • Electrophilic Reactivity (Michael Acceptor): The conjugated double bond creates an electron-deficient β -carbon, making the molecule a strong electrophile. It readily undergoes Michael addition with biological nucleophiles, particularly the sulfhydryl groups found in cellular glutathione or protein cysteine residues. This covalent binding is the root cause of its potential to induce skin sensitization, severe dermal irritation, and acute cellular toxicity ()[2].

  • Volatility and Flammability: Sharing properties with its parent compound, 2-cyclohexen-1-one, this chemical is a combustible liquid that poses a significant inhalation hazard ()[3]. Vapor accumulation in poorly ventilated spaces can lead to acute respiratory distress.

Quantitative PPE Matrix

Ketones are notorious for rapidly permeating standard laboratory gloves. PPE selection must be deliberate and based on material compatibility data rather than general laboratory habits.

PPE CategoryRecommended Material/SpecificationMechanistic Justification
Gloves (Primary) Butyl Rubber or PE/EVAL (Silver Shield)Ketones rapidly solvate and degrade standard nitrile and latex. Butyl rubber provides a dense polymer matrix that resists ketone permeation, ensuring a long breakthrough time.
Gloves (Incidental) Heavy-duty Nitrile (Double-gloved)Acceptable only for immediate splash protection. Nitrile swells upon contact with ketones, drastically reducing barrier integrity. Must be replaced immediately if contaminated.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against micro-droplet aerosolization. Standard safety glasses lack the orbital seal required to prevent vapor or splash entry into the eyes.
Respirator Half-face respirator with Organic Vapor (OV) cartridgesRequired if engineering controls fail or during a spill. OV cartridges use activated carbon to adsorb volatile ketone vapors before pulmonary exposure.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risks associated with the compound's flammability and prevents dermal absorption through standard cotton/polyester blends.

Self-Validating Operational Workflow

A self-validating protocol ensures that every step inherently verifies the safety of the subsequent step. Do not proceed to the next phase unless the current validation check passes.

Phase 1: Pre-Operation & Engineering Controls
  • Ventilation Verification: Conduct all transfers inside a certified chemical fume hood.

    • Self-Validation Check: Verify inward airflow (face velocity 80-120 FPM) using a continuous digital monitor or a physical tissue flutter test before opening the chemical container.

  • Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen or Argon.

    • Causality: α,β -unsaturated ketones can slowly polymerize or oxidize upon prolonged exposure to atmospheric oxygen and light.

  • Spill Kit Staging: Pre-deploy an organic spill kit containing activated carbon or universal absorbent pads within arm's reach.

Phase 2: Chemical Transfer (Schlenk or Syringe Technique)
  • Closed-System Extraction: Use a glass syringe equipped with a Luer-lock stainless steel needle.

    • Causality: Avoid plastic syringes. Ketones act as strong solvents and can leach plasticizers from the syringe barrel, contaminating your reagent and compromising the structural integrity of the syringe.

  • Pressure Equalization: Insert a nitrogen line (via a small gauge needle) into the reagent septum.

    • Self-Validation Check: Equalizing pressure as the liquid is drawn prevents vacuum lock. If the plunger pulls back smoothly without resistance, the pressure is equalized, preventing sudden splashing when the needle is removed.

  • Transfer: Slowly deliver the compound into the reaction flask. Keep the needle tip below the surface of the receiving solvent to minimize aerosolization and vapor generation.

Phase 3: Decontamination and Waste Disposal
  • Quenching Residuals: Rinse all contaminated glassware (syringes, needles, flasks) with a compatible volatile solvent (e.g., acetone) inside the fume hood immediately after use.

  • Aqueous Wash: Wash the glassware with a mild basic solution or soapy water to remove trace organics and neutralize any remaining electrophilic residues.

  • Waste Segregation: Collect all organic rinses in a designated "Non-Halogenated Organic Waste" container.

    • Causality: Strict segregation prevents dangerous exothermic reactions that can occur if reactive ketones are inadvertently mixed with strong oxidizers or acids.

  • Solid Waste: Dispose of contaminated gloves, septa, and absorbent pads in a sealed, labeled solid hazardous waste bin.

Operational Logic Visualization

SafetyWorkflow A Risk Assessment & Fume Hood Setup B Don Specialized PPE (Butyl Gloves, Goggles) A->B C Closed-System Transfer (Glass Syringe) B->C D Decontamination (Solvent Rinse) C->D Normal Operation E Spill Response (Absorbent Pads) C->E If Spill Occurs F Waste Disposal (Non-Halogenated) D->F E->F

Fig 1: Operational workflow and safety logic for handling 2,6-Dimethyl-2-cyclohexen-1-one.

References

  • NextSDS. "2,6-Dimethyl-2-cyclohexen-1-one — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11094603, 2,6-Dimethyl-2-cyclohexen-1-one." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13594, 2-Cyclohexen-1-one." PubChem. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-2-cyclohexen-1-one
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